5-Fluoroisoquinoline-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOFYTVTHNRVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 5-Fluoroisoquinoline-1-carboxylic acid
This technical guide provides an in-depth analysis of 5-Fluoroisoquinoline-1-carboxylic acid , a specialized heterocyclic building block used in modern medicinal chemistry.[1][2]
CAS: 1179149-35-9 | Formula: C₁₀H₆FNO₂ | M.W.: 191.16 g/mol [1][2][3]
Executive Intelligence
This compound represents a "privileged scaffold" modification.[1][2] While the isoquinoline-1-carboxylic acid core is a known bioisostere for naphthalene-1-carboxylic acid and quinoline-4-carboxylic acid, the introduction of a fluorine atom at the C5 position imparts specific metabolic and electronic advantages.[1][2]
In drug discovery, this moiety is primarily utilized to:
-
Block Metabolic Soft Spots: The C5 position of isoquinoline is prone to oxidative metabolism (hydroxylation). Fluorination blocks this site, extending the half-life (
) of the parent drug.[2] -
Modulate pKa: The electron-withdrawing nature of fluorine (
) subtly reduces the basicity of the isoquinoline nitrogen and increases the acidity of the carboxylic acid compared to the non-fluorinated parent, altering solubility and membrane permeability (LogD).[2] -
Fragment-Based Drug Design (FBDD): Used as a high-quality fragment for targeting metalloenzymes (e.g., HIF prolyl hydroxylase) and PARP inhibitors.[2]
Physicochemical Profile
The following data aggregates experimental and high-confidence predicted values essential for formulation and synthesis planning.
| Property | Value / Description | Technical Note |
| Appearance | Off-white to pale yellow solid | Color deepens upon oxidation/light exposure.[1][2] |
| Melting Point | 158–162 °C (Predicted) | Decomposes near MP; avoid prolonged high heat. |
| pKa (Acid) | 3.1 ± 0.2 | Stronger acid than benzoic acid (4.2) due to the electron-deficient heteroaromatic ring. |
| pKa (Base) | 1.8 ± 0.3 (Conjugate acid) | The N-lone pair is weakly basic; protonation requires strong acid.[2] |
| LogP | 1.85 | Moderate lipophilicity; suitable for CNS penetration optimization. |
| Solubility | DMSO (>50 mg/mL), DMF, MeOH | Poor water solubility at neutral pH; soluble as Na/K salt.[2] |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor.[1][2] |
Synthetic Architectures
Accessing the this compound core requires navigating the regioselectivity of the isoquinoline ring.[1][2] Two primary strategies exist: the N-Oxide Activation (Reissert-Henze) route and the De Novo Cyclization route.[1][2]
Strategy A: N-Oxide Activation (The Reissert-Henze Route)
This is the most common laboratory-scale method, utilizing commercially available 5-fluoroisoquinoline.[1][2] It relies on activating the C1 position via N-oxidation followed by cyanide nucleophilic attack.
Strategy B: De Novo Cyclization (The Pomeranz-Fritsch/Bobbitt Variation)
For larger scales, constructing the ring from a fluorinated benzene precursor avoids the handling of toxic cyanides and potentially unstable N-oxides.[1][2]
Synthetic Logic Diagram
The following diagram illustrates the decision matrix and chemical flow for synthesizing this scaffold.
Caption: Comparative synthetic workflows. Route A (Blue) is preferred for medicinal chemistry discovery; Route B (Red) is optimized for process scale-up.[1][2]
Experimental Protocols
The following protocol details the Route A synthesis, as it is the most versatile for generating analogs.
Step 1: N-Oxidation
Objective: Activate the C1 position of 5-fluoroisoquinoline.[1]
-
Reagents: 5-Fluoroisoquinoline (1.0 eq), m-CPBA (1.2 eq), DCM.[1][2]
-
Protocol:
-
Dissolve 5-fluoroisoquinoline in DCM (0.2 M).[2]
-
Cool to 0°C. Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise.
-
Stir at RT for 4–6 hours (Monitor by TLC; N-oxide is much more polar).
-
Workup: Wash with sat. NaHCO₃ (x3) to remove m-chlorobenzoic acid byproduct.[1][2] Dry organic layer over Na₂SO₄ and concentrate.[4]
-
Yield: Typically 85–95%.
-
Step 2: Reissert-Henze Cyanation
Objective: Install the carbon scaffold at C1.
-
Reagents: N-Oxide (from Step 1), TMSCN (3.0 eq), Benzoyl Chloride (1.2 eq), TEA (1.0 eq), DCM.[1][2]
-
Protocol:
-
Dissolve N-oxide in anhydrous DCM under Argon.
-
Add TMSCN (Caution: Toxic). Stir for 10 min.
-
Add Benzoyl Chloride dropwise.[4] The solution often turns yellow/orange.
-
Stir at reflux (40°C) or RT overnight.
-
Mechanism: The benzoyl group activates the oxygen, allowing cyanide to attack C1. Elimination of benzoic acid yields the 1-cyano-5-fluoroisoquinoline.[1][2]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Step 3: Hydrolysis to Carboxylic Acid
Objective: Convert nitrile to the final acid.[5]
-
Reagents: 6M HCl or 4M NaOH/EtOH.
-
Protocol:
-
Suspend the nitrile in 6M HCl.
-
Reflux at 100°C for 4–12 hours.
-
Isolation:
-
Recrystallization: Ethanol or Acetonitrile/Water.
-
Reactivity & Derivatization Guide
For researchers using this molecule as a building block:
Amide Coupling (The Primary Utility)
The C1-carboxylic acid is sterically hindered by the peri-hydrogens (H8) and the N-lone pair.[1][2]
-
Recommended Conditions: HATU/DIPEA in DMF is superior to EDC/HOBt.
-
Potential Pitfall: Decarboxylation . While isoquinoline-1-acids are stable, prolonged heating (>150°C) in high-boiling solvents (DMSO) can lead to thermal decarboxylation.[1][2] Keep coupling reactions below 80°C.
Reduction
-
Selective Reduction: Hydrogenation (H₂/Pd-C) will reduce the pyridine ring to the tetrahydroisoquinoline (THIQ).[2]
-
Chemo-selectivity: The 5-Fluoro substituent is stable to standard hydrogenation but may be liable to hydrogenolysis (de-fluorination) under forcing conditions (high pressure, PtO₂).[1][2]
Biological Considerations[1][2][7][8]
-
Metabolic Stability: The 5-F substituent effectively blocks CYP450-mediated oxidation at the electron-rich C5 position.[1][2]
-
Binding: The C1-carboxylate often mimics the glutamate binding mode in kinase pockets or the C-terminus of peptide mimetics.[1]
References
-
Chemical Identity & Availability: this compound.[1][2][3][7][8] AK Scientific Catalog, CAS# 1179149-35-9.[1][2][3]
-
Synthetic Methodology (Reissert Reaction): BenchChem Technical Guide. Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile.
-
General Isoquinoline Chemistry: Isoquinoline-1-carboxylic acid properties and applications. Sigma-Aldrich Technical Library.[1][2] [1][2]
-
Medicinal Chemistry Applications: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate.
-
Patent Literature (Cyclization Route): Process for production of fluoroisoquinoline derivatives. US Patent 7,872,136.
Sources
- 1. americanelements.com [americanelements.com]
- 2. Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents [scirp.org]
- 3. 1179149-35-9 this compound AKSci 3531DP [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buy 3-Cyclopropyl-1-methyl-1H-pyrrole-2-carbaldehyde (EVT-13356670) [evitachem.com]
- 8. 8-Bromo-5-fluoroisoquinoline-1-carboxylic acid (CAS No. 1368334-31-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]
5-Fluoroisoquinoline-1-carboxylic acid CAS number and molecular weight
Topic: 5-Fluoroisoquinoline-1-carboxylic acid Content Type: Technical Monograph & Strategic Application Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists[1]
Structural Identity, Synthetic Methodology, and Medicinal Utility[1]
Compound Identity & Physicochemical Profile[2][3][4][5][6][7]
This compound is a specialized heterocyclic building block used primarily in the design of kinase inhibitors and as a bioisostere in fragment-based drug discovery (FBDD).[1] Its specific fluorination pattern at the C5 position modulates the electronic properties of the isoquinoline core, influencing both metabolic stability and binding affinity in hydrophobic pockets.
"The Passport" (Key Identifiers)[1]
| Parameter | Data | Verification Note |
| CAS Registry Number | 1179149-35-9 | Primary identifier for the acid form.[1][2] |
| Molecular Weight | 191.16 g/mol | Calculated for C₁₀H₆FNO₂.[3][4][2][5] |
| Molecular Formula | C₁₀H₆FNO₂ | |
| Parent Scaffold | Isoquinoline (CAS 119-65-3) | Fused benzene-pyridine ring system.[1] |
| Precursor CAS | 394-66-1 (5-Fluoroisoquinoline) | Key starting material for synthesis.[1] |
| SMILES | OC(=O)C1=NC=CC2=C1C=CC=C2F | |
| InChI Key | XAAKCCMYRKZRAK-UHFFFAOYSA-N | (Generic for isoquinoline-1-COOH; isomer specific key varies) |
Physicochemical Properties (Calculated)
-
pKa (Acid): ~2.1 (Stronger acid than benzoic acid due to the electron-withdrawing nitrogen at position 2).[1]
-
LogP: ~1.8 (Moderate lipophilicity, suitable for CNS penetration if esterified).
-
H-Bond Donors: 1 (Carboxylic acid -OH).[1]
-
H-Bond Acceptors: 3 (Carboxyl C=O, Ring N, Fluorine).[1]
-
Polar Surface Area (PSA): ~50 Ų.
Synthetic Routes & Process Chemistry
The synthesis of this compound is non-trivial due to the regioselectivity required to place the fluorine at C5 and the carboxyl group at C1.[1] The most robust "self-validating" protocol relies on the functionalization of the pre-formed isoquinoline core via Reissert-Henze chemistry.[1]
Primary Route: The N-Oxide Rearrangement (Reissert-Henze)[1]
This route is preferred for its high regiocontrol. It avoids the ambiguity of cyclizing substituted benzenes.
-
Starting Material: 5-Aminoisoquinoline is converted to 5-Fluoroisoquinoline (CAS 394-66-1) via the Balz-Schiemann reaction (diazotization followed by thermal decomposition of the tetrafluoroborate salt).[1]
-
N-Oxidation: Treatment with m-CPBA yields the 5-fluoroisoquinoline N-oxide .[1]
-
Cyanation (Reissert-Henze): Reaction with trimethylsilyl cyanide (TMSCN) and an acyl chloride (or dimethylcarbamoyl chloride) activates the N-oxide, leading to nucleophilic attack by cyanide at the highly electrophilic C1 position.[1]
-
Hydrolysis: The resulting 5-fluoroisoquinoline-1-carbonitrile is hydrolyzed under acidic (HCl) or basic (NaOH) conditions to yield the final carboxylic acid.[1]
Visualization of Synthetic Logic
Figure 1: Step-wise synthetic workflow validating the regiochemical assignment of the C1-carboxyl and C5-fluoro groups.
Structural Biology & Medicinal Chemistry Utility[1]
The "Fluorine Effect" at C5
In isoquinoline-based drugs, the C5 position is often a metabolic "soft spot" susceptible to oxidation by Cytochrome P450 enzymes.[1]
-
Metabolic Blocking: Substituting hydrogen with fluorine at C5 blocks aromatic hydroxylation, significantly extending the half-life (
) of the molecule without imposing the steric bulk of a chlorine or methyl group.[1] -
Electronic Modulation: The C5-fluorine exerts an inductive electron-withdrawing effect, lowering the pKa of the isoquinoline nitrogen.[1] This reduces the basicity, potentially reducing off-target hERG channel inhibition—a common liability for fused nitrogen heterocycles.[1]
Bioisosterism
This compound serves as a bioisostere for:
-
Kynurenic Acid derivatives: Targeting NMDA receptors.
-
Naphthalene-1-carboxylic acids: Improving solubility and hydrogen bond interactions.[1]
Decision Logic for Scaffold Selection
Figure 2: Medicinal chemistry decision tree illustrating the rationale for selecting this specific scaffold.
Handling, Stability & Analytics
Stability Protocol
-
Storage: The acid is stable at room temperature but should be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow decarboxylation, a known degradation pathway for electron-deficient heteroaromatic acids (Hammick reaction type mechanism).[1]
-
Hygroscopicity: Likely hygroscopic. Store in a desiccator.
Analytical Verification (Self-Validating)
To confirm the identity of CAS 1179149-35-9 vs. its isomers (e.g., 6-fluoro or 7-fluoro):
-
1H NMR (DMSO-d6): Look for the diagnostic splitting pattern of the C5-Fluorine. It will couple with H6 (ortho), H7 (meta), and H8 (para).[1] The H1 proton is absent (replaced by COOH).[1]
-
19F NMR: Essential for purity check. A single singlet (or multiplet depending on decoupling) confirms regioisomeric purity.[1]
-
LC-MS: Observe the [M+H]+ peak at 192.16 and [M-H]- at 190.16 .[1]
References
-
-
Verification of CAS 1179149-35-9 and commercial availability.[1]
-
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 59264510, 5-Fluoro-1-isoquinolinecarboxylic acid. Retrieved February 15, 2026, from [Link][1]
-
Source for molecular weight, formula, and database indexing.[1]
-
- Provides the foundational synthetic protocols for the nitrile precursor.
-
Organic Chemistry Portal. (n.d.). Synthesis of Isoquinolines. Retrieved February 15, 2026, from [Link][1]
- General reference for Reissert-Henze and isoquinoline ring construction methodologies.
Sources
Introduction: The Strategic Importance of the 5-Fluoroisoquinoline Scaffold
An In-depth Technical Guide to the Structure-Activity Relationship of 5-Fluoroisoquinoline Derivatives
The isoquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] This bicyclic aromatic heterocycle offers a versatile template for designing molecules that can interact with a wide array of biological targets, including enzymes and receptors.[1][2] The strategic incorporation of a fluorine atom, particularly at the 5-position, bestows unique physicochemical properties upon the isoquinoline core. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by altering its electronic distribution and conformational preferences.[3]
This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 5-fluoroisoquinoline derivatives. As a senior application scientist, the goal is to move beyond a mere cataloging of compounds and activities. Instead, this document will elucidate the causal links between specific structural modifications and their resulting biological outcomes. We will delve into the synthetic strategies that enable the exploration of chemical space around this scaffold, analyze how substitutions at various positions dictate potency and selectivity, and examine the underlying mechanisms of action. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the 5-fluoroisoquinoline scaffold for the discovery of novel therapeutic agents.
Core Synthesis and Chemical Properties
The fluorine atom at the C-5 position of the isoquinoline ring is a key determinant of its chemical reactivity. Its strong electron-withdrawing nature makes the 5-position susceptible to nucleophilic aromatic substitution (SNAr), providing a direct avenue for introducing diverse functional groups.[4] This property is fundamental to building a library of derivatives for SAR studies.
A common and effective route to the core 5-fluoroisoquinoline structure begins with a more readily available precursor, such as 5-aminoisoquinoline, and employs the Balz-Schiemann reaction.[5] This classic transformation allows for the conversion of an amino group into a fluorine atom via a diazonium salt intermediate.
Experimental Protocol: Synthesis of 5-Fluoroisoquinoline (4)
This protocol outlines a typical procedure for the synthesis of the 5-fluoroisoquinoline core scaffold.
Step 1: Diazotization of 5-Aminoisoquinoline (3)
-
Suspend 5-aminoisoquinoline (10.0 g, 69.4 mmol) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (50 mL).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) (5.28 g, 76.5 mmol) in water (15 mL) dropwise, ensuring the temperature is maintained below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0 °C to ensure complete formation of the diazonium salt precipitate.[5]
Step 2: Balz-Schiemann Reaction
-
Collect the precipitated diazonium tetrafluoroborate salt by filtration.
-
Wash the solid sequentially with a cold 5% HBF₄ solution, cold ethanol, and finally with cold diethyl ether to remove impurities.[5]
-
Dry the diazonium salt under vacuum.
-
Gently heat the dry salt to 100-110 °C. The decomposition of the salt, evidenced by the cessation of nitrogen gas evolution, yields the crude product.[3]
-
Purify the resulting residue by column chromatography (silica gel, ethyl acetate/hexanes) to obtain pure 5-fluoroisoquinoline (4).
Synthetic Diversification Workflow
The 5-fluoroisoquinoline scaffold is a versatile starting point for creating a diverse library of compounds. The Reissert reaction, for instance, is a highly effective method for introducing a cyano group at the C-1 position, which can then be further modified.[3]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 5-fluoroisoquinoline derivatives.
Other prominent mechanisms for related compounds include the inhibition of DNA topoisomerases and DNA gyrase, which are essential for DNA replication and repair. [2]This mode of action is the hallmark of fluoroquinolone antibiotics. Additionally, some quinoline-based compounds have been shown to act as DNA methyltransferase (DNMT) inhibitors by intercalating with DNA. [6][7]
Future Perspectives and Conclusion
The 5-fluoroisoquinoline scaffold represents a highly promising starting point for the development of novel therapeutics. The SAR landscape, while still being actively explored, has revealed key insights:
-
C-5 as a Point of Diversification: The fluorine atom is not just a modulator of properties but also a synthetic handle for introducing a wide range of functional groups via SNAr.
-
Importance of Nitrogen and Oxygen Substituents: Amino and alkoxy groups at various positions, particularly C-5 and C-7 in related systems, are critical for establishing potent interactions with biological targets.
-
Broad Therapeutic Potential: Derivatives of this scaffold have shown potential across multiple therapeutic areas, including oncology and infectious diseases, by targeting fundamental cellular processes.
Future research should focus on generating more extensive and quantitative SAR data specifically for the 5-fluoroisoquinoline core against a diverse panel of biological targets. The exploration of novel substitutions, particularly at less-studied positions, and the synthesis of fused heterocyclic systems based on this core could lead to the discovery of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles. This guide serves as a foundational resource to inform and accelerate these discovery efforts.
References
- Benchchem. (n.d.). Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives: Application Notes and Protocols.
- Benchchem. (n.d.). Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide.
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile.
-
Miyamoto, T., et al. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of Medicinal Chemistry, 33(6), 1645-1656. Retrieved from [Link]
- Benchchem. (n.d.). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.
-
Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760. Retrieved from [Link]
-
Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Chembiol. Retrieved from [Link]
-
Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (2020). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules, 25(14), 3178. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorinated Isoquinoline Scaffolds: Strategic Design & Synthesis in Drug Discovery
Topic: Fluorinated Isoquinoline Scaffolds for Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of over 2,000 natural alkaloids and numerous FDA-approved drugs.[1] However, the native scaffold suffers from specific liabilities: rapid oxidative metabolism at the C5/C8 positions and suboptimal lipophilicity for Central Nervous System (CNS) penetration.
This guide details the strategic incorporation of fluorine into the isoquinoline core.[1] Beyond simple bioisosterism, we explore how fluorination fundamentally alters the scaffold's electronic landscape, blocks metabolic "soft spots," and enables novel chemical space. We present a validated, modern synthetic protocol and analyze real-world clinical candidates like Valiglurax and AB-836 to demonstrate these principles in action.
The "Fluorine Effect" on Isoquinoline Physicochemistry[1]
The introduction of fluorine is rarely a neutral change.[1][2] In the context of the isoquinoline ring (pKa ~5.4), fluorination exerts profound effects governed by three primary vectors:
A. Electronic Modulation & pKa
Fluorine is the most electronegative element (Paulding scale: 3.98).[1][2][3] When substituted on the isoquinoline ring, it exerts a strong inductive electron-withdrawing effect (-I).[1][2][3]
-
Impact: Fluorination at C1, C3, or C4 reduces the electron density of the pyridine ring, lowering the pKa of the ring nitrogen.
-
Drug Design Consequence: This reduces the basicity, decreasing the fraction of ionized drug at physiological pH (7.4). A higher fraction of neutral species enhances passive membrane permeability, critical for oral bioavailability and Blood-Brain Barrier (BBB) penetration.[1][2][3]
B. Metabolic Blockade (The "Soft Spot" Strategy)
Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) favor electron-rich aromatic rings for oxidative attack.[1][2][3]
-
Liability: The carbocyclic ring of isoquinoline (positions C5, C6, C7, C8) is electronically rich and prone to hydroxylation.
-
Solution: Substituting Hydrogen (bond energy ~98 kcal/mol) with Fluorine (bond energy ~116 kcal/mol) at these positions renders the site inert to oxidation.[1][2][3] Furthermore, the electron-withdrawing nature of F deactivates the entire ring towards electrophilic metabolic attack.[1][3]
C. Lipophilicity & Conformation[2]
-
LogP: Aromatic fluorination typically increases LogP by 0.2–0.3 units per fluorine atom, enhancing hydrophobic binding interactions.[1]
-
Dipole Alignment: The C-F bond introduces a strong dipole.[1][2] Rational placement (e.g., C1-CF3) can align the molecular dipole to optimize binding within a receptor pocket, a strategy used effectively in mGluR4 modulators.[1][3]
Strategic Synthesis: Modern Protocols
Traditional methods (Bischler-Napieralski, Pictet-Spengler) often require harsh conditions or pre-functionalized, expensive building blocks.[1][2][3] We highlight a modern, transition-metal-free approach that allows for the rapid construction of diverse fluorinated isoquinolines.
Protocol: Microwave-Assisted One-Pot Synthesis from N-Fluoroalkyl-1,2,3-Triazoles
Source: Adapted from recent methodologies (e.g., Org. Chem. Front., 2024)
This method is superior for generating 1-fluoroalkyl-isoquinolines (like the Valiglurax core) and 3-fluoroisoquinolines in a single step.[1][2][3]
Mechanism Overview
The reaction proceeds via the thermal denitrogenation of an N-fluoroalkyl-1,2,3-triazole to form a reactive ketenimine intermediate.[1][2][3] This intermediate undergoes a 1,3-fluorine shift followed by electrocyclic ring closure.[1][2][3]
Step-by-Step Experimental Workflow
-
Reagent Preparation:
-
Reaction Setup:
-
Microwave Irradiation:
-
Work-up & Purification:
-
Validation:
Figure 1: Reaction pathway for the synthesis of fluorinated isoquinolines via triazole denitrogenation.
Medicinal Chemistry Case Studies
Case Study 1: Valiglurax (VU0652957)
Target: mGlu4 Receptor (Parkinson’s Disease) Status: Clinical Candidate[2][3][4][5][6]
The Challenge: Early mGlu4 positive allosteric modulators (PAMs) suffered from poor CNS penetration and rapid clearance.[2] The Fluorine Solution:
-
Role of CF3: The trifluoromethyl group at C1 serves two purposes:
-
Outcome: Valiglurax demonstrated high potency (EC50 = 64 nM), excellent oral bioavailability, and robust efficacy in preclinical Parkinson's models.
Case Study 2: AB-836
Target: Hepatitis B Virus (Capsid Assembly Modulator) Status: Clinical Candidate[1][2][3][7]
The Challenge: Need for a potent inhibitor of HBV replication with a distinct resistance profile.[1][2] The Fluorine Solution:
-
Scaffold: 6,7-Difluoro-1-oxo-1,2-dihydroisoquinoline.[1][2][3][7]
-
Role of F: The vicinal difluorine substitution pattern on the carbocyclic ring (C6, C7) modulates the electron density of the core, enhancing pi-stacking interactions with the viral capsid protein while preventing metabolic hydroxylation at these exposed positions.
Figure 2: Structure-Activity Relationship (SAR) logic for the fluorinated isoquinoline core in Valiglurax.
Comparative Data: Native vs. Fluorinated[1][3]
The following table summarizes the general physicochemical shifts observed when converting a standard isoquinoline to a fluorinated analog.
| Property | Isoquinoline (Native) | Fluorinated Isoquinoline (General) | Impact on Drug Discovery |
| LogP (Lipophilicity) | ~2.1 | 2.4 – 3.0 (depending on F count) | Enhanced membrane permeability & CNS entry.[1][2][3] |
| pKa (Basicity) | 5.4 | 3.5 – 4.8 (Isomer dependent) | Reduced ionization at pH 7.4; better passive transport.[1][2][3] |
| Metabolic Stability | Low (C5/C8 oxidation) | High (Blocked soft spots) | Extended half-life (t1/2); lower dosing frequency.[1][2][3] |
| C-H Bond Energy | ~98 kcal/mol | C-F: ~116 kcal/mol | Resistance to CYP450 oxidative cleavage.[1][2][3] |
Future Perspectives: 18F-PET Imaging
The stability of the C-F bond on the isoquinoline scaffold makes it an ideal candidate for Positron Emission Tomography (PET) tracers.[1][2][3] Late-stage fluorination techniques (using 18F sources) are currently being adapted to label isoquinoline-based kinase inhibitors, allowing for real-time in vivo imaging of tumor pharmacokinetics.[1][2][3]
References
-
Advances in the Preparation of Fluorinated Isoquinolines. Chem. Rev. (2017).[1][2][3][8] Overview of synthetic strategies. [2][3]
-
Discovery of VU2957 (Valiglurax): An mGlu4 Positive Allosteric Modulator. ACS Med.[1][2][3][4] Chem. Lett. (2019).[1][2][3][9] Detailed case study on Valiglurax. [2][3]
-
One-pot multistep synthesis of 1-fluoroalkylisoquinolines. Org. Chem. Front. (2024).[1][2][3] Source of the triazole synthesis protocol.
-
Fluorine in Pharmaceutical Industry: Synthetic Approaches. Encyclopedia. (2025).[1][2][3][7][10][11] General review of FDA-approved fluorinated drugs. [2][3]
-
Isoquinoline-based clinical candidate AB-836. J. Med. Chem. (2020).[1][2][3][7][9] Hepatitis B capsid modulator case study. [2][3]
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Elacestrant (PD094617, SIFNOOUKXBRGGB-AREMUKBSSA-N) [probes-drugs.org]
- 3. Elacestrant - Wikipedia [en.wikipedia.org]
- 4. Valiglurax | mGlu4 PAM | CAS# 1976050-09-5 |VU0652957; VU-2957; VU-0652957; VU2957| InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of VU2957 (Valiglurax): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. elacestrant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elacestrant | C30H38N2O2 | CID 23642301 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological activity of isoquinoline-1-carboxylic acid analogs
An In-Depth Technical Guide to the Biological Activity of Isoquinoline-1-Carboxylic Acid Analogs
Foreword for the Modern Drug Discovery Professional
The isoquinoline scaffold is a cornerstone in medicinal chemistry, a privileged structure gifted to us by nature and refined by synthetic chemistry.[1][2] Its presence in a multitude of natural products and clinically successful drugs speaks to its remarkable ability to interact with diverse biological targets.[1][3][4] This guide focuses on a specific, highly versatile subset: the isoquinoline-1-carboxylic acid analogs. The introduction of a carboxylic acid moiety at the 1-position provides a critical handle for molecular recognition and allows for facile derivatization into esters, amides, and other functional groups, profoundly influencing the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[5][6]
As a Senior Application Scientist, my objective is not merely to present a catalog of activities but to provide a cohesive narrative that illuminates the why—the mechanistic rationale and the strategic considerations—behind the exploration of these analogs. We will delve into their roles as anticancer, anti-inflammatory, and neuroprotective agents, supported by detailed experimental frameworks and an analysis of their structure-activity relationships (SAR). This document is designed for the hands-on researcher and the strategic drug developer, offering both granular protocols and a high-level perspective on the therapeutic potential of this fascinating chemical class.
Chapter 1: Anticancer Potential and Cytotoxicity Profiling
The quest for novel anticancer agents is a primary driver in drug discovery. Isoquinoline derivatives have consistently demonstrated significant antiproliferative effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like PI3K/Akt/mTOR and NF-κB.[1][7][8] Analogs of isoquinoline-1-carboxylic acid, particularly amides and esters, have emerged as potent cytotoxic agents against a range of human cancer cell lines.[5][9][10]
Mechanism of Action: Inhibition of Pro-Survival Signaling
A key mechanism underpinning the anticancer activity of many isoquinoline derivatives is the disruption of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] In many cancer cells, the NF-κB pathway is constitutively active, promoting the transcription of genes involved in cell proliferation, survival, and inflammation. Certain isoquinoline-1-carboxamides have been shown to inhibit this pathway, preventing the translocation of the active NF-κB dimer into the nucleus and thereby downregulating the expression of pro-inflammatory and pro-survival genes.[5]
Quantitative Analysis of Cytotoxic Activity
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth. The table below summarizes representative data for isoquinoline-1-carboxylic acid analogs against various cancer cell lines.
| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Source |
| Isoquinolinequinone-Amino Acid | 3-methyl-4-methoxycarbonyl-1-(L-proline methyl ester)-isoquinoline-5,8-quinone | AGS (gastric cancer) | 3.5 | [5] |
| Isoquinolinequinone-Amino Acid | 3-methyl-4-methoxycarbonyl-1-(L-proline methyl ester)-isoquinoline-5,8-quinone | J82 (bladder cancer) | 4.2 | [5] |
| Isoquinoline Derivative | "Compound 2" | HeLa (cervical cancer) | ~5 | [9] |
| Isoquinoline Derivative | "Compound 2" | HepG2 (liver cancer) | ~8 | [9] |
| Substituted Isoquinolin-1-one | 3-Biphenyl-N-methylisoquinolin-1-one (7) | A549 (lung cancer) | 0.89 | [10] |
| Substituted Isoquinolin-1-one | 3-Biphenyl-N-methylisoquinolin-1-one (7) | SK-OV-3 (ovarian cancer) | 0.71 | [10] |
Note: Data is collated from multiple studies for comparative purposes. Experimental conditions may vary.
Experimental Workflow: Cytotoxicity Screening
A robust and reproducible method for assessing cytotoxicity is paramount. The MTT assay is a standard colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. Below is a self-validating protocol for screening compounds against cancer cell lines.
Caption: A typical workflow for evaluating the cytotoxicity of isoquinoline analogs.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the isoquinoline-1-carboxylic acid analog in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Cell Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Chapter 2: Anti-inflammatory Properties via NF-κB Modulation
Chronic inflammation is a key pathological feature of numerous diseases, making the development of novel anti-inflammatory agents a high priority. Isoquinoline derivatives have demonstrated potent anti-inflammatory effects, primarily by modulating the NF-κB signaling cascade.[5][1][8]
Mechanistic Insight: Targeting the Inflammatory Cascade
The anti-inflammatory activity of isoquinoline-1-carboxamides is directly linked to their ability to inhibit the NF-κB pathway.[5] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB p65/p50 heterodimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Isoquinoline-1-carboxamides intervene in this process, suppressing the production of these inflammatory mediators.[5]
Caption: Inhibition of the NF-κB signaling pathway by isoquinoline-1-carboxamides.
Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)[1]
This protocol details the measurement of nitrite, a stable breakdown product of NO, in cell culture supernatants as an indicator of inflammatory response.
-
Cell Culture: Seed BV2 microglial cells in 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the isoquinoline-1-carboxylic acid analog for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response and NO production. Wells without LPS stimulation should be included as a baseline control.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. The presence of nitrite will lead to the formation of a purple azo compound.
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a standard curve generated with sodium nitrite.
Chapter 3: Neuroprotection via Kynurenine-3-Monooxygenase (KMO) Inhibition
Neuroinflammation and excitotoxicity are central to the pathology of many neurodegenerative disorders, including Huntington's and Alzheimer's disease.[11][12][13] The kynurenine pathway (KP) of tryptophan metabolism has emerged as a critical therapeutic target, as it produces both neurotoxic and neuroprotective metabolites.[11][13] Kynurenine-3-monooxygenase (KMO), a key enzyme in this pathway, is an attractive drug target because its inhibition can rebalance the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA).[11][12][]
The Kynurenine Pathway: A Double-Edged Sword
The KP is the primary route for tryptophan degradation.[13] A crucial branch point occurs at kynurenine, which can be metabolized by two key enzymes:
-
Kynurenine-3-Monooxygenase (KMO): Converts kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic NMDA receptor agonist quinolinic acid (QUIN). Both 3-HK and QUIN are implicated in neuronal damage.[11][13]
-
Kynurenine Aminotransferase (KAT): Converts kynurenine to kynurenic acid (KYNA), an endogenous antagonist of NMDA and α7-nicotinic acetylcholine receptors, which is broadly neuroprotective.[11][13]
By inhibiting KMO, isoquinoline-1-carboxylic acid analogs can shunt the metabolic flux away from the neurotoxic 3-HK/QUIN branch and towards the neuroprotective KYNA branch.[15]
Caption: Inhibition of KMO shifts the balance from neurotoxic to neuroprotective metabolites.
Protocol: In Vitro KMO Enzyme Inhibition Assay[16]
This protocol provides a framework for measuring the direct inhibitory effect of compounds on KMO enzyme activity using a recombinant human KMO and mass spectrometry-based detection.
-
Enzyme Preparation: Use a membrane suspension from HEK293 cells stably overexpressing full-length human KMO (HEK293-huKMO).
-
Compound Preparation: Prepare serial dilutions of the isoquinoline-1-carboxylic acid analog in 10% DMSO from a 10 mM stock solution.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing:
-
HEPES buffer (50 mM, pH 7.5)
-
DTT (2 mM)
-
EDTA (1 mM)
-
CHAPS (100 µM)
-
NADPH (200 µM, saturating concentration)
-
L-kynurenine (10 µM, near Km)
-
Test compound at various concentrations.
-
-
Enzyme Addition: Initiate the reaction by adding the HEK293-huKMO membrane suspension to the reaction mixture.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Reaction Termination: Stop the reaction by adding trifluoroacetic acid (TFA).
-
Detection and Analysis: Analyze the samples using a RapidFire-Mass Spectrometry system. Use multiple reaction monitoring (MRM) to detect and quantify both the substrate (kynurenine) and the product (3-hydroxykynurenine).
-
IC50 Determination: Calculate the percent inhibition of KMO activity at each compound concentration relative to a vehicle control. Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.
Chapter 4: Structure-Activity Relationship (SAR) and Drug Design Principles
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For isoquinoline-1-carboxylic acid analogs, subtle modifications can lead to significant changes in potency, selectivity, and metabolic stability.[5][16]
The Critical Role of the 1-Position Substituent
The carboxylic acid at the 1-position is a key anchor point. The choice of converting it to an ester versus an amide can drastically alter the compound's profile:
-
Amides: Generally exhibit greater metabolic stability compared to esters.[5] They have shown significant promise as anti-inflammatory and anticancer agents. The amide nitrogen can also participate in crucial hydrogen bonding interactions with target proteins.
-
Esters: Are more susceptible to hydrolysis by esterases in the body. This can be exploited in prodrug strategies to control the release and duration of action of the active carboxylic acid.[5] However, esterification can also modulate the primary biological activity, in some cases enhancing cytotoxicity while reducing specific enzyme inhibition.[5]
Influence of the Isoquinoline Core Substitution
Substitution on the isoquinoline ring itself is another critical factor. For instance, in the isoquinolin-1-one series, the presence and position of substituents can determine the specific type of pharmacological activity. A hydroxyl group has been identified as crucial for positive ago-allosteric modulator (PAAM) activity at the 5-HT2CR receptor.[17] For anticancer activity, substitutions at the 3-position of the isoquinoline ring have been shown to be particularly effective.[3]
Caption: Summary of key structure-activity relationships for isoquinoline-1-carboxylic acid analogs.
Conclusion and Future Directions
Isoquinoline-1-carboxylic acid and its analogs represent a versatile and highly druggable scaffold with demonstrated efficacy across multiple therapeutic areas, including oncology, inflammation, and neurodegeneration.[6] The ability to fine-tune their biological activity through modifications at the 1-position and on the heterocyclic core makes them exceptionally attractive for lead optimization campaigns.
The compelling data on KMO inhibition, in particular, highlights a promising trajectory for developing novel therapeutics for neurodegenerative diseases. Future research should focus on:
-
Pharmacokinetic Optimization: A critical challenge is designing KMO inhibitors that can effectively cross the blood-brain barrier to engage their target in the central nervous system.[12]
-
Exploring New Targets: The structural diversity of the isoquinoline core suggests that these analogs may have utility against a wider range of targets than currently explored, including various kinases, proteases, and other enzymes.[1][8]
By integrating rational, structure-based design with robust biological evaluation, the scientific community can continue to unlock the full therapeutic potential of isoquinoline-1-carboxylic acid analogs, paving the way for the next generation of innovative medicines.
References
-
Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. PubMed. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]
-
A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PLOS ONE. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]
-
Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. [Link]
-
Structure-activity relationship studies of isoquinolinone type anticancer agent. PubMed. [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
-
The neuroprotective effects of the decahydroisoquinoline, LY 215490; a novel AMPA antagonist in focal ischaemia. PubMed. [Link]
-
Isoquinoline analogues and their synthesis. ResearchGate. [Link]
-
Synthesis, characterization and evaluation of novel isoquinoline analogues as anticancer agents. R Discovery. [Link]
-
Conformations, structure, vibrations, chemical shift and reactivity properties of isoquinoline–1–carboxylic acid and isoquinoline–3–carboxylic acid – Comparative investigations by experimental and theoretical techniques. Scilit. [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
-
Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Gladstone Institutes. [Link]
-
Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. ResearchGate. [Link]
-
Suppression of Kynurenine 3-Monooxygenase as a Treatment for Triple-negative Breast Carcinoma. Anticancer Research. [Link]
-
recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. [Link]
-
Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. CORE. [Link]
-
Isoquinoline-1-carboxylic acid. PubChem. [Link]
-
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PMC. [Link]
-
Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PMC. [Link]
-
Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes | PLOS One [journals.plos.org]
- 10. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gladstone.org [gladstone.org]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 16. amerigoscientific.com [amerigoscientific.com]
- 17. Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparative Analysis: 5-Fluoro vs. 8-Fluoroisoquinoline-1-Carboxylic Acid
This technical guide provides an in-depth comparative analysis of 5-fluoro- and 8-fluoroisoquinoline-1-carboxylic acid, focusing on their distinct physicochemical profiles, synthetic pathways, and pharmacological implications in drug design.
Executive Summary
In medicinal chemistry, the precise placement of a fluorine atom on an isoquinoline scaffold can drastically alter the thermodynamic stability, metabolic profile, and ligand-target binding kinetics of the molecule. While both 5-fluoroisoquinoline-1-carboxylic acid (5-F-IQCA) and 8-fluoroisoquinoline-1-carboxylic acid (8-F-IQCA) share the same molecular formula, they function as distinct pharmacophores.
The 8-isomer is dominated by the "peri-effect"—a steric and electrostatic interaction between the C8-fluorine and the C1-carboxylic acid. Conversely, the 5-isomer exerts a remote electronic influence (inductive effect) without direct steric interference at the binding site. This guide dissects these differences to aid in rational drug design, particularly for metalloenzyme inhibitors (e.g., HIF Prolyl Hydroxylase inhibitors).
Part 1: Physicochemical Profiling & The "Peri" Effect
The defining differentiator between these two isomers is the spatial relationship between the fluorine substituent and the carboxylic acid moiety at position C1.
Structural Topology
-
8-F-IQCA (The Peri-Isomer): The C8 position is spatially adjacent to C1. A fluorine atom here occupies the "bay region," creating a pseudo-ortho relationship with the carboxylic acid. This results in significant steric compression and electrostatic repulsion between the fluorine lone pairs and the carboxylate oxygen.
-
5-F-IQCA (The Distal Isomer): The C5 position is electronically coupled to the ring system but spatially remote from the C1 reaction center. It modulates the electron density of the isoquinoline ring (specifically the N2 nitrogen) via long-range inductive (-I) and mesomeric (+M) effects.
Quantitative Comparison Table
| Feature | 5-Fluoroisoquinoline-1-COOH | 8-Fluoroisoquinoline-1-COOH |
| Steric Environment | Unobstructed C1 rotation. | High steric hindrance (Peri-strain). |
| Electronic Effect | Inductive withdrawal on Ring A; remote effect on N2. | Direct field effect on C1-COOH; Inductive effect on N2. |
| pKa (Acid) | ~3.5 - 3.8 (Predicted) | ~3.0 - 3.3 (Increased acidity due to ortho-F effect). |
| Lipophilicity (LogP) | Similar (~1.5 - 1.8) | Slightly lower (Dipole cancellation). |
| Metabolic Stability | Blocks C5 oxidation (common metabolic soft spot). | Blocks C8 oxidation; protects C1 via steric shielding. |
| Chelation Potential | Bidentate (N2 + COOH) geometry is planar. | Bidentate geometry may be twisted due to F...O repulsion. |
Electronic Density Visualization (DOT Diagram)
The following diagram illustrates the electronic and steric vectors acting on the two isomers.
Caption: Comparative vector analysis showing the direct peri-repulsion in the 8-F isomer vs. the remote inductive modulation in the 5-F isomer.
Part 2: Synthetic Routes & Challenges
Synthesis of these isomers requires distinct starting materials and cyclization strategies due to the directing effects of the fluorine atom.
Synthesis of this compound
The 5-fluoro isomer is typically accessed via the Pomeranz-Fritsch reaction or modified Reissert chemistry starting from 3-fluorobenzaldehyde.
-
Challenge: Regioselectivity during cyclization. 3-fluorobenzaldehyde can cyclize at the ortho or para position relative to the fluorine.
-
Resolution: Use of blocking groups or specific transition-metal catalysts (e.g., Rh(III)) to direct C-H activation.[1]
Synthesis of 8-Fluoroisoquinoline-1-carboxylic Acid
The 8-fluoro isomer is often synthesized from 2-fluoroaniline or 2-fluorobenzaldehyde .
-
Challenge: The "Ortho-Effect." The fluorine at the 2-position of the starting material (which becomes C8 in the product) can destabilize transition states in metal-catalyzed couplings due to the same steric bulk that affects the final product.
-
Preferred Route: Modified Pictet-Spengler or Bischler-Napieralski cyclization followed by oxidation.
Experimental Protocol: Reissert-Type Cyanation (General Workflow)
This protocol describes the introduction of the C1-carboxylic acid moiety to a pre-formed fluoroisoquinoline core (either 5-F or 8-F).
Reagents:
-
Substrate: 5- or 8-Fluoroisoquinoline (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.5 eq)
-
Benzoyl chloride (BzCl) (1.2 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)[2]
-
Hydrolysis: HCl (6M)
Step-by-Step Methodology:
-
Activation: Dissolve the fluoroisoquinoline (10 mmol) in anhydrous DCM (50 mL) under Argon atmosphere. Cool to 0°C.
-
Acylation: Add Benzoyl chloride (12 mmol) dropwise. Stir for 30 minutes to form the N-benzoylisoquinolinium salt (activation of the ring).
-
Nucleophilic Attack: Add TMSCN (15 mmol) slowly via syringe. The solution will turn from clear/yellow to a deep orange/brown.
-
Reissert Formation: Warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product is the 1-cyano-2-benzoyl-1,2-dihydroisoquinoline (Reissert compound).
-
Hydrolysis & Aromatization: Concentrate the solvent. Resuspend the residue in 6M HCl (30 mL) and reflux for 4 hours. This step simultaneously hydrolyzes the nitrile to the acid, cleaves the benzoyl group, and re-aromatizes the system.
-
Isolation: Cool to 4°C. The carboxylic acid hydrochloride salt often precipitates. Filter and wash with cold acetone. If no precipitate, adjust pH to ~3-4 with NaOH to precipitate the zwitterion.
Part 3: Pharmacological Implications (HIF-PH Inhibition)
Isoquinoline-1-carboxylic acids are privileged scaffolds for inhibiting HIF Prolyl Hydroxylase (PHD) enzymes. These enzymes contain a ferrous iron (Fe²⁺) active site.
Mechanism of Action
The drug must chelate the Fe²⁺ at the active site in a bidentate fashion using:
-
The Nitrogen lone pair (N2).
-
The Carboxylate oxygen (C1-COO⁻).
The 8-Fluoro Advantage vs. Disadvantage
-
Advantage (Metabolic): 8-F substitution blocks a primary site of oxidative metabolism (CYP450 attack often occurs at C8 or C5). This extends half-life (
). -
Disadvantage (Binding): The Peri-Effect can twist the carboxylate out of planarity with the isoquinoline ring.
-
Result: This twist imposes an energetic penalty for the molecule to adopt the flat conformation required for optimal iron chelation.
-
Correction: If the target pocket is large, the twist might be tolerated. If the pocket is tight, 8-F analogs often show lower potency (
) compared to 5-F or unsubstituted analogs.
-
The 5-Fluoro Advantage
-
Binding: 5-F maintains the planarity of the N-C-C=O system, ensuring optimal orbital overlap for metal chelation.
-
Potency: Often equipotent or more potent than 8-F due to lack of steric strain, while still providing metabolic protection at the C5 position.
Part 4: Decision Matrix for Drug Design
Use the following logic flow to select the appropriate isomer for your lead optimization campaign.
Caption: Strategic decision tree for selecting between 5-F and 8-F isomers based on metabolic and binding constraints.
References
-
National Institutes of Health (NIH). (2019). A Fluorescent Benzo[g]isoquinoline-Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging. PubMed. Retrieved from [Link]
-
Thieme Connect. (2024). Science of Synthesis: Isoquinolines Product Class 5. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Fluorine in drug discovery: Role, design and case studies. ChemComm.[3] Retrieved from [Link]
-
Beilstein Journals. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids. Retrieved from [Link]
Sources
Metabolic Stability of Fluorinated Isoquinoline Carboxylic Acids
Executive Summary
Isoquinoline carboxylic acids represent a privileged scaffold in modern medicinal chemistry, serving as the pharmacophore for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, antiviral agents, and CNS-active compounds. However, the isoquinoline core is inherently susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes, often resulting in poor oral bioavailability and short half-lives.
This guide details the strategic incorporation of fluorine to modulate the metabolic stability of this scaffold. We explore the mechanistic basis of C–F bond substitution, identify metabolic "soft spots" on the isoquinoline ring, and provide a validated experimental protocol for assessing microsomal stability. This document is designed to empower researchers to make data-driven decisions during lead optimization.
The Isoquinoline Challenge: Metabolic Soft Spots
The isoquinoline-3-carboxylic acid core presents specific vulnerabilities to Phase I metabolism. Understanding these liabilities is the first step toward rational design.
Oxidative Liabilities
The isoquinoline ring system is electron-deficient on the pyridine ring but electron-rich on the benzene ring. This creates two distinct metabolic risks:
-
N-Oxidation & C1-Oxidation: The nitrogen atom and the adjacent C1 position are prone to oxidation. While a carboxylic acid at C3 provides some steric and electronic shielding, the C1 position remains a target for nucleophilic attack or oxidation by cytosolic aldehyde oxidase (AO) or CYP enzymes.
-
Aromatic Hydroxylation (C5–C8): The carbocyclic ring (positions 5, 6, 7, and 8) is susceptible to electrophilic attack by the high-valent Iron-Oxo species (
) of CYP450s, leading to hydroxylation and subsequent glucuronidation (Phase II clearance).
The Fluorine Solution: Mechanistic Insight
Strategic fluorination is not merely about blocking a site; it is about altering the global electronic landscape of the molecule.
-
Bond Strength: The C–F bond is significantly stronger (approx. 116 kcal/mol) than the C–H bond (approx. 99 kcal/mol). Replacing a hydrogen at a metabolic soft spot (e.g., C6 or C7) with fluorine raises the activation energy required for the CYP-mediated hydrogen abstraction, effectively "blocking" the site.[1]
-
Electronic Deactivation: Fluorine is the most electronegative element. Its inductive electron-withdrawing effect (
) reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes. -
pKa Modulation: For isoquinoline carboxylic acids, fluorination on the ring can lower the pKa of the carboxylic acid group and the basicity of the isoquinoline nitrogen. This modulation can reduce lysosomal trapping and alter protein binding, indirectly influencing metabolic clearance.
Visualizing Metabolic Pathways
The following diagram illustrates the metabolic fate of a generic isoquinoline carboxylic acid and how fluorination intercepts these pathways.
Figure 1: Comparative metabolic pathways. Red nodes indicate metabolic liabilities; the green node represents the stabilized fluorinated analog. Fluorine substitution blocks the transition to hydroxylated metabolites.
Experimental Protocol: Microsomal Stability Assay
To empirically validate the stability of fluorinated analogs, we utilize a Human Liver Microsome (HLM) stability assay. This protocol is designed for high reproducibility and data integrity.
Reagents & Materials
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
-
Test Compound: 10 mM stock in DMSO.
-
Internal Standard (IS): Verapamil or Warfarin (depending on analyte ionization).
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing IS.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Assay Workflow (Step-by-Step)
-
Pre-Incubation:
-
Dilute test compound to 1 µM in Phosphate Buffer (0.1% DMSO final).
-
Add microsomes (final conc. 0.5 mg/mL).[2]
-
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add NADPH (1 mM final concentration) to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to assess chemical stability.
-
-
Sampling:
-
At time points
minutes, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately dispense aliquot into 150 µL ice-cold ACN (with IS) to precipitate proteins and stop metabolism.
-
-
Processing:
-
Centrifuge samples at 4,000 rpm for 20 minutes at 4°C.
-
Collect supernatant for LC-MS/MS analysis.[3]
-
Workflow Diagram
Figure 2: Step-by-step workflow for the Microsomal Stability Assay, ensuring precise temporal resolution of metabolic clearance.
Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
Plot the natural logarithm of the percent remaining compound versus time. The slope of the linear regression (
Representative Data Comparison
The table below illustrates the typical impact of fluorinating a generic isoquinoline-3-carboxylic acid at the C6 or C7 position.
| Compound ID | Structure Description | Stability Class | ||
| ISO-001 | Unsubstituted Isoquinoline-3-COOH | 12.5 | 110.8 | Low |
| ISO-002 | 6-Fluoro-Isoquinoline-3-COOH | 45.2 | 30.6 | Moderate |
| ISO-003 | 7-Fluoro-Isoquinoline-3-COOH | 38.0 | 36.4 | Moderate |
| ISO-004 | 1-Methyl-6-Fluoro-Isoquinoline-3-COOH | >120 | < 11.5 | High |
Interpretation:
-
ISO-001 shows rapid clearance, likely due to unrestricted aromatic hydroxylation.
-
ISO-002/003 demonstrate the "Fluorine Effect," where blocking the metabolic soft spot extends the half-life by 3-4 fold.
-
ISO-004 combines fluorination with C1-blocking (methyl group), achieving optimal stability.
Conclusion
For isoquinoline carboxylic acids, metabolic instability is a manageable liability. By combining mechanistic understanding of CYP450 topology with strategic fluorination , researchers can significantly improve the DMPK profile of their leads. The introduction of fluorine not only blocks specific sites of oxidation but also modulates the electronic environment to disfavor enzymatic attack.
The protocols and strategies outlined here provide a robust framework for validating these improvements, moving compounds from "hit" to "lead" with confidence.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Hazemann, J., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link
-
Riley, R. J., et al. (2016).[4] Harmonised high throughput microsomal stability assay. Journal of Pharmacological and Toxicological Methods. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Dalvie, D. K., et al. (2002). Metabolism of isoquinoline derivatives by human cytochrome P450 enzymes. Drug Metabolism and Disposition. Link
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Harmonised high throughput microsomal stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Utilization of 5-Fluoroisoquinoline-1-carboxylic Acid in Medicinal Chemistry
This guide outlines the medicinal chemistry profile of 5-fluoroisoquinoline-1-carboxylic acid , a specialized heterocyclic scaffold. It details its synthesis, physicochemical properties, and strategic applications in oncology (specifically Vimentin targeting) and hypoxia signaling (HIF-PH inhibition).
Executive Summary: The Fluorine Advantage
This compound (5-F-IQC) represents a "privileged scaffold" modification in drug discovery. While the isoquinoline-1-carboxylic acid core is a known pharmacophore for metal chelation (mimicking 2-oxoglutarate) and hydrogen bonding, the introduction of a fluorine atom at the C5 position provides three critical medicinal chemistry advantages:
-
Metabolic Blocking: The C5 position of the isoquinoline ring is a metabolic "soft spot," prone to oxidative metabolism by Cytochrome P450 enzymes. Fluorination blocks this site, extending the half-life (
) of the parent molecule. -
Electronic Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the C1-carboxylic acid (via through-bond inductive effects), altering its ionization state at physiological pH and potentially improving bioavailability.
-
Solubility Enhancement: As observed in the optimization of Vimentin-targeting agents (e.g., FiVe1 analogs), the carboxylic acid moiety significantly improves aqueous solubility compared to ester or amide precursors.
Chemical Architecture & Physicochemical Profile
Understanding the specific topology of this molecule is prerequisite to its application.
| Property | Value / Description | Medicinal Chemistry Implication |
| Molecular Formula | Compact fragment (MW ~191.16). Ideal for Fragment-Based Drug Discovery (FBDD). | |
| pKa (Acid) | ~2.8 - 3.2 (Predicted) | More acidic than benzoic acid due to the electron-deficient isoquinoline ring + 5-F inductive effect. Likely exists as a carboxylate anion at pH 7.4. |
| LogP | ~1.8 | Moderate lipophilicity ensures membrane permeability while maintaining aqueous solubility. |
| H-Bond Donors | 1 (COOH) | Critical for salt-bridge formation with residues like Arginine or Lysine in binding pockets. |
| H-Bond Acceptors | 3 (N, O, F) | The ring Nitrogen and Carboxylate Oxygens are key chelation centers. |
| Topology | Planar | Intercalation potential; rigid scaffold for orienting substituents. |
Therapeutic Applications
Case Study A: Targeting Mesenchymal Cancers (Vimentin)
The most prominent application of the 5-fluoroisoquinoline scaffold lies in the development of inhibitors for Vimentin , a type III intermediate filament protein associated with the Epithelial-to-Mesenchymal Transition (EMT) in metastatic cancers and Soft Tissue Sarcomas (STS).[1]
-
The Lead: A compound known as FiVe1 (Fox Chase Chemical Diversity Center) was identified to selectively kill mesenchymal cancer cells.[1]
-
The Problem: FiVe1 suffered from poor aqueous solubility (< 1 µM), limiting its in vivo utility.[1]
-
The Solution (5-F-IQC Role): Structure-Activity Relationship (SAR) studies demonstrated that hydrolyzing the ester/amide derivatives to the This compound (specifically analog 11k in literature) dramatically improved solubility while maintaining selectivity.
-
Mechanism: The compound binds to Vimentin, inducing hyperphosphorylation at Serine 56.[1] This disrupts the intermediate filament network, leading to mitotic catastrophe and multinucleation in cancer cells.[1]
Case Study B: HIF-Prolyl Hydroxylase (HIF-PH) Inhibition
Isoquinoline-1-carboxylic acids are classic bioisosteres for 2-oxoglutarate (2-OG) , the co-substrate for HIF Prolyl Hydroxylase enzymes.
-
Mechanism: The nitrogen (N2) and the carboxylate oxygen act as a bidentate ligand, chelating the active site Iron (Fe II).
-
5-F Utility: In this context, the 5-fluoro group serves as an electronic tuner, adjusting the electron density on the chelating nitrogen to optimize binding affinity without disrupting the steric fit of the active site.
Synthesis & Manufacturing Protocol
Objective: Synthesis of this compound from 5-fluoroisoquinoline via the Reissert reaction. Scale: Gram-scale (scalable to kg).
Reaction Scheme (DOT Visualization)
Caption: Figure 1: Synthetic route utilizing the Reissert modification to install the C1-carboxyl group.
Detailed Protocol (Self-Validating)
Step 1: Formation of the Reissert Compound (Cyano-intermediate)
-
Dissolution: Dissolve 5-fluoroisoquinoline (1.0 eq) in Dichloromethane (DCM).
-
Activation: Add Benzoyl chloride (1.2 eq) at 0°C to form the N-acyl isoquinolinium salt. Checkpoint: Solution should turn slightly yellow/turbid.
-
Cyanation: Add aqueous Potassium Cyanide (KCN, 1.5 eq) dropwise with vigorous stirring.
-
Validation: Monitor by TLC (Hexane:EtOAc). The polar salt spot should disappear, replaced by a less polar Reissert compound spot.
-
Workup: Wash with water, brine, dry over
, and concentrate.
Step 2: Hydrolysis to the Carboxylic Acid Critical Step: This reaction converts the nitrile to the acid. Over-hydrolysis or excessive heat can lead to decarboxylation.
-
Reflux: Suspend the Reissert intermediate in 6M HCl (or 50%
). Reflux for 4-6 hours. -
Monitoring: Use HPLC or LC-MS. Look for the mass shift from Nitrile (M) to Acid (M+19).
-
Self-Validation Signal: Disappearance of the IR Nitrile stretch (~2230
) and appearance of the broad Carboxylic Acid Carbonyl stretch (~1700-1720 ).
-
-
Isolation: Cool the solution. The hydrochloride salt of the product may precipitate. Adjust pH to ~3-4 with NaOH to precipitate the zwitterionic free acid.
-
Purification: Recrystallize from Ethanol/Water.
Mechanism of Action: Vimentin Signaling Pathway
The following diagram illustrates how the 5-fluoroisoquinoline scaffold (as part of the FiVe1 analog series) disrupts cancer cell architecture.
Caption: Figure 2: Mechanism of action for 5-F-Isoquinoline derivatives in Vimentin-driven cancers.
References
-
Wewer, N., et al. (2011). "Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers." Journal of Medicinal Chemistry.
-
Bonnans, C., et al. (2014). "Remodelling the extracellular matrix in development and disease." Nature Reviews Molecular Cell Biology, 15, 786-801.
-
Maxwell, P. H., & Eckhardt, K. U. (2016). "HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia and beyond."[2] Nature Reviews Nephrology, 12, 157–168.[2]
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information.
Sources
A Technical Guide to the Fluorination Patterns of 1-Carboxy-isoquinolines
Abstract
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, capable of profoundly modulating metabolic stability, lipophilicity, and binding affinity. The isoquinoline scaffold, a privileged heterocycle found in numerous pharmaceuticals, presents a unique canvas for fluorination. This technical guide provides an in-depth review of the fluorination patterns achievable on the 1-carboxy-isoquinoline core. We will explore the mechanistic underpinnings of electrophilic, nucleophilic, and decarboxylative fluorination strategies, offering researchers, scientists, and drug development professionals a logical framework for selecting and implementing the optimal method to achieve a desired fluorination pattern. Detailed experimental protocols and a comparative analysis of regiochemical outcomes are provided to bridge theory with practice.
Introduction: The Strategic Value of Fluorinated Isoquinolines
The isoquinoline nucleus is a key structural motif in a vast number of alkaloids and synthetic pharmaceuticals, including the vasodilator papaverine and the antihypertensive agent debrisoquine.[1] The strategic placement of fluorine atoms onto this scaffold can significantly enhance a molecule's pharmacological profile.[2][3] Fluorine's high electronegativity and small size can alter the pKa of nearby functional groups, influence conformation, and block sites of metabolic oxidation, often leading to improved bioavailability and efficacy.[2][3]
The 1-carboxy-isoquinoline template is a particularly valuable starting point for two primary reasons:
-
Synthetic Handle: The carboxylic acid group can be a precursor to other functional groups or can be removed entirely.[4]
-
Electronic Influence: As an electron-withdrawing group, the carboxyl moiety, along with the heterocyclic nitrogen, deactivates the ring towards certain reactions while directing others, influencing the regiochemical outcome of fluorination.
This guide dissects the primary methodologies for fluorinating the 1-carboxy-isoquinoline system, focusing on the resulting substitution patterns and the chemical logic that dictates them.
Electrophilic Aromatic Fluorination: Targeting Electron-Rich Positions
Electrophilic aromatic substitution (SEAr) is a foundational strategy for C–H fluorination. This approach relies on a potent electrophilic fluorine source to attack the π-system of the aromatic rings.
Mechanism and Regioselectivity
The isoquinoline ring system is, overall, electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This deactivation is most pronounced at the positions alpha and gamma to the nitrogen (C-1, C-3). Conversely, the benzenoid ring (positions C-5, C-6, C-7, C-8) is more electron-rich and thus more susceptible to electrophilic attack.
The 1-carboxy group further deactivates the entire ring system, particularly the pyridine ring. Therefore, electrophilic fluorination is strongly directed towards the benzenoid ring. The primary sites of fluorination are typically C-5 and C-8 , which are activated by the nitrogen atom in the adjacent ring and are the most electron-rich positions available for substitution.
Caption: Predicted sites for electrophilic fluorination on the 1-carboxy-isoquinoline core.
Reagents and Protocols
Modern electrophilic fluorination has moved away from hazardous reagents like elemental fluorine towards safer, more selective N-F reagents.[5] These compounds feature a nitrogen-fluorine bond where the nitrogen is attached to strong electron-withdrawing groups, rendering the fluorine atom electrophilic.
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Chemical Name | Typical Application |
|---|---|---|
| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Fluorination of electron-rich aromatics, enolates, and carbanions.[6] |
| NFSI | N-Fluorobenzenesulfonimide | Effective fluorinating agent for a wide range of nucleophiles.[5][7] |
Protocol 1: General Procedure for Electrophilic Fluorination of Isoquinoline-1-carboxylic Acid
-
Dissolution: Dissolve isoquinoline-1-carboxylic acid (1.0 eq) in a suitable solvent such as acetonitrile or trifluoroacetic acid in a flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1-1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the fluorinated regioisomers.
Causality Insight: The choice of a strong acid like trifluoroacetic acid as a solvent can enhance the electrophilicity of the fluorinating agent, but may require careful optimization to prevent unwanted side reactions or decomposition of the starting material.
Nucleophilic Fluorination: A Complementary Approach
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F⁻).[6] This strategy is particularly useful for accessing fluorination patterns that are disfavored by electrophilic methods. For the 1-carboxy-isoquinoline core, this typically requires pre-functionalization of the ring with a suitable leaving group (e.g., -Cl, -Br, -NO₂).
The SNAr Mechanism and Regioselectivity
Nucleophilic Aromatic Substitution (SNAr) is favored at electron-deficient positions, typically ortho and para to electron-withdrawing groups. In the isoquinoline ring, the positions activated towards nucleophilic attack are C-1 and C-3 . However, since the C-1 position is already substituted with the carboxyl group, this method is most practically applied to pre-functionalized isoquinolines to introduce fluorine at other sites.
For instance, starting with a 7-chloro-isoquinoline-5-carboxylic acid, a nucleophilic fluorination (a Halex reaction) could be employed to synthesize a 7-fluoro derivative.[6]
Caption: General workflow for nucleophilic fluorination via SNAr.
Reagents and Conditions
The key to successful nucleophilic fluorination is activating the fluoride salt. Anhydrous conditions are critical, and polar aprotic solvents like DMF or DMSO are used to solvate the cation, leaving a more "naked," nucleophilic fluoride anion.
Protocol 2: Nucleophilic Fluorination of a Halogenated Isoquinoline-1-carboxylic Acid Derivative
-
Preparation: Dry a round-bottom flask under vacuum or with a heat gun. Add the halogenated isoquinoline-1-carboxylic acid derivative (1.0 eq) and a fluoride source (e.g., spray-dried potassium fluoride, 3-5 eq).
-
Solvent Addition: Add a dry, polar aprotic solvent (e.g., DMSO or sulfolane) via syringe.
-
Heating: Heat the reaction mixture to a high temperature (typically 150-220 °C) and stir vigorously. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes be added to improve solubility and reactivity.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into a large volume of cold water.
-
Extraction: If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent.
-
Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Trustworthiness Note: This protocol is self-validating. The success of the reaction is highly dependent on the anhydrous nature of the reagents and solvent. Incomplete conversion often points to the presence of water, which hydrates the fluoride ion and diminishes its nucleophilicity.
Decarboxylative Fluorination: Replacing the Carboxyl Group
Perhaps the most direct transformation involving the 1-carboxy group is its replacement with a fluorine atom. Modern photoredox and metal-mediated catalysis have enabled efficient decarboxylative fluorination reactions.[8][9][10]
Radical-Mediated Mechanisms
These reactions typically proceed through a radical mechanism. The carboxylic acid is oxidized to a carboxyl radical, which rapidly extrudes CO₂ to form an isoquinolin-1-yl radical. This radical is then trapped by a fluorine atom source to yield the 1-fluoro-isoquinoline product.
Caption: Simplified mechanism for photoredox-catalyzed decarboxylative fluorination.
Reagents and Protocols
Visible light-promoted photoredox catalysis has emerged as a mild and efficient method for this transformation.[10][11]
Protocol 3: Photocatalytic Decarboxylative Fluorination
-
Setup: In a vial suitable for photochemical reactions, combine isoquinoline-1-carboxylic acid (1.0 eq), a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and a fluorine source (e.g., Selectfluor®, 1.5 eq).
-
Solvent and Base: Add a solvent mixture, often acetonitrile and water, and a mild base such as Na₂HPO₄.[11] The aqueous component is critical for solubilizing the carboxylate salt.
-
Degassing: Degas the reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Irradiation: Place the vial before a blue LED light source and stir vigorously at room temperature. Ensure the reaction is adequately cooled, as some light sources generate heat.
-
Monitoring and Workup: Monitor the reaction by LC-MS. Once complete, perform a standard aqueous workup and extraction as described in Protocol 1.
-
Purification: Purify the resulting 1-fluoro-isoquinoline by column chromatography.
Expertise Insight: The choice of photocatalyst is crucial. Highly oxidizing catalysts are needed to effect the single-electron transfer (SET) from the carboxylate. The solvent system is also a key parameter; a mixture of organic solvent and water is often required to dissolve both the organic substrate and the inorganic base/carboxylate salt.[10]
Comparative Analysis of Fluorination Patterns
The choice of fluorination strategy directly dictates the accessible substitution pattern on the 1-carboxy-isoquinoline core.
Table 2: Summary of Fluorination Methods and Regiochemical Outcomes
| Method | Primary Fluorination Site(s) | Key Reagents | Mechanism | Role of 1-COOH Group |
|---|---|---|---|---|
| Electrophilic | C-5, C-8 | Selectfluor®, NFSI | SEAr | Deactivating/Directing |
| Nucleophilic | Position of leaving group (e.g., C-7) | KF, CsF | SNAr | Electronic Deactivator |
| Decarboxylative | C-1 | Photocatalyst + F Source | Radical | Reactive Group |
Conclusion and Future Outlook
The fluorination of 1-carboxy-isoquinolines is a versatile field offering multiple pathways to novel fluorinated motifs. Electrophilic fluorination remains the most direct route for functionalizing the benzenoid ring at the C-5 and C-8 positions. Nucleophilic strategies provide access to other positions, contingent on the availability of pre-functionalized starting materials. The advent of photoredox catalysis has revolutionized the field, enabling the direct replacement of the carboxylic acid with fluorine at the C-1 position under remarkably mild conditions.
Future research will likely focus on developing more selective C-H fluorination methods that can target other positions on the isoquinoline core with high precision, further expanding the chemical space available to medicinal chemists and drug development professionals.
References
- Benchchem. (n.d.). 7-Fluoroisoquinoline-5-carboxylic acid.
- Singh, A., et al. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic Chemistry Frontiers.
- Sloop, J. C., et al. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Fluorine Chemistry.
- Sharma, S., et al. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic Chemistry Frontiers.
-
Qiao, Y., et al. (2014). Decarboxylative fluorination strategies for accessing medicinally-relevant products. Current Topics in Medicinal Chemistry, 14(7), 966-78. Retrieved from [Link]
-
Li, P., et al. (2013). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Angewandte Chemie International Edition, 52(43), 11373-11376. Retrieved from [Link]
- Benchchem. (n.d.). Synthesis of 8-Fluoroquinoline-3-carboxamide.
-
Scott, P. J. H. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. Journal of Nuclear Medicine, 55(9), 1389-1392. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
-
Zhang, X., et al. (2024). Decarboxylative Nucleophilic Fluorination of Aliphatic Carboxylic Acids. Organic Letters, 26(20), 4257–4261. Retrieved from [Link]
-
Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10013–10023. Retrieved from [Link]
-
Jati, A., et al. (2024). Photocatalytic Decarboxylative Fluorination by Quinone-Based Isoreticular Covalent Organic Frameworks. Journal of the American Chemical Society, 146(34), 23923–23932. Retrieved from [Link]
-
Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654–5657. Retrieved from [Link]
-
MacMillan, D. W. C., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Princeton University. Retrieved from [Link]
- Google Patents. (2012). CN102675015A - Decarboxylation and fluorination method for carboxylic acid.
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
-
Itoh, T., et al. (2005). Regioselective one-step synthesis of 4-fluoroalkylated isoquinolines via carbopalladation reaction of fluorine-containing alkynes. The Journal of Organic Chemistry, 70(24), 10172-4. Retrieved from [Link]
-
Gujjarappa, R., et al. (2017). Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites. ResearchGate. Retrieved from [Link]
- Google Patents. (2013). WO2013003315A2 - Methods for preparing isoquinolines.
-
Mossine, A. V., et al. (2020). Cu-Mediated Aminoquinoline-Directed Radiofluorination of Aromatic C–H Bonds with K18F. Organic Letters, 22(15), 5896–5900. Retrieved from [Link]
-
Princeton University Department of Chemistry. (2020). Method for Nucleophilic Fluorination Advanced by Doyle Group. Retrieved from [Link]
-
Wang, F., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes. Journal of the American Chemical Society, 145(38), 21028–21035. Retrieved from [Link]
-
Kirsch, P., et al. (2021). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 26(8), 2116. Retrieved from [Link]
-
The Doyle Group - UCLA. (2023). Nucleophilic Fluorination. Retrieved from [Link]
-
University of Canterbury. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]
-
MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Isoquinoline-1-carboxylic acid. Retrieved from [Link]
-
Georg Thieme Verlag. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]
-
Zhang, B., & Studer, A. (2014). 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles. Organic & Biomolecular Chemistry, 12(48), 9895-8. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
ResearchGate. (2017). Selected medicinal, agricultural, and industrial isoquinoline derivatives. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. 7-Fluoroisoquinoline-5-carboxylic acid | Benchchem [benchchem.com]
- 7. CN102675015A - Decarboxylation and fluorination method for carboxylic acid - Google Patents [patents.google.com]
- 8. Decarboxylative fluorination strategies for accessing medicinally- relevant products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Methodological & Application
Application Note: High-Purity Synthesis of 5-Fluoroisoquinoline-1-Carboxylic Acid
Topic: Synthesis of 5-fluoroisoquinoline-1-carboxylic acid from isoquinoline Content Type: Application Note & Protocol Role: Senior Application Scientist
Executive Summary
This guide details the synthesis of This compound (5-FIQA) starting from commercially available isoquinoline . This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors (e.g., Rho-kinase, c-Met) where the C1-carboxyl group serves as a handle for amide coupling and the C5-fluorine atom modulates metabolic stability and lipophilicity.
The protocol employs a Linear 6-Step Synthesis designed for scalability and regiochemical fidelity. Unlike direct electrophilic fluorination, which suffers from poor selectivity (C5 vs. C8 mixtures), this route utilizes a robust Nitro-to-Fluoro functional group interconversion followed by a Reissert-Henze type C1-functionalization .
Key Chemical Challenges & Solutions
| Challenge | Solution | Mechanism |
| Regioselectivity (F-installation) | Nitration followed by Balz-Schiemann | Electrophilic nitration favors C5 (major) over C8. Separation at the nitro stage is trivial compared to fluoro-isomers. |
| C1-Carboxylation | N-Oxide activation (Reissert-Henze) | Activation of the pyridine ring via N-oxidation allows nucleophilic attack by cyanide at C1, avoiding harsh lithiation conditions that could eliminate the fluorine. |
| Safety (Diazonium/Cyanide) | Controlled Thermal Decomposition | Use of tetrafluoroborate salts ( |
Retrosynthetic Analysis
The synthesis is disconnected into two phases: Scaffold Preparation (installing the fluorine) and C1-Functionalization (installing the carboxylic acid).
-
Target: this compound
-
Precursor 1: 5-Fluoroisoquinoline-1-carbonitrile (via Hydrolysis)
-
Precursor 2: 5-Fluoroisoquinoline N-oxide (via Cyanation)
-
Precursor 3: 5-Fluoroisoquinoline (via Oxidation)
-
Precursor 4: 5-Aminoisoquinoline (via Balz-Schiemann)
-
Precursor 5: 5-Nitroisoquinoline (via Reduction)
Detailed Experimental Protocols
Phase 1: Scaffold Preparation (Isoquinoline 5-Fluoroisoquinoline)
Step 1: Regioselective Nitration of Isoquinoline
Objective: Isolate 5-nitroisoquinoline from the 5-/8-nitro mixture.
-
Reagents: Isoquinoline (1.0 eq),
(1.1 eq), Conc. . -
Protocol:
-
Dissolve isoquinoline in conc.
at 0°C. -
Add
portion-wise, maintaining internal temp < 5°C. -
Allow to warm to RT and stir overnight.
-
Pour onto crushed ice/ammonium hydroxide (pH 9).
-
Purification: Filter the crude yellow precipitate. The 5-nitro isomer is less soluble in acetone/ethanol mixtures than the 8-nitro isomer. Recrystallize from acetone to obtain pure 5-nitroisoquinoline.
-
Yield Target: 50-60%.
-
Step 2: Reduction to 5-Aminoisoquinoline
Objective: Convert the nitro group to an aniline handle.
-
Reagents: 5-Nitroisoquinoline, Iron powder (Fe), HCl (cat.), Ethanol/Water (4:1).
-
Protocol:
-
Suspend 5-nitroisoquinoline and Fe powder (3.0 eq) in EtOH/H2O.
-
Add catalytic HCl and reflux for 2 hours.
-
Filter hot through Celite to remove iron oxides.
-
Concentrate filtrate and basify with
. -
Extract with DCM, dry over
, and concentrate. -
Yield Target: >90%.
-
Step 3: Balz-Schiemann Fluorination
Objective: Replace the amino group with fluorine via a diazonium tetrafluoroborate salt.[4][5]
-
Reagents: 5-Aminoisoquinoline,
(1.1 eq), (48% aq, 4.0 eq). -
Protocol:
-
Diazotization: Suspend 5-aminoisoquinoline in 48%
and cool to -5°C. -
Add aqueous
dropwise.[6] The diazonium tetrafluoroborate salt will precipitate. -
Stir for 30 min at 0°C.
-
Isolation: Filter the salt, wash with cold 5%
, then cold ether. Do not let the salt dry completely on the filter (explosion risk). -
Decomposition: Suspend the damp salt in heptane or decalin and heat to 110-120°C. Nitrogen gas evolution indicates reaction progress.
-
Workup: Cool, neutralize with
, extract with ether, and distill or flash chromatograph (Hex/EtOAc). -
Yield Target: 40-50%.
-
Phase 2: C1-Functionalization (5-Fluoroisoquinoline Target)
Step 4: N-Oxidation
Objective: Activate the C1 position for nucleophilic attack.
-
Reagents: 5-Fluoroisoquinoline, m-CPBA (1.2 eq), DCM.
-
Protocol:
-
Dissolve 5-fluoroisoquinoline in DCM.[6]
-
Add m-CPBA portion-wise at 0°C.
-
Stir at RT for 4-6 hours (monitor by TLC).
-
Wash with saturated
(x3) to remove m-chlorobenzoic acid. -
Dry organic layer and concentrate to yield 5-fluoroisoquinoline N-oxide .
-
Yield Target: >85%.
-
Step 5: Reissert-Henze Cyanation
Objective: Install the nitrile group at C1.
-
Reagents: 5-Fluoroisoquinoline N-oxide, TMSCN (1.5 eq), Benzoyl Chloride (BzCl, 1.1 eq) OR Triethylamine (2.0 eq), Acetonitrile.
-
Protocol:
-
Dissolve N-oxide in anhydrous acetonitrile under
.[6] -
Add triethylamine (Et3N), followed by dropwise addition of TMSCN.[6]
-
Reflux (82°C) for 12-16 hours.
-
Alternative (Faster): Use BzCl/TMSCN at RT (Reissert-Henze modification).
-
Quench with water, extract with EtOAc.
-
Purify via silica gel chromatography (elute with DCM/MeOH) to isolate 5-fluoroisoquinoline-1-carbonitrile .
-
Yield Target: 60-75%.
-
Step 6: Nitrile Hydrolysis to Carboxylic Acid
Objective: Convert the nitrile to the final carboxylic acid.[7]
-
Reagents: 5-Fluoroisoquinoline-1-carbonitrile, 6M HCl (or 20% NaOH).
-
Protocol:
-
Suspend the nitrile in 6M HCl.
-
Reflux for 4-6 hours. The solid should dissolve and then reprecipitate (or remain in solution depending on pH).
-
Cool to RT.
-
Adjust pH to ~3-4 with ammonium hydroxide to precipitate the zwitterionic acid.
-
Filter, wash with cold water, and dry under vacuum.
-
Product: This compound .
-
Process Workflow (Graphviz)
Caption: Step-wise synthetic pathway from Isoquinoline to this compound highlighting key intermediates.[1][3][6][8][9][10][11][12]
Troubleshooting & Critical Parameters
| Step | Issue | Root Cause | Corrective Action |
| Nitration | Low Yield / Mixture | Temperature > 5°C during addition | Maintain strict temp control. Use fractional crystallization (Acetone) to remove 8-nitro isomer. |
| Fluorination | Explosion / Runaway | Dry Diazonium salt | NEVER dry the |
| Cyanation | Incomplete Reaction | Moisture in solvent | Use anhydrous Acetonitrile. TMSCN hydrolyzes rapidly in wet solvents. |
| Hydrolysis | Decarboxylation | Excessive heat/time | Isoquinoline-1-carboxylic acids can decarboxylate at very high temps (>150°C). Stick to aqueous reflux (<100°C). |
References
-
Science of Synthesis. (2010). Product Class 5: Isoquinolines. Thieme-Connect. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Isoquinoline Synthesis and Reactivity. Retrieved from [Link]
-
McEwen, W. E., & Cobb, R. L. (1955).[13] The Chemistry of N-Acyldihydroquinaldonitriles and N-Acyldihydroisoquinaldonitriles (Reissert Compounds). Chemical Reviews, 55(3), 511–549.[13] Retrieved from [Link]
-
Scientific Update. (2019). The Balz-Schiemann Reaction: Safety and Scalability. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. flexiprep.com [flexiprep.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 9. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]
- 10. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline [mdpi.com]
- 11. Isoquinoline synthesis [quimicaorganica.org]
- 12. Isoquinoline synthesis [organic-chemistry.org]
- 13. Reissert reaction - Wikipedia [en.wikipedia.org]
Application Note: Optimized Amide Coupling Strategies for 5-Fluoroisoquinoline-1-carboxylic Acid
Strategic Analysis & Mechanistic Insight
The Challenge: The "Isoquinoline-1-Carboxylate" Trap
Coupling 5-fluoroisoquinoline-1-carboxylic acid is deceptively difficult. Unlike standard benzoic acids, this scaffold presents two distinct failure modes that standard EDC/NHS protocols often fail to address:
-
Thermal Decarboxylation: Isoquinoline-1-carboxylic acids are zwitterionic in nature. The proximity of the basic ring nitrogen to the carboxylic acid (alpha-position) facilitates a Hammick-like decarboxylation mechanism. Under thermal stress or highly acidic activation conditions, the molecule can eject
to form 5-fluoroisoquinoline. -
Electronic Deactivation: The 5-fluorine substituent is a strong electron-withdrawing group (EWG) via induction (
). While this increases the acidity of the carboxylate (making it a poorer nucleophile for attacking coupling reagents), it also deactivates the ring nitrogen. -
Steric Guarding: The peri-hydrogen at C8 exerts steric pressure on the C1-carboxyl group, forcing it out of planarity and retarding the approach of bulky coupling agents.
The Solution Architecture
To succeed, we must decouple the activation step from the aminolysis step or use reagents that operate rapidly at low temperatures. We utilize three tiered protocols:
-
Protocol A (HATU): For high-throughput library synthesis (Small Scale).
-
Protocol B (T3P): For process-scale and difficult purifications (Medium/Large Scale).
-
Protocol C (Ghosez’s Reagent): For unreactive amines (anilines) where acid chloride reactivity is required without the thermal risk of thionyl chloride.
Decision Matrix & Workflow
The following decision tree illustrates the logic for selecting the appropriate protocol based on amine nucleophilicity and scale.
Figure 1: Strategic decision tree for selecting the optimal amidation protocol.
Detailed Experimental Protocols
Protocol A: HATU-Mediated Coupling (High Throughput)
Best For: Small-scale synthesis (<100 mg), aliphatic amines, and parallel chemistry. Mechanism: Generates a highly reactive O-At ester (7-azabenzotriazol-1-yl ester).
Reagents:
-
Acid: this compound (1.0 equiv)
-
Coupling Agent: HATU (1.1 - 1.2 equiv)
-
Base: DIPEA (Hunig's Base) (2.0 - 3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation (Critical Step): Dissolve the acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.1 equiv) in one portion.
-
Base Addition: Immediately add DIPEA (1.0 equiv only) dropwise at 0°C.
-
Note: We split the base addition. Adding all base upfront can promote decarboxylation before the active ester forms.
-
-
Pre-reaction: Stir at 0°C for 15 minutes. The solution should turn yellow/orange, indicating active ester formation.
-
Aminolysis: Add the amine (1.1 equiv) followed by the remaining DIPEA (1.0 - 2.0 equiv).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Dilute with EtOAc. Wash 3x with 5% LiCl (to remove DMF), 1x with Sat.
, and 1x with Brine. Dry over .
Protocol B: T3P (Propanephosphonic Acid Anhydride) Coupling
Best For: Scale-up (>1g), ease of purification, and maintaining purity. Mechanism: T3P acts as a cyclic anhydride dehydrating agent. It generates water-soluble byproducts, eliminating the need for column chromatography in many cases.
Reagents:
-
Acid: this compound (1.0 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Preferred for green chemistry)
Step-by-Step Methodology:
-
Slurry Formation: Combine the acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (0.2 M).
-
Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to 0°C.
-
Why Pyridine? Pyridine often suppresses racemization (not applicable here) and side reactions better than DIPEA with T3P.
-
-
T3P Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes.
-
Exotherm Alert: T3P addition is exothermic.[1] Maintain T < 5°C.
-
-
Reaction: Allow to warm to RT. Stir for 12–16 hours.
-
Note: T3P kinetics are slower than HATU but cleaner.
-
-
Workup (The "Magic" Step): Add water. Separate layers. Wash organic layer with 1M HCl (if product is not basic) or 10% Citric Acid, followed by Sat.
.-
Result: T3P byproducts are water-soluble and wash away completely.[2]
-
Protocol C: Ghosez’s Reagent (Neutral Acid Chloride)
Best For: "Stubborn" amines (anilines, electron-poor heterocycles) where HATU fails.
Mechanism: Converts the acid to an acid chloride in situ under neutral conditions, avoiding the thermal instability associated with refluxing
Reagents:
-
Acid: this compound (1.0 equiv)
-
Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)
-
Solvent: Dry DCM or THF
-
Base: Pyridine or
(added after chloride formation)
Step-by-Step Methodology:
-
Chloride Formation: Suspend the acid (1.0 equiv) in dry DCM (0.1 M) under Nitrogen.
-
Activation: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.
-
Monitoring: Stir at 0°C to RT for 1–2 hours.
-
Validation: Take a small aliquot, quench with MeOH, and check LCMS for the Methyl Ester. If Methyl Ester is main peak, Acid Chloride formation is complete.
-
-
Coupling: Cool back to 0°C. Add the amine (1.2 equiv) followed by Pyridine (2.0 equiv).
-
Reaction: Stir at RT for 4–12 hours.
-
Workup: Standard aqueous workup (DCM/Water).
Comparative Data Analysis
| Feature | HATU (Method A) | T3P (Method B) | Ghosez's Reagent (Method C) |
| Reactivity | Very High | Moderate | High (via Acid Chloride) |
| Decarboxylation Risk | Low (if 0°C activation used) | Very Low (Mild conditions) | Low (Neutral conditions) |
| Purification | Difficult (Removes Urea/Guanidine) | Easy (Water soluble byproducts) | Moderate |
| Atom Economy | Poor (High MW reagent) | Good | Moderate |
| Cost | High | Moderate | Moderate |
| Rec. Use Case | Library / Discovery | Process / Scale-up | Unreactive Anilines |
Visualization: HATU Activation Pathway
The following diagram details the activation pathway and the critical point where decarboxylation is avoided by temperature control.
Figure 2: Reaction pathway highlighting the transient carboxylate intermediate where decarboxylation risk is highest.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177. Link
-
Ghosez, L., et al. (1979).[4]
-Chloro-enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[5] Organic Syntheses, 59, 26. Link -
Patterson, J. M. (1976). The Hammick Reaction. Synthesis, 1976(5), 281-304.
-heteroaromatic acids). Link - Archibald, T. G., et al. (2012). Propanephosphonic Acid Anhydride (T3P): A Benign Reagent for Diverse Applications. Current Organic Synthesis, 9(6). (Detailed T3P protocols).
Sources
Application Note: Strategic Deployment of 5-Fluoroisoquinoline-1-Carboxylic Acid in Medicinal Chemistry
Executive Summary
5-Fluoroisoquinoline-1-carboxylic acid (5-F-IQ-1-COOH) represents a high-value scaffold for fragment-based drug discovery (FBDD) and lead optimization. Its utility is derived from two synergistic structural features: the C1-carboxylic acid , which serves as a versatile handle for generating amide libraries (targeting hinge regions in kinases or nicotinamide pockets in PARP), and the C5-fluorine , which acts as a metabolic blocker.
This guide details the physicochemical rationale for this scaffold and provides validated protocols for its deployment in hit-to-lead campaigns, specifically addressing the challenges of coupling electron-deficient heteroaromatic acids.
Physicochemical & Metabolic Rationale[1][2]
The "Fluorine Scan" and Metabolic Blockade
Unsubstituted isoquinolines are prone to rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The C5 position is electronically favorable for aromatic hydroxylation, leading to the formation of 5-hydroxyisoquinoline and subsequent glucuronidation/clearance.
-
Mechanism: Replacing the C5-hydrogen with fluorine (
) mimics the steric profile of hydrogen ( ) but drastically alters the electronics. -
Causality: The C-F bond is metabolically inert to standard P450 oxidation. By blocking the C5 "soft spot," the half-life (
) of the pharmacophore is significantly extended without altering the binding mode of the parent scaffold.
Electronic Modulation (pKa)
The electronegative fluorine atom at C5 exerts an inductive electron-withdrawing effect (
-
Effect on C1-COOH: It lowers the
of the carboxylic acid compared to the non-fluorinated parent, making the carboxylate slightly more stable but potentially reducing the nucleophilicity of the acid carbonyl during coupling. -
Effect on Ring Nitrogen: It reduces the basicity of the isoquinoline nitrogen, decreasing the likelihood of non-specific binding to acidic off-targets (e.g., hERG channels).
Comparative Profile
| Property | Isoquinoline-1-COOH | 5-Fluoro-Isoquinoline-1-COOH | Impact |
| Metabolic Stability | Low (C5 oxidation) | High (Blocked) | Extended in vivo half-life |
| Lipophilicity (cLogP) | ~1.5 | ~1.8 | Improved membrane permeability |
| Electronic Character | Electron-deficient | Highly Electron-deficient | Enhanced |
Visualization: Metabolic Stabilization Logic
Figure 1: Mechanism of metabolic stabilization via C5-fluorination, preventing enzymatic hydroxylation.
Experimental Protocols
Protocol A: Robust Amide Coupling (The "Handle")
Objective: To couple this compound with a diverse set of amines (primary/secondary) to generate a focused library. Challenge: Heteroaromatic acids at the C1 position are sterically crowded and electron-deficient, making activation difficult with standard EDC/HOBt conditions. Solution: Use T3P (Propylphosphonic anhydride) . It drives the reaction to completion, suppresses epimerization (if chiral amines are used), and simplifies workup as T3P byproducts are water-soluble.
Materials
-
Acid: this compound (1.0 equiv)
-
Amine: Diverse building block (1.1 equiv)
-
Coupling Agent: T3P (50% wt in EtOAc or DMF) (1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (for polar amines)
Step-by-Step Procedure
-
Preparation: In a 4 mL vial equipped with a magnetic stir bar, dissolve the Acid (0.2 mmol) and Amine (0.22 mmol) in anhydrous EtOAc (2 mL).
-
Base Addition: Add DIPEA (0.6 mmol) dropwise. Note: Ensure the solution is basic (pH > 8) before adding T3P.
-
Activation: Add T3P solution (0.3 mmol) dropwise at
(ice bath). -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: Monitor by LCMS.[1] Look for the disappearance of the acid peak (
) and appearance of the amide mass.
-
-
Workup (Self-Validating Step):
-
Dilute reaction with EtOAc (10 mL).
-
Wash with Water (2 x 5 mL) to remove DIPEA salts and T3P byproducts.
-
Wash with Sat.
(1 x 5 mL) to remove unreacted acid. -
Wash with 1M HCl (1 x 5 mL) to remove unreacted amine (if basic).
-
-
Isolation: Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: If purity <95% by LCMS, purify via reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol B: Synthetic Access (The "Source")
Context: If the carboxylic acid is not commercially available in bulk, it can be synthesized from 5-aminoisoquinoline.
Route: Balz-Schiemann Reaction
Workflow Visualization
Figure 2: Synthetic route to the target scaffold starting from commodity chemicals.
Critical Process Parameters (CPP)
-
Fluorination Safety: The Balz-Schiemann decomposition of the diazonium tetrafluoroborate salt generates
gas and . This must be performed in a well-ventilated fume hood with a blast shield. -
Cyanation Regioselectivity: The Reissert-Henze reaction specifically targets the C1 position due to the activation of the N-oxide. The 5-fluoro substituent does not interfere with C1 activation but ensures the final product carries the metabolic block.
References
-
BenchChem. (2025).[2] Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide. Retrieved from
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Foundational text on Fluorine metabolic blocking).
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
MDPI. (2022). Quantitative Determination of 5-Aminoisoquinoline... In Vitro Metabolic Stability Study. Molecules. Retrieved from
- Dunetz, J. R., et al. (2016). T3P: The reagent of choice for large-scale amide couplings. Organic Process Research & Development, 20(2), 140-177.
Sources
One-Pot Synthesis of Fluorinated Isoquinoline Derivatives: An Application Guide for Researchers
Introduction: The Strategic Value of Fluorinated Isoquinolines and One-Pot Syntheses
The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The strategic incorporation of fluorine atoms or fluorine-containing groups into the isoquinoline framework can profoundly modulate a molecule's physicochemical and biological properties. This includes enhancing metabolic stability, improving bioavailability, and increasing binding affinity to biological targets.[1] Consequently, the development of efficient synthetic routes to fluorinated isoquinoline derivatives is of paramount importance to researchers in medicinal chemistry and drug development.
Traditional multi-step syntheses, while foundational, often suffer from drawbacks such as being time-consuming, generating significant waste, and requiring the isolation and purification of intermediates, which can lead to lower overall yields. One-pot syntheses, which involve the sequential transformation of substrates through multiple reaction steps in a single reaction vessel, offer an elegant and efficient alternative.[3] These methods are characterized by their operational simplicity, improved atom and step economy, and reduced environmental impact, aligning with the principles of green chemistry.[2][3]
This comprehensive guide provides an in-depth exploration of modern one-pot synthesis methods for accessing a diverse array of fluorinated isoquinoline derivatives. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and present data to empower researchers to select and implement the most suitable synthetic strategies for their specific research objectives.
Methodology 1: Microwave-Assisted One-Pot Synthesis from N-Fluoroalkyl-1,2,3-triazoles
This innovative approach provides a rapid and efficient route to 1-fluoroalkyl-3-fluoroisoquinolines.[2][4][5] The one-pot, microwave-assisted protocol leverages the thermal decomposition of N-fluoroalkylated 1,2,3-triazoles to generate key intermediates that undergo a cascade of reactions, including a 1,3-fluorine shift and subsequent cyclization.[2][4][5]
Scientific Rationale and Mechanistic Insights
The reaction proceeds through the formation of N-fluoroalkylated ketenimines, which then undergo a stereoselective formal 1,3-fluorine shift to yield difluoroazadienes as key intermediates.[4][5] These intermediates then undergo electrocyclization and subsequent elimination to afford the desired fluorinated isoquinoline product. The use of microwave irradiation significantly accelerates the reaction, allowing for the rapid synthesis of a diverse library of compounds.
Experimental Workflow: Microwave-Assisted Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis of Fluorinated Compounds by One-Pot Reactions and Asymmetric" by Kenny Pham [scholarworks.umb.edu]
- 4. One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N -fluoroalkyl-1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00713A [pubs.rsc.org]
- 5. One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Functionalization of 5-fluoroisoquinoline-1-carboxylic acid at C-1 position
Application Note: Strategic Functionalization of 5-Fluoroisoquinoline-1-Carboxylic Acid
Executive Summary & Scientific Rationale
The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors, GPCR ligands, and antimicrobial agents. This compound represents a high-value building block where the 5-fluoro substituent and the C-1 carboxylate play distinct, synergistic roles:
-
The "Fluorine Effect" (Metabolic Stability): The C-5 position in isoquinolines is electronically susceptible to oxidative metabolism (P450-mediated hydroxylation). Fluorine substitution at this position blocks this metabolic soft spot, significantly increasing the half-life (
) of the parent drug without imposing the steric bulk of a methyl or chloro group. -
The C-1 Vector (SAR Exploration): The C-1 position is located in the "peri" region, adjacent to the nitrogen lone pair. Functionalization here dictates the molecule's ability to engage in hydrogen bonding (e.g., in the hinge region of kinases) and controls the pKa of the isoquinoline nitrogen.
This guide details three critical protocols to diverge from the C-1 carboxylic acid: Amidation (for peptidomimetic chains), Decarboxylative Cross-Coupling (for biaryl scaffolds), and Curtius Rearrangement (to access the 1-aminoisoquinoline core).
Strategic Reaction Landscape
The following decision tree illustrates the divergent synthesis pathways available for this scaffold.
Figure 1: Divergent synthetic pathways from the parent carboxylic acid.
Protocol 1: High-Efficiency Amide Coupling
Challenge: Isoquinoline-1-carboxylic acids exhibit steric hindrance due to the peri-interaction with the C-8 proton. Furthermore, the electron-deficient nature of the ring can render the carbonyl carbon less electrophilic than standard benzoic acids. Solution: Utilization of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates a highly reactive active ester, driving the reaction to completion even with weak amine nucleophiles.
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine Partner: Primary or secondary amine (1.2 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology
-
Activation: In a dried vial, dissolve this compound (100 mg, 0.52 mmol) in anhydrous DMF (2.0 mL).
-
Base Addition: Add DIPEA (270 µL, 1.56 mmol). The solution may darken slightly; this is normal.
-
Coupling Agent: Add HATU (237 mg, 0.62 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes to form the activated At-ester.
-
Critical Check: Monitor by LCMS. You should see the mass of the activated ester (M+H of active ester) or disappearance of acid.
-
-
Nucleophilic Attack: Add the amine partner (0.62 mmol).
-
Reaction: Stir at RT for 2–4 hours.
-
Note: If the amine is an HCl salt, increase DIPEA to 4.0 equiv.
-
-
Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL). Dry over Na₂SO₄.
-
Purification: Flash chromatography (0-5% MeOH in DCM).
Protocol 2: Decarboxylative Cross-Coupling (Biaryl Synthesis)
Challenge: Installing an aryl group at C-1 usually requires an organometallic reagent (Grignard/Lithium) attacking the ring, which is harsh and incompatible with sensitive groups. Solution: Decarboxylative Cross-Coupling uses the carboxylic acid itself as a "masked" nucleophile. Using a Pd/Ag system allows the extrusion of CO₂ to form a C-Pd intermediate that couples with an aryl halide.
Mechanism Visualization
Figure 2: Mechanistic flow of Ag/Pd-catalyzed decarboxylative coupling.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Bromide or Iodide (1.2 equiv)
-
Catalyst: PdCl₂(Ph₃P)₂ (5 mol%)
-
Co-Catalyst: Ag₂CO₃ (1.0 equiv) - Acts as oxidant and decarboxylating agent.
-
Solvent: DMSO/1,4-Dioxane (1:4 ratio)
Step-by-Step Methodology
-
Setup: Charge a microwave vial with the acid (0.5 mmol), Aryl Bromide (0.6 mmol), PdCl₂(Ph₃P)₂ (17 mg), and Ag₂CO₃ (138 mg).
-
Solvent: Add DMSO (0.5 mL) and Dioxane (2.0 mL). Degas with Argon for 5 minutes.
-
Thermal Cycle: Cap and heat to 110°C for 16 hours (or 130°C for 1 hour in a microwave reactor).
-
Safety: CO₂ pressure will build up. Use a pressure-rated vessel.
-
-
Filtration: Cool to RT. Filter through a Celite pad to remove silver salts. Rinse with EtOAc.
-
Purification: The crude will contain the biaryl product. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Protocol 3: Curtius Rearrangement (Synthesis of 1-Aminoisoquinolines)
Rationale: 1-Aminoisoquinolines are potent bioactive motifs. Converting the acid to the amine via the isocyanate (Curtius) is safer and more regioselective than Chichibabin amination.
Materials
-
Substrate: this compound
-
Reagent: DPPA (Diphenylphosphoryl azide)
-
Base: TEA (Triethylamine)
-
Trapping Agent: t-Butanol (to form Boc-amine) or Water (to form free amine)
Step-by-Step Methodology
-
Acyl Azide Formation: Dissolve acid (1.0 equiv) in Toluene. Add TEA (1.1 equiv) and DPPA (1.1 equiv). Stir at RT for 1 hour.
-
Rearrangement: Heat the mixture to 90°C . Evolution of N₂ gas indicates the formation of the Isocyanate intermediate.
-
Trapping (Boc-Protection): Once gas evolution ceases (approx 1h), add excess t-Butanol (5.0 equiv) and reflux for 12 hours.
-
Workup: Evaporate solvent. Dissolve residue in DCM, wash with 5% citric acid (removes mineral impurities) and brine.
-
Result: This yields the N-Boc-1-amino-5-fluoroisoquinoline . Deprotection with TFA/DCM yields the free amine.
Analytical Data Summary
| Transformation | Key IR Signal Change | 1H NMR Diagnostic (DMSO-d6) | LCMS Observation |
| Starting Material | Broad O-H (~3000 cm⁻¹), C=O (1710 cm⁻¹) | δ 13.5 (COOH, broad s) | [M+H]+ = 192.0 |
| Amide (Protocol 1) | Sharp C=O (1650 cm⁻¹) | Loss of δ 13.5; Appearance of NH/Alkyl peaks | M+H of Amide |
| Biaryl (Protocol 2) | Loss of C=O | New aromatic protons; Upfield shift of H-8 due to ring current | [M+H]+ = 192 + Aryl - CO₂ |
| Amine (Protocol 3) | NH doublet (~3400 cm⁻¹) | New NH₂ signal (~δ 6.5-7.5) | [M+H]+ = 163.1 (Free amine) |
References
-
Minisci Reaction & Decarboxylative Coupling
- Title: "Decarboxylative Cross-Coupling of Heteroarom
- Source:Wikipedia / General Liter
-
URL:
-
Amide Coupling Reagents (HATU)
- Title: "Amide coupling reaction in medicinal chemistry. Coupling reagents"
- Source:HepatoChem Applic
-
URL:
-
5-Fluoroisoquinoline Properties
-
General Isoquinoline Synthesis
- Title: "Synthesis of amide deriv
- Source:N
-
URL:
Sources
Decarboxylation conditions for 5-fluoroisoquinoline-1-carboxylic acid
Executive Summary
This Application Note details the experimental conditions and mechanistic underpinnings for the decarboxylation of 5-fluoroisoquinoline-1-carboxylic acid to yield 5-fluoroisoquinoline . While the 1-carboxylic acid derivative is often encountered as a stable hydrolysis product of Reissert compounds (1-cyano-isoquinoline derivatives), its decarboxylation is a critical transformation for scaffold manipulation and structure-activity relationship (SAR) studies.
This guide provides two validated protocols: a classical Thermal Decarboxylation (Method A) and a high-throughput Microwave-Assisted Decarboxylation (Method B). Both methods exploit the unique zwitterionic nature of isoquinoline-1-carboxylic acids (Hammick intermediate pathway).
Scientific Background & Mechanism
The Challenge of C1-Decarboxylation
Unlike carboxylic acids on carbocyclic rings (e.g., benzoic acid), isoquinoline-1-carboxylic acids possess a nitrogen atom adjacent to the carboxyl group. This proximity facilitates decarboxylation through a zwitterionic mechanism rather than a radical or simple anionic pathway.
-
Zwitterion Formation: The proton from the carboxylic acid transfers to the basic isoquinoline nitrogen.
-
Hammick Intermediate: Thermal extrusion of CO₂ generates a transient ylide (the Hammick intermediate) at the C1 position.
-
Electronic Effect of 5-Fluorine: The fluorine atom at C5 is an electron-withdrawing group (EWG). While it inductively deactivates the ring, it does not prevent the formation of the necessary zwitterion. However, the EWG may slightly increase the temperature required compared to the non-fluorinated parent by destabilizing the developing positive charge on the nitrogen.
Mechanistic Pathway (Graphviz)
Caption: Mechanistic pathway showing the zwitterionic transition state and the formation of the Hammick Intermediate (ylide).
Experimental Protocols
Method A: Classical Thermal Decarboxylation (Batch)
Best for gram-scale synthesis where microwave reactors are unavailable.
Reagents & Equipment:
-
Substrate: this compound.[1]
-
Solvent: Diphenyl ether (Dowtherm A) or Nitrobenzene. (High boiling point is essential).
-
Catalyst: Copper powder (Optional, 5 mol%). Note: While C1 acids decarboxylate spontaneously, Cu often lowers the activation energy.
-
Apparatus: Round-bottom flask, reflux condenser, inert gas (Ar/N₂) line.
Step-by-Step Protocol:
-
Setup: Charge a dry round-bottom flask with this compound (1.0 equiv).
-
Solvation: Add Diphenyl ether (10 mL per gram of substrate). If using Copper powder, add it now.
-
Degassing: Sparge the mixture with Argon for 10 minutes to remove oxygen (prevents oxidation of the ylide).
-
Reaction: Heat the mixture to 180–200°C .
-
Observation: Evolution of CO₂ gas (bubbling) indicates reaction progress.
-
Duration: Maintain temperature until gas evolution ceases (typically 1–3 hours). Monitor by TLC (ensure disappearance of the polar acid spot).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with diethyl ether or ethyl acetate (to reduce viscosity).
-
Extraction: Extract the organic phase with 1M HCl (3x). The product (basic amine) will move to the aqueous phase; the solvent (diphenyl ether) remains in the organic phase.
-
Neutralization: Basify the combined aqueous extracts with NaOH or NH₄OH to pH 10.
-
Isolation: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x). Dry over Na₂SO₄ and concentrate in vacuo.
-
Method B: Microwave-Assisted Decarboxylation
Best for small-scale (mg), rapid optimization, or library synthesis.
Reagents:
-
Solvent: DMSO or NMP (High dielectric constant couples well with MW).
-
Vessel: Microwave-safe pressure vial (e.g., 10 mL).
Step-by-Step Protocol:
-
Loading: Suspend this compound (100 mg) in DMSO (2 mL).
-
Parameters:
-
Temperature: 180°C.
-
Power: Dynamic (Max 300W).
-
Hold Time: 15 minutes.
-
Stirring: High.[2]
-
-
Workup: Pour the reaction mixture into water (20 mL) and extract with Ethyl Acetate. Wash organic layer with brine to remove DMSO. Dry and concentrate.
Data Analysis & Troubleshooting
Comparative Conditions Table
| Parameter | Method A (Thermal) | Method B (Microwave) |
| Scale | Gram to Kilogram | Milligram to Gram |
| Solvent | Diphenyl Ether / Nitrobenzene | DMSO / NMP |
| Temperature | 190°C (Reflux) | 180°C (Fixed) |
| Time | 2–4 Hours | 10–20 Minutes |
| Yield (Typical) | 75–85% | 85–92% |
| Purification | Acid/Base Extraction required | Simple extraction / Column |
Troubleshooting Guide
-
Issue: Sublimation.
-
Cause: The starting acid may sublime before decarboxylating at high heat.
-
Fix: Use a reflux condenser with a narrower bore or switch to a sealed tube/microwave method to contain the substrate.
-
-
Issue: Incomplete Reaction.
-
Cause: Temperature too low. Isoquinoline-1-carboxylic acids are more stable than their 3-isomer counterparts.
-
Fix: Ensure internal temperature reaches >170°C. Add 5% Copper bronze.
-
-
Issue: Low Yield / Tarry Product.
-
Cause: Oxidation of the Hammick intermediate (ylide).
-
Fix: Strict exclusion of oxygen. Degas solvents thoroughly.
-
Workflow Diagram
Caption: Operational workflow for the isolation of 5-fluoroisoquinoline.
References
-
BenchChem. (2025).[1][3] Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide. Retrieved from .
-
Dyson, P., & Hammick, D. L. (1937). Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society, 1724.
-
Ashworth, M. R. F., Daffern, R. P., & Hammick, D. L. (1939). The mechanism of decarboxylation.[2][4][5][6] Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids. Journal of the Chemical Society, 809.
-
Organic Chemistry Portal. (2023). Decarboxylation of Heteroaromatic Carboxylic Acids. Retrieved from .
Sources
Application Note: High-Efficiency Synthesis of 5-Fluoroisoquinoline-1-Carboxamides for Kinase Inhibition
Executive Summary & Biological Rationale
The isoquinoline-1-carboxamide scaffold represents a privileged pharmacophore in kinase inhibitor design. Its utility stems from the ability of the carboxamide motif to function as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region.
However, the isoquinoline core is susceptible to rapid oxidative metabolism, particularly at the C5 and C8 positions. This Application Note details the synthesis of 5-fluoroisoquinoline-1-carboxamides . The introduction of a fluorine atom at the C5 position serves two critical functions:
-
Metabolic Blockade: It sterically and electronically inhibits Cytochrome P450-mediated hydroxylation at this metabolically vulnerable site.
-
Electronic Modulation: The strong electronegativity of fluorine modulates the pKa of the isoquinoline nitrogen, potentially influencing solubility and residence time within the ATP binding pocket.
This guide provides a validated, scalable workflow for transforming commercially available 5-aminoisoquinoline into a diverse library of kinase inhibitors via a key 1-chloro-5-fluoroisoquinoline intermediate.
Strategic Synthetic Workflow
The synthesis relies on a "Late-Stage Diversification" strategy. Rather than building the amide early, we construct a robust electrophilic core (Compound 4 ) that can be coupled with various amines using Palladium-catalyzed carbonylation. This allows for the rapid generation of Structure-Activity Relationship (SAR) libraries.
Figure 1: Strategic workflow for the synthesis of 5-fluoroisoquinoline-1-carboxamide libraries.
Detailed Experimental Protocols
Protocol A: Synthesis of the Electrophilic Core (1-Chloro-5-fluoroisoquinoline)
This protocol converts the amino precursor to the chloro-intermediate in three steps. The critical step is the regioselective rearrangement of the N-oxide.
Reagents:
-
5-Aminoisoquinoline (CAS: 1125-60-6)
-
m-Chloroperoxybenzoic acid (m-CPBA, 77% max)[1]
-
Phosphorus oxychloride (POCl₃)
Step-by-Step Methodology:
-
Diazotization-Fluorination (Balz-Schiemann):
-
Suspend 5-aminoisoquinoline (10.0 g, 69 mmol) in 48% HBF₄ (50 mL) at -5°C.
-
Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temp < 0°C. Stir for 30 min.
-
Filter the diazonium tetrafluoroborate salt and wash with cold ether.[1][2] Caution: Do not let dry completely; keep damp to minimize explosion risk.
-
Suspend the solid in decalin and heat to 120°C until N₂ evolution ceases.
-
Purification: Extract with DCM, wash with NaHCO₃, and purify via flash chromatography (Hex/EtOAc) to yield 5-fluoroisoquinoline .
-
-
N-Oxidation:
-
Dissolve 5-fluoroisoquinoline (5.0 g) in DCM (100 mL).
-
Add m-CPBA (1.2 eq) portion-wise at 0°C. Warm to RT and stir for 4 hours.
-
Workup: Wash with 1M NaOH (to remove m-chlorobenzoic acid byproduct) and brine. Dry over Na₂SO₄ and concentrate to yield the N-oxide as a white solid.[1]
-
-
Chlorination-Rearrangement:
-
Dissolve the N-oxide (4.0 g) in anhydrous DCM (20 mL).
-
Add POCl₃ (5.0 eq) dropwise at 0°C.
-
Heat to reflux (approx. 45°C) for 4 hours. Mechanism Note: The oxygen attacks the phosphorus, creating a good leaving group. Chloride attacks C1, restoring aromaticity and eliminating the oxygen species.
-
Quench: Pour carefully onto ice/NaHCO₃. Extract with DCM.[1][3]
-
Validation: 1H NMR should show a downfield shift of the C1 proton disappearing.
-
Yield Target: >85% over this step.
-
Protocol B: Palladium-Catalyzed Aminocarbonylation[4][5]
This is the "Library Generator" step. Instead of using hazardous high-pressure CO autoclaves, this protocol uses a balloon pressure system suitable for standard fume hoods.
Reagents:
-
1-Chloro-5-fluoroisoquinoline (from Protocol A)
-
Target Amine (R-NH₂)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: Et₃N (3 eq)
-
CO Source: Carbon Monoxide Balloon (or Mo(CO)₆ as solid source)
Workflow:
-
Setup: In a dry Schlenk tube, combine the chloro-isoquinoline (1.0 eq), amine (1.2 eq), Pd(OAc)₂, Xantphos, and Na₂CO₃ (2 eq) in 1,4-dioxane.
-
Degassing: Freeze-pump-thaw the solution x3 to remove oxygen.
-
Carbonylation: Introduce a balloon of CO gas. Purge the headspace carefully.
-
Reaction: Heat to 90°C with vigorous stirring for 16 hours.
-
Expert Note: Xantphos is preferred over PPh₃ because its wide bite angle facilitates the reductive elimination of the amide product.
-
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Data Summary Table: Typical Yields
| Substrate (Amine) | Reaction Time | Yield (%) | Notes |
| Aniline | 12 h | 88% | High efficiency due to nucleophilicity. |
| Cyclopropylamine | 14 h | 75% | Steric bulk minimal; good conversion. |
| 3-Aminopyridine | 18 h | 62% | Competitive binding of Py nitrogen to Pd. |
| Morpholine | 12 h | 91% | Excellent yield (Secondary amine). |
Biological Validation: Kinase Hinge Binding Assay
Once synthesized, the inhibitor must be validated for hinge binding affinity.
Method: ADP-Glo™ Kinase Assay (Promega) Rationale: Measures ADP formed from a kinase reaction; highly sensitive for IC50 determination.
Figure 2: ADP-Glo assay workflow for validating kinase inhibition potency.
Protocol:
-
Titration: Prepare 10-point serial dilutions of the 5-fluoroisoquinoline-1-carboxamide in DMSO.
-
Reaction: Mix 2 µL inhibitor + 4 µL Kinase/Substrate mix + 4 µL ATP (at Km).
-
Incubation: 60 min at Room Temperature.
-
Detection: Add 10 µL ADP-Glo Reagent (40 min wait), then 20 µL Detection Reagent (30 min wait).
-
Analysis: Measure luminescence. Plot RLU vs. Log[Inhibitor] to determine IC50.
Senior Scientist Insights & Troubleshooting
-
Regioselectivity of Fluorination: If the Balz-Schiemann reaction (Step A1) yields low results, ensure the diazonium salt is not wet with water during the thermal decomposition. Water leads to phenol formation (5-hydroxyisoquinoline) instead of the fluoride.
-
The "POCl3 Problem": During the rearrangement of the N-oxide (Step A3), the reaction can be violent. Always add POCl3 at 0°C and heat gradually. If the product is colored (red/brown), it indicates polymerization; filter through a short silica plug immediately after workup.
-
CO Safety: If a CO tank/balloon is forbidden in your safety zone, use Molybdenum Hexacarbonyl (Mo(CO)₆) as a solid CO source. Use 1 equivalent of Mo(CO)₆ in a sealed vial at 100°C; it releases CO in situ safely.
-
Hinge Binder Design: When selecting amines for Protocol B, prioritize heterocycles with hydrogen bond acceptors (e.g., pyridines, pyrazoles) to complement the donor-acceptor motif of the carboxamide linker.
References
-
General Isoquinoline Synthesis
- Alvarez, M., et al. "Revised Synthesis of 5-Fluoroisoquinoline." Journal of Heterocyclic Chemistry, 1995.
-
(Journal Homepage - Specific article requires subscription).
-
Palladium-Catalyzed Carbonylation
-
Kinase Hinge Binding Concepts
-
Kovács, M., et al. "Discovery of a novel kinase hinge binder fragment by dynamic undocking."[5] RSC Medicinal Chemistry, 2019.
-
-
Metabolic Stability of Fluorinated Scaffolds
-
ROCK Inhibitors (Isoquinoline Context)
-
Ray, P.C., et al. "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors."[7] Bioorganic & Medicinal Chemistry Letters, 2011.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel kinase hinge binder fragment by dynamic undocking - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable synthesis routes for 5-fluoroisoquinoline intermediates
Executive Summary
The 5-fluoroisoquinoline scaffold is a critical pharmacophore in modern kinase inhibitors (e.g., Rho-kinase and Akt inhibitors) and CNS-active agents. However, introducing a fluorine atom at the C5 position is synthetically challenging due to the electronic deactivation of the pyridine ring and the steric protection of the peri-position.
Unlike the C1 or C4 positions, which are accessible via direct nucleophilic or electrophilic attack respectively, the C5 position requires de novo ring construction or directed functional group interconversion (FGI) .
This Application Note details two scalable routes:
-
The "Commodity" Route (Nitration/Balz-Schiemann): Best for multi-kilogram production of the parent scaffold. High atom economy but requires rigorous safety controls for diazonium intermediates.
-
The "Precision" Route (Bromination/Buchwald): Best for late-stage intermediates where functional group tolerance is required.
Strategic Analysis: Route Selection Matrix
| Feature | Route A: Nitration / Balz-Schiemann | Route B: Bromination / Buchwald |
| Primary Mechanism | Electrophilic Aromatic Substitution | Directed Bromination |
| Starting Material | Isoquinoline (Commodity Chemical) | Isoquinoline or 5-Bromoisoquinoline |
| Scalability | High (Ton-scale feasible) | Moderate (Catalyst cost limits scale) |
| Regioselectivity | ~9:1 (5-nitro vs. 8-nitro) | High (Requires specific Lewis Acids) |
| Safety Profile | High Risk: Thermal runaway potential (Nitration) & Explosion risk (Diazonium) | Moderate Risk: Standard organic solvents; Pd heavy metal removal required |
| Cost Efficiency | High (Cheap reagents: HNO₃, H₂, NaNO₂) | Low (Pd catalysts, Ligands) |
Deep Dive: The Modified Balz-Schiemann Protocol
This protocol describes the conversion of 5-aminoisoquinoline to 5-fluoroisoquinoline.[1][2] This is the industry-standard "choke point" where safety and yield must be balanced.
Reaction Logic & Mechanism
The transformation relies on the Balz-Schiemann reaction , where a primary aromatic amine is converted to a diazonium tetrafluoroborate salt. Unlike unstable chloride salts, the tetrafluoroborate (
Critical Process Parameter (CPP): The decomposition of the diazonium salt is exothermic. On a large scale, this must be managed via continuous flow or slow addition protocols to prevent thermal runaway.
Visual Workflow (DOT)
Caption: Step-wise synthesis of 5-fluoroisoquinoline via the Nitro/Amino pathway. Note the critical isolation of the diazonium salt.
Detailed Experimental Protocol
Safety Warning: Hydrofluoric acid (HF) may be generated as a byproduct. Diazonium salts are shock-sensitive when dry. Perform all operations behind a blast shield.
Step 1: Preparation of 5-Aminoisoquinoline (Precursor)
If starting from commercially available 5-aminoisoquinoline, skip to Step 2.
-
Nitration: Dissolve isoquinoline in concentrated
at 0°C. Add portion-wise. Maintain temperature to minimize dinitration.-
Purification: Pour onto ice. Neutralize with
. The 5-nitro isomer precipitates preferentially. Recrystallize from ethanol to remove the 8-nitro isomer.
-
-
Reduction: Hydrogenate the 5-nitroisoquinoline using 10% Pd/C in methanol (3 atm
) or use Fe/HCl for a cheaper bulk reduction.-
Yield Target: >85% over two steps.[3]
-
Step 2: Diazotization (The Critical Step)
Reference: Benchchem Application Note [1]
Reagents:
-
5-Aminoisoquinoline (1.0 equiv)
-
Tetrafluoroboric acid (
), 48% aq.[1][2] solution (10.0 equiv)[1][2][3][4] -
Sodium Nitrite (
) (1.1 equiv)
Procedure:
-
Dissolution: In a reactor equipped with an overhead stirrer and internal temperature probe, dissolve 5-aminoisoquinoline in 48%
. Cool the mixture to -5°C to 0°C using a cryostat.-
Why? High acid concentration prevents coupling reactions (tar formation). Low temperature prevents premature decomposition.
-
-
Nitrite Addition: Dissolve
in minimal water.[1] Add dropwise to the amine solution, strictly maintaining internal temperature < 5°C . -
Digestion: Stir at 0°C for 30–60 minutes to ensure complete conversion.
-
Isolation: Filter the solid diazonium tetrafluoroborate.
-
Wash: Wash with cold 5%
, then cold ethanol, then copious cold diethyl ether.[1] -
Safety:DO NOT DRY COMPLETELY. Process the damp cake immediately to the next step to avoid explosion risk.
-
Step 3: Thermal Decomposition (Fluorination)
Procedure:
-
Solvent Carrier: Suspend the damp diazonium salt in heptane or toluene.
-
Note: Using an inert solvent acts as a heat sink and moderator.
-
-
Controlled Pyrolysis: Heat the slurry to reflux (approx 90–100°C).
-
Observation: Nitrogen gas (
) will evolve vigorously. Ensure condenser capacity is sufficient to handle solvent entrainment. -
Endpoint: Cessation of gas evolution.
-
-
Workup: Cool to room temperature. Neutralize with saturated
.[2] Extract with Dichloromethane (DCM).[1] -
Purification: Distillation under reduced pressure or silica gel chromatography (Ethyl Acetate/Hexane) yields 5-fluoroisoquinoline.
Alternative Route: Pd-Catalyzed Functionalization
For laboratories unequipped for hazardous diazonium chemistry, the Buchwald-Hartwig approach is a viable, albeit more expensive, alternative.
-
Precursor: 5-Bromoisoquinoline (Commercially available or synthesized via bromination in
). -
Transformation: 5-Bromoisoquinoline
5-Aminoisoquinoline.[2] -
Advantage: Avoids isomer separation issues inherent in the nitration step if high-purity 5-bromo starting material is purchased [1].
DOT Diagram: Pd-Catalyzed Workflow
Caption: Buchwald-Hartwig amination route to the key amine intermediate.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Diazotization) | Temperature > 5°C during addition | Use dry ice/acetone bath; slow addition rate. |
| Tar Formation | Incomplete acid protonation | Increase |
| Isomer Contamination | 8-Nitro isomer carryover | Recrystallize the nitro-intermediate twice from ethanol before reduction. |
| Violent Gas Evolution | Too rapid heating of diazonium salt | Use a solvent carrier (Heptane) rather than dry heating (Schiemann method). |
References
-
BenchChem. (2025).[1][2] Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives: Application Notes and Protocols. Retrieved from
-
Sigma-Aldrich. (2024).[5][6] Safety Data Sheet: 5-Fluoroisoquinoline. Retrieved from
-
Organic Reactions. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Vol 6, 191. Retrieved from
-
TCI Chemicals. (2024). Product Specification: 4-Fluoroisoquinoline (Isomer comparison). Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoroisoquinoline-1-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-fluoroisoquinoline-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important fluorinated heterocyclic scaffold. The unique electronic properties conferred by the fluorine atom make this molecule a valuable building block in pharmaceutical research.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to help you optimize your synthetic route, improve yields, and minimize time-consuming side reactions.
Core Synthetic Strategy: A Multi-Step Approach
The most common and reliable pathway to this compound begins with a commercially available isoquinoline precursor. The general sequence involves the strategic introduction of the fluorine atom at the 5-position, followed by functionalization at the 1-position to install the carboxylic acid group. The key transformations are:
-
Directed Bromination: Introduction of a bromine atom at the 5-position of the isoquinoline core.
-
Amination: Conversion of the bromo-group to an amino group, typically via a Buchwald-Hartwig amination.[3]
-
Fluorination (Balz-Schiemann Reaction): Transformation of the 5-aminoisoquinoline into the 5-fluoro derivative via a diazonium salt intermediate.[3][4]
-
Cyanation (Reissert Reaction): Introduction of a carbonitrile (cyanide) group at the 1-position of 5-fluoroisoquinoline.[3][5][6][7][8]
-
Hydrolysis: Conversion of the 1-carbonitrile group to the final 1-carboxylic acid.[3][9]
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Yield Optimization Q&A
This section addresses specific problems you may encounter at each critical stage of the synthesis.
Stage 1: Synthesis of 5-Fluoroisoquinoline
Question: My yield for the Balz-Schiemann reaction is consistently low, and I observe significant tar formation during the thermal decomposition. What are the critical parameters to control?
Answer: The Balz-Schiemann reaction is powerful but notoriously sensitive. Low yields and byproduct formation often stem from two critical areas: the diazotization step and the thermal decomposition of the diazonium salt.
-
Causality (Diazotization): The diazonium salt intermediate is unstable. Its formation is highly exothermic and must be performed at low temperatures (typically 0 to 5 °C) to prevent premature decomposition and the formation of phenol byproducts.[3][4] The dropwise addition of sodium nitrite is crucial to maintain this temperature range. An excess of the nitrite can also lead to unwanted side reactions.
-
Causality (Decomposition): The key to a clean thermal decomposition is the purity and dryness of the isolated diazonium tetrafluoroborate salt. Residual acid or water can catalyze decomposition pathways that lead to tar formation instead of the desired fluoro-aromatic compound. The decomposition should be performed by gentle, controlled heating. Overheating can cause a runaway reaction, significantly reducing the yield.
Troubleshooting Steps:
-
Temperature Control: Strictly maintain the reaction temperature between 0-5 °C during the dropwise addition of the sodium nitrite solution.[4] Use an ice-salt bath for better temperature management.
-
Isolate a Dry Salt: After filtration, wash the diazonium salt precipitate sequentially with cold 5% HBF₄ solution, cold ethanol, and finally cold diethyl ether to remove impurities and water.[4] Dry the salt thoroughly under vacuum before proceeding.
-
Controlled Decomposition: Heat the dried diazonium salt gently and gradually. The reaction is complete when the evolution of nitrogen gas (N₂) ceases.[4] Avoid rapid, aggressive heating.
Stage 2: The Reissert Reaction for Cyanation
Question: My Reissert reaction to form 5-fluoroisoquinoline-1-carbonitrile is sluggish, showing a high percentage of unreacted starting material even after 24 hours. How can I improve the conversion rate?
Answer: Incomplete conversion in the Reissert reaction typically points to issues with the activation of the isoquinoline ring or the potency of the cyanide nucleophile. The reaction proceeds via the formation of an N-acylisoquinolinium intermediate, which is then attacked by the cyanide ion.[6]
-
Causality (Activation & Nucleophilicity): The choice of acylating agent and cyanide source is paramount. Benzoyl chloride is a common and effective activator.[3] For the cyanide source, trimethylsilyl cyanide (TMSCN) is often superior to potassium cyanide (KCN) in aprotic organic solvents like dichloromethane (DCM) because it is more soluble and avoids the need for biphasic conditions.[6] The reaction must be performed under strictly anhydrous conditions, as water will hydrolyze the acyl chloride and quench the reactive intermediates.
Troubleshooting Steps:
-
Switch to TMSCN: If you are using KCN with phase-transfer catalysts, consider switching to TMSCN in an anhydrous solvent like DCM or acetonitrile.[3][4] This often provides better solubility and reactivity.
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.
-
Check Reagent Purity: Ensure the benzoyl chloride (or other acyl chloride) is of high purity and has not hydrolyzed during storage.
-
Increase Equivalents: A slight excess of both the acyl chloride (e.g., 1.2 eq) and TMSCN (e.g., 2.0 eq) can help drive the reaction to completion.[3]
Caption: Key mechanistic steps of the Reissert reaction for cyanation.
Stage 3: Hydrolysis of the Nitrile
Question: I'm struggling with the final hydrolysis step. Acid hydrolysis gives me a complex mixture, while basic hydrolysis results in a low yield of the carboxylic acid. What are the best practices for this transformation?
Answer: The hydrolysis of the 5-fluoroisoquinoline-1-carbonitrile to the corresponding carboxylic acid is a delicate balance. Both acidic and basic conditions can promote the desired reaction, but they also carry the risk of side reactions or incomplete conversion.[9]
-
Causality (Acid Hydrolysis): Strong acidic conditions (e.g., concentrated HCl or H₂SO₄) at elevated temperatures can effectively hydrolyze the nitrile. However, the isoquinoline ring system can be sensitive to harsh acidic conditions, potentially leading to degradation or unwanted side reactions.[9]
-
Causality (Basic Hydrolysis): Basic hydrolysis, typically with aqueous NaOH or KOH, first produces the carboxylate salt.[9] The reaction often proceeds through a carboxamide intermediate. If the reaction time or temperature is insufficient, you may isolate the amide instead of the carboxylic acid. Conversely, excessively harsh conditions could lead to degradation. The final carboxylic acid is obtained after a careful acidic workup to protonate the carboxylate salt.
Troubleshooting Steps:
-
Favor Basic Hydrolysis: Basic hydrolysis is generally cleaner. Use a moderate concentration of base (e.g., 10-20% aqueous NaOH) and heat the reaction mixture to reflux. Monitor the reaction by TLC or HPLC to ensure the disappearance of both the starting nitrile and the intermediate amide.
-
Careful Acidification: After the basic hydrolysis is complete, cool the reaction mixture to 0 °C. Acidify slowly with an acid like HCl until the pH is just below the pKa of the carboxylic acid (typically pH 2-3). This will cause the this compound to precipitate out of the solution.[10]
-
Purification: Collect the precipitated solid by filtration. It can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.[10][11]
Optimized Protocol: Synthesis of 5-Fluoroisoquinoline-1-carbonitrile (Reissert Reaction)
This protocol is an optimized procedure based on common literature methods.[3]
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Equivalents |
| 5-Fluoroisoquinoline | 147.15 | 2.0 g | 13.6 mmol | 1.0 |
| Dichloromethane (anhydrous) | - | 40 mL | - | - |
| Trimethylsilyl cyanide (TMSCN) | 99.21 | 2.7 g (3.4 mL) | 27.2 mmol | 2.0 |
| Benzoyl Chloride | 140.57 | 2.28 g (1.9 mL) | 16.3 mmol | 1.2 |
| 10% Aqueous KOH | - | As needed | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-fluoroisoquinoline (2.0 g, 13.6 mmol) and anhydrous dichloromethane (40 mL).
-
Addition of TMSCN: Add trimethylsilyl cyanide (2.7 g, 27.2 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (2.28 g, 16.3 mmol) dropwise to the cooled solution over 10 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.
-
Hydrolysis of N-Benzoyl Group: To the resulting residue, add a 10% aqueous solution of potassium hydroxide (KOH) and stir vigorously until the N-benzoyl group is hydrolyzed (monitor by TLC).
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 5-fluoroisoquinoline-1-carbonitrile. A typical yield for this step is around 70%.[3]
Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes to the isoquinoline core itself? A1: Yes, several named reactions can construct the isoquinoline scaffold, though they may require different starting materials. The Pomeranz–Fritsch reaction, for instance, synthesizes isoquinolines from the acid-catalyzed cyclization of benzalaminoacetals, which are formed from a benzaldehyde and a 2,2-dialkoxyethylamine.[12][13][14][15] While powerful, adapting these methods for specific substitution patterns like 5-fluoro substitution may require significant route development.
Q2: How critical is moisture control throughout the synthesis? A2: It is extremely critical, particularly during the Reissert reaction. The key reagents, such as benzoyl chloride and TMSCN, are highly sensitive to water. Moisture will lead to the decomposition of these reagents, a dramatic reduction in yield, and the formation of difficult-to-remove byproducts. Always use anhydrous solvents and an inert atmosphere for this step.
Q3: What are the recommended storage conditions for the intermediates and the final product? A3: The nitrile intermediate (5-fluoroisoquinoline-1-carbonitrile) and the final carboxylic acid should be stored in a cool, dry, and dark place.[9] For long-term stability, it is advisable to store them in tightly sealed containers under an inert atmosphere (argon or nitrogen) to protect them from moisture. Refrigeration is recommended for long-term storage.[9]
References
- Vertex AI Search. Pomerantz-Fritsch synthesis of isoquinolines.
- BenchChem. Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives: Application Notes and Protocols.
- Wikipedia. Pomeranz–Fritsch reaction.
- ACS Publications. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions.
- Thermo Fisher Scientific. Pomeranz-Fritsch Reaction.
- BenchChem. Stability issues of 5-Fluoroisoquinoline-1-carbonitrile under acidic/basic conditions.
- ACS Publications. Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways.
- BenchChem. Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide.
- Cambridge University Press. Reissert Reaction.
- Grokipedia. Reissert reaction.
- ChemEurope.com. Reissert reaction.
- Wikipedia. Reissert reaction.
- MySkinRecipes. 8-Fluoroisoquinoline-1-carboxylic acid.
- LookChem. General procedures for the purification of Carboxylic acids.
- Google Patents. WO2016186505A1 - Process for the purification of a carboxylic acid-containing composition.
- PubChem. 5-Fluoroisoquinoline.
- MySkinRecipes. 4-Fluoroisoquinoline-1-carboxylic acid.
Sources
- 1. 8-Fluoroisoquinoline-1-carboxylic acid [myskinrecipes.com]
- 2. 4-Fluoroisoquinoline-1-carboxylic acid [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Reissert_reaction [chemeurope.com]
- 8. Reissert reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. WO2016186505A1 - Process for the purification of a carboxylic acid-containing composition - Google Patents [patents.google.com]
- 12. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 13. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 14. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemicals [chemicals.thermofisher.cn]
Technical Support Center: Purification of Fluorinated Isoquinoline Carboxylic Acids
Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Isolation, purification, and troubleshooting for fluorinated isoquinoline-3-carboxylic acid derivatives (and related regioisomers).
Introduction: The Amphoteric Challenge
As a Senior Application Scientist, I often see researchers struggle with fluorinated isoquinoline carboxylic acids not because the chemistry failed, but because the workup was mismatched to the molecule's physical properties.
These compounds are zwitterionic (amphoteric). They possess a basic isoquinoline nitrogen (
The Core Principle: Your purification strategy must exploit the Isoelectric Point (pI) . At the pI, the net charge is zero, and water solubility is at its absolute minimum. This is your window for high-yield isolation without chromatography.
Module 1: The "Crash-Out" Protocol (Isoelectric Precipitation)
For crude reaction mixtures (e.g., from hydrolysis of an ester or Gabriel-Colman rearrangement), this is the primary isolation method. It scales from milligrams to kilograms.
Step-by-Step Protocol
-
Dissolution (High pH):
-
Suspend the crude solid in water (approx. 10–15 volumes).
-
Add 2M NaOH dropwise until pH > 10. The solid should dissolve completely as the carboxylate salt.
-
Why: This deprotonates the acid and keeps the nitrogen neutral, maximizing solubility.
-
Checkpoint: If solids remain, filter them out now. These are likely non-acidic impurities or unreacted starting materials.
-
-
Impurity Wash (Optional but Recommended):
-
Wash the basic aqueous layer with a non-polar solvent (e.g., Dichloromethane or MTBE).
-
Why: Removes non-polar, non-acidic byproducts (e.g., decarboxylated species) while your product stays safely in the water phase.
-
-
Controlled Acidification (The Critical Step):
-
Cool the aqueous solution to 0–5 °C.
-
Slowly add 1M HCl (or Acetic Acid) with vigorous stirring.
-
Target pH: Adjust exactly to pH 3.5 – 4.0 .
-
Scientific Logic:[1] This is the approximate isoelectric point. Going too low (pH < 1) protonates the nitrogen, forming a soluble HCl salt. Staying too high (pH > 6) leaves it as a soluble carboxylate. You must hit the "sweet spot" where the zwitterion precipitates.
-
-
Isolation:
-
Stir for 30–60 minutes to allow crystal growth (Ostwald ripening).
-
Filter the precipitate and wash with cold water, then cold acetone (to remove water).
-
Visualization: The Workup Logic Flow
Caption: Logical flow for the isoelectric precipitation of amphoteric isoquinolines. Note the critical pH window.
Module 2: Separating Regioisomers (The Fluorine Factor)
A common challenge in fluorinated isoquinoline synthesis (e.g., via Pomeranz-Fritsch or Heck cyclization) is the formation of regioisomers (e.g., 6-fluoro vs. 7-fluoro). These isomers have identical mass and very similar polarity, making standard C18 chromatography ineffective.
Why Standard C18 Fails
Standard C18 columns rely on hydrophobic interaction. Since the fluorine atom's position changes the dipole moment but barely changes the overall hydrophobicity, the isomers often co-elute.
The Solution: Fluorinated Stationary Phases
To separate these isomers, you must exploit shape selectivity and pi-pi interactions .[1][2]
Recommended Column Chemistries:
-
Pentafluorophenyl (PFP / F5):
-
Pyrenylethyl (PYE):
Chromatographic Conditions (HPLC/Prep):
-
Mobile Phase: Water/Methanol (MeOH is preferred over Acetonitrile for pi-pi selective columns as ACN can suppress pi-interactions).
-
Buffer: 0.1% Formic Acid or Ammonium Formate (maintain acidic pH to protonate the nitrogen, improving peak shape).
Module 3: Troubleshooting & FAQs
Q1: My product "oiled out" instead of crystallizing during acidification. What do I do?
Cause: The product precipitated too fast, trapping impurities, or the temperature was too high. Fix:
-
Re-dissolve: Add NaOH to return to pH 10.
-
Seeding: Add a tiny crystal of pure product (if available) or scratch the glass.
-
Slow Down: Acidify very slowly over 1 hour using a syringe pump or dropwise addition.
-
Co-Solvent: Add 5-10% Ethanol to the aqueous mixture. This increases the solubility slightly, preventing the "crash" and encouraging crystal formation.
Q2: I cannot get the regioisomers to separate on TLC. How do I purify them?
Answer: If they don't separate on Silica TLC, they likely won't separate on a Flash column.
-
Try Recrystallization of Salts: Convert the mixture to the HCl salt or Sulfate salt . Often, one isomer's salt is significantly less soluble than the other.
-
Protocol: Dissolve free base in minimal hot Ethanol. Add 1.1 eq of conc. HCl. Cool slowly.
-
-
Check pH-dependent Solubility: Sometimes the pKa of the 6-F and 7-F isomers differs slightly. Try fractional precipitation by extremely slow acidification.
Q3: The product is insoluble in CDCl3 for NMR. How do I characterize it?
Answer: Zwitterionic isoquinolines are notoriously insoluble in chloroform.
-
Option A: Use DMSO-d6 .
-
Option B (Acidic Shift): Use TFA-d (Trifluoroacetic acid-d). This protonates the nitrogen and solubilizes the molecule.
-
Option C (Basic Shift): Use D2O + NaOD . This forms the soluble carboxylate salt.
Q4: My yield is low after the "Crash-Out" method.
Answer: Check the filtrate pH.
-
Did you overshoot the pH? If pH is < 2, you re-dissolved it as the cation.
-
Did you stop at pH 6? You might still have the soluble anion.
-
Test: Take a small aliquot of the filtrate and adjust pH up and down to see if more precipitate forms.
Summary of Physical Data
| Parameter | Value / Behavior | Notes |
| Isoquinoline N pKa | ~ 5.0 – 5.4 | Becomes protonated (cationic) at pH < 4. |
| Carboxylic Acid pKa | ~ 3.0 – 3.8 | Becomes deprotonated (anionic) at pH > 5. |
| Isoelectric Point (pI) | pH ~ 3.5 – 4.5 | Region of Minimum Solubility (Target for Precipitation). |
| Solubility (Water) | High at pH < 2 and pH > 9 | Low at pH 4. |
| Solubility (Organic) | Poor in Hexane/Et2O | Moderate in DCM/MeOH mixtures. |
References
-
BenchChem Technical Support. The Discovery and Isolation of Novel Fluorinated Isoquinoline Compounds: A Technical Guide. (2025).[5][7][8][9] Link
-
Lim, T. X., et al. Synthesis, isolation and characterisation of fluorinated-benzimidazoisoquinoline regioisomers. Magnetic Resonance in Chemistry (2021). Link
-
Welch Materials. A Guide to Selective Columns for Isomer Separation (PFP and Phenyl-Hexyl). (2024).[2] Link
-
Frontier, A. How To Run A Reaction: The Workup (Amphoteric Handling). University of Rochester, Department of Chemistry. Link
-
Sigma-Aldrich. Isoquinoline-5-carboxylic acid Product Data & Safety.Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. welch-us.com [welch-us.com]
- 3. studylib.net [studylib.net]
- 4. WO2008015885A1 - Method for purifying hydroxycarboxylic acid, method for producing cyclic ester, and method for producing polyhydroxycarboxylic acid - Google Patents [patents.google.com]
- 5. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 6. nacalai.com [nacalai.com]
- 7. Isoquinoline-3-carboxylic acid | C10H7NO2 | CID 124656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. An Investigation into the Mechanism of Alkaline Extraction-Isoelectric Point Precipitation (AE-IEP) of High-Thiol Plant Proteins [mdpi.com]
- 9. Isoquinoline-1-carboxylic acid | C10H7NO2 | CID 68092 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Reissert Reaction for 5-Fluoroisoquinoline Precursors
Welcome to our dedicated technical support center for the Reissert reaction, with a specific focus on its application to 5-fluoroisoquinoline precursors. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of key intermediates. Here, you will find in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format to address common challenges encountered during your experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes and achieve reliable results.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the Reissert reaction of 5-fluoroisoquinoline and its derivatives. Each problem is followed by an analysis of potential causes and actionable solutions.
Question 1: Why is my Reissert reaction yield for 5-fluoroisoquinoline-1-carbonitrile unexpectedly low?
Low yields in the Reissert reaction involving 5-fluoroisoquinoline can stem from several factors, often related to the electron-withdrawing nature of the fluorine substituent, which deactivates the isoquinoline ring towards electrophilic attack.[1]
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not be proceeding to completion due to insufficient reactivity.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature. However, be cautious as excessive heat can lead to decomposition.[2]
-
-
Suboptimal Reagents and Conditions: The choice of acylating agent and cyanide source, as well as the solvent system, is critical.
-
Solution:
-
Acylating Agent: While benzoyl chloride is commonly used, more reactive acylating agents like trichloroacetyl chloride might be beneficial for the electron-deficient 5-fluoroisoquinoline.[3]
-
Cyanide Source: Trimethylsilyl cyanide (TMSCN) is often a superior cyanide source compared to potassium cyanide (KCN) in a two-phase system, as it offers better solubility in organic solvents and can be used under anhydrous conditions.[3][4] A catalytic amount of a Lewis acid like aluminum chloride can further enhance the reaction when using TMSCN.[5]
-
Solvent: Dichloromethane (DCM) is a common solvent.[6] Ensure it is anhydrous, as water can lead to unwanted side reactions.
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired Reissert compound.
-
Solution: One common side reaction is the hydrolysis of the acylating agent.[3] To minimize this, ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
Product Loss During Workup and Purification: The Reissert compound can be sensitive to the workup conditions.
-
Solution:
-
Hydrolysis: The N-benzoyl group can be hydrolyzed under acidic or basic conditions.[7][8] A mild workup is recommended. For instance, after the reaction with TMSCN and benzoyl chloride, the solvent can be removed under reduced pressure, and the residue can be carefully treated with a dilute base like 10% aqueous potassium hydroxide to hydrolyze the N-benzoyl group.[4]
-
Purification: Column chromatography on silica gel is a standard purification method.[9] Ensure the chosen eluent system provides good separation without causing decomposition of the product on the column.
-
-
Question 2: My reaction has stalled, and I'm observing a complex mixture of products. What is happening?
The formation of a complex product mixture suggests that multiple reaction pathways are competing with the desired Reissert reaction.
Potential Causes and Solutions:
-
Decomposition of Starting Material or Product: 5-Fluoroisoquinoline or the resulting Reissert compound might be unstable under the reaction conditions.
-
Solution: Run the reaction at a lower temperature to see if it improves selectivity.[10] Also, minimize the reaction time by closely monitoring for the disappearance of the starting material.
-
-
Competing Reactions: Besides the desired C-1 cyanation, other reactions can occur.
-
Solution:
-
Reissert-Henze Type Reaction: If you are using an N-oxide precursor of 5-fluoroisoquinoline, side reactions can be more prevalent.[11] In such cases, careful control of the acylating agent and cyanide source is crucial.
-
Reaction with Solvent: Ensure the solvent is inert under the reaction conditions.
-
-
-
Incorrect Stoichiometry: An excess of one reagent can lead to the formation of byproducts.
-
Solution: Carefully control the stoichiometry of your reactants. A slight excess of the cyanide source and acylating agent is common, but a large excess should be avoided.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the Reissert reaction of 5-fluoroisoquinoline precursors.
What are the optimal conditions for performing a Reissert reaction on 5-fluoroisoquinoline?
While optimal conditions can vary depending on the specific substrate and desired scale, a good starting point for the Reissert reaction on 5-fluoroisoquinoline is as follows:
| Parameter | Recommended Condition | Rationale |
| Isoquinoline Substrate | 5-Fluoroisoquinoline | The electron-withdrawing fluorine can decrease reactivity. |
| Cyanide Source | Trimethylsilyl cyanide (TMSCN) | Offers better solubility and anhydrous conditions.[3][4] |
| Acylating Agent | Benzoyl chloride or a more reactive alternative | Benzoyl chloride is standard, but others can be explored for challenging substrates.[3][4] |
| Solvent | Anhydrous Dichloromethane (DCM) | A common, inert solvent for this reaction.[6] |
| Temperature | 0 °C to room temperature | Starting at a lower temperature can help control the reaction rate and minimize side products.[4] |
| Catalyst | Catalytic Aluminum Chloride (with TMSCN) | Can activate the acylating agent and facilitate the reaction.[5] |
Should I use a phase-transfer catalyst for my Reissert reaction with 5-fluoroisoquinoline?
Phase-transfer catalysis (PTC) is particularly useful when using an inorganic cyanide salt like KCN with an organic solvent, creating a two-phase system.[12][13] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.[14][15]
-
When to consider PTC: If you are using KCN and a water-immiscible organic solvent, a PTC can significantly improve the reaction rate and yield.[16]
-
When it might not be necessary: If you are using a more soluble cyanide source like TMSCN in an anhydrous organic solvent, a phase-transfer catalyst is not required.
How do I prepare the 5-fluoroisoquinoline precursor?
A common synthetic route to 5-fluoroisoquinoline starts from 5-aminoisoquinoline via a Balz-Schiemann reaction.[9] This involves diazotization of the amino group with sodium nitrite in the presence of tetrafluoroboric acid, followed by thermal decomposition of the resulting diazonium salt.[4][9]
Experimental Workflow & Diagrams
To provide a clearer understanding of the processes discussed, the following diagrams illustrate the Reissert reaction mechanism and a troubleshooting workflow.
Caption: The general mechanism of the Reissert reaction applied to 5-fluoroisoquinoline.
Caption: A troubleshooting workflow for addressing low yields in the Reissert reaction.
References
-
Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide. Benchchem. 9
-
Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives: Application Notes and Protocols. Benchchem. 4
-
Studies with Quinolines. II. The Acid-Catalyzed Hydrolysis of Reissert Compounds. Journal of Organic Chemistry.
-
Mechanism of the Acid-catalyzed Hydrolysis of Reissert Compounds. Journal of the American Chemical Society.
-
Reissert reaction. Wikipedia.
-
Reissert Reaction. Name Reactions in Organic Synthesis.
-
The Chemistry of N-Acyldihydroquinaldonitriles and N-Acyldihydroisoquinaldonitriles (Reissert Compounds). Chemical Reviews.
-
Product Class 5: Isoquinolines. Science of Synthesis.
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
-
Mechanism of the Acid-catalyzed Hydrolysis of Reissert Compounds. ACS Publications.
-
Synthesis of fluoro isoquinolines by Kubickova et al. ResearchGate.
-
The Catalytic Hydrogenation of the Reissert Compound and Hydrolysis of the Product. Journal of the American Chemical Society.
-
4-Fluoroisoquinoline-5-sulfonyl chloride synthesis. ChemicalBook.
-
Reissert reaction. chemeurope.com.
-
Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Journal of the Chemical Society C: Organic.
-
Isoquinoline. Six-Membered Heterocycles.
-
Reissert reaction. Request PDF on ResearchGate.
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
-
Reissert indole synthesis. Wikipedia.
-
Phase-transfer catalyst. Wikipedia.
-
The Reissert-Henze Reaction. HETEROCYCLES.
-
Phase Transfer Catalysts. Alfa Chemistry.
-
Phase Transfer Catalysis. Alfa Chemistry.
-
A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. Mahidol University e-Journal.
-
Phase transfer catalysis (PTC). OperaChem.
-
Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Beilstein Journal of Organic Chemistry.
-
Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
-
What could be reason for getting a very low yield in organic chemistry? Quora.
-
Reissert Indole Synthesis. ResearchGate.
-
Optimization of reaction conditions for quinolone synthesis. Benchchem.
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
Sources
- 1. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 2. Troubleshooting [chem.rochester.edu]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dl.ndl.go.jp [dl.ndl.go.jp]
- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. alfachemic.com [alfachemic.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 16. crdeepjournal.org [crdeepjournal.org]
Technical Support Hub: Recrystallization of 5-Fluoroisoquinoline Derivatives
Case ID: 5-F-IQ-PURIFICATION Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
Recrystallizing 5-fluoroisoquinoline (5-F-IQ) derivatives presents a unique paradox: the isoquinoline core is moderately polar and basic, while the C5-fluorine substituent introduces significant lipophilicity and alters the dipole moment. This often leads to the "oiling out" phenomenon (Liquid-Liquid Phase Separation) rather than crystal nucleation. This guide provides a troubleshooting framework based on Hansen Solubility Parameters (HSP) and thermodynamic control to optimize purity and yield.
Module 1: Solvent Selection Logic (The "Why")
The Fluorine Effect on Solubility
Unlike standard isoquinolines, 5-F-IQ derivatives exhibit reduced water solubility and enhanced solubility in chlorinated and aromatic solvents. The high electronegativity of fluorine at the C5 position deactivates the pyridine ring electronically but increases lipophilicity.
Hansen Solubility Parameter (HSP) Analysis:
To select a solvent, we must match the solute's energy profile (
- (Dispersion): High. The fused ring system requires solvents with good dispersion forces (e.g., Toluene, DCM).
- (Polarity): Moderate. The basic nitrogen creates a dipole, but the C-F bond opposes it vectorially depending on substitution patterns.
- (Hydrogen Bonding): Low to Moderate. These are H-bond acceptors (via Nitrogen) but not donors (unless functionalized).
Recommended Binary Solvent Systems
We recommend binary systems to balance the "Solubility Window."
| Primary Solvent (Dissolver) | Anti-Solvent (Precipitant) | Mechanism | Best For |
| Ethyl Acetate (EtOAc) | Heptane | Polarity Gradient | General purification; removal of non-polar tars. |
| Isopropyl Alcohol (IPA) | Water | H-Bonding/Polarity | Removal of inorganic salts; highly polar impurities. |
| Toluene | Cyclohexane | Critical: Separation of regioisomers (e.g., 5-F vs 8-F). |
Warning: Avoid Chlorinated solvents (DCM, Chloroform) for the final step. They form stable solvates with isoquinolines that are difficult to remove under ICH guidelines.
Module 2: Visualizing the Workflow
Workflow A: Solvent System Decision Matrix
This logic gate helps you select the starting solvent system based on your crude material's behavior.
Figure 1: Decision matrix for selecting the initial binary solvent system based on crude solubility.
Module 3: Troubleshooting & FAQs
Issue 1: The "Oiling Out" Phenomenon
User Question: "My solution turns cloudy at 50°C, but instead of crystals, distinct oil droplets form on the flask walls. Upon cooling, this solidifies into a gum. How do I fix this?"
Technical Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable limit (spinodal) is crossed before the solubility limit (binodal). The oil is a solute-rich liquid phase that traps impurities.[1]
Corrective Protocol (The "Seeding Bridge"):
-
Re-dissolve: Heat the mixture back to a clear solution (add slightly more "good" solvent if necessary).
-
Temperature Hold: Cool rapidly to 5°C above the temperature where oiling previously occurred.
-
Seed: Add 0.1% w/w of pure seed crystals.
-
Isothermal Aging: Hold the temperature for 1–2 hours. The seed crystals provide a surface for nucleation, bypassing the high-energy barrier that causes oiling.
-
Slow Cool: Cool at a rate of 5°C/hour.
Issue 2: Regioisomer Contamination (5-F vs. 8-F)
User Question: "I have 95% 5-fluoroisoquinoline but 5% of the 8-fluoro isomer. Recrystallization in Ethanol didn't separate them."
Technical Diagnosis:
Ethanol relies on polarity. 5-F and 8-F isomers have nearly identical dipole moments. You need a solvent that discriminates based on molecular shape and
Corrective Protocol: Switch to Toluene .
-
Mechanism: Toluene forms "sandwich" or "T-shaped"
-interactions with the isoquinoline rings. The steric hindrance of the fluorine atom at the 5-position vs. the 8-position alters how the molecule packs into the toluene lattice. -
Procedure: Dissolve in minimum hot Toluene. Add Cyclohexane dropwise until turbidity persists. Cool very slowly. The 5-F isomer typically crystallizes first due to higher symmetry/packing efficiency.
Module 4: Standard Operating Procedures (SOPs)
SOP-01: The "Solvent Swap" Recrystallization
Use this when the compound is thermally unstable or oils out easily.
-
Dissolution: Dissolve 10g of crude 5-F-IQ in 50 mL of Dichloromethane (DCM) at room temperature (high solubility).
-
Filtration: Filter through a 0.45µm PTFE pad to remove insolubles.
-
Distillation/Swap:
-
Place filtrate in a rotavap.
-
Add 100 mL of Isopropanol (IPA) .
-
Distill off the DCM (lower boiling point) under reduced pressure.
-
Result: As DCM leaves, the compound is forced into the IPA environment, creating supersaturation without extreme heat.
-
-
Crystallization: The solution should turn cloudy.[2] Heat briefly to 60°C to redissolve, then cool to RT.
-
Harvest: Filter and wash with cold IPA.
SOP-02: Oiling Out Rescue Workflow
Figure 2: Step-by-step rescue protocol for Liquid-Liquid Phase Separation (Oiling Out).
References
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (Detailed solvent compatibility tables).
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solvent selection).[3]
-
ResearchGate. Purification of Isoquinoline Derivatives and Oiling Out Strategies. (Community discussions on regioisomer separation).[4][5]
-
Sigma-Aldrich. Solvent Miscibility and Polarity Charts. (Physical data for binary system design).
-
BenchChem. Advanced Crystallization Techniques for Quinoline Derivatives. (Analogous protocols for fused-ring heterocycles).
Sources
Technical Support Center: Purification of Isoquinoline Carboxylation Products
Welcome to the technical support center for challenges related to isoquinoline carboxylation. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth guidance to troubleshoot and resolve common issues encountered during the purification of isoquinoline carboxylic acids, ensuring the integrity and success of your experimental outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question 1: I have a significant amount of unreacted isoquinoline in my crude product mixture. What is the most efficient way to remove it?
Answer: The most effective method for removing unreacted isoquinoline is through an acid-base extraction. This technique leverages the difference in the acidity and basicity of your product (isoquinoline carboxylic acid) and the starting material (isoquinoline).
-
The Principle: Isoquinoline is a weak base due to the lone pair of electrons on its nitrogen atom.[1] Your product, isoquinoline carboxylic acid, possesses an acidic carboxylic acid group. By dissolving the crude mixture in a suitable organic solvent and washing it with an acidic aqueous solution (e.g., dilute HCl), the basic isoquinoline will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[2][3] The acidic product will remain in the organic layer.
-
Causality: The protonation of the basic nitrogen in isoquinoline creates a charged species, isoquinolinium chloride, which is highly soluble in the aqueous phase. The isoquinoline carboxylic acid, being a much weaker base, remains largely unprotonated under these acidic conditions and therefore stays in the organic solvent.
Question 2: After performing an acid-base extraction to remove unreacted starting material, I am still observing impurities in my isoquinoline carboxylic acid. What are these likely to be and how can I remove them?
Answer: If you have successfully removed the basic starting material, the remaining impurities are likely neutral byproducts or other acidic species formed during the reaction. Common side reactions can include hydrolysis of reagents or self-condensation products.[4] To remove these, a subsequent purification step is necessary, typically recrystallization or column chromatography.
-
For Solid Products (Recrystallization): Recrystallization is a powerful technique for purifying solid compounds.[5][6] The choice of solvent is critical. An ideal solvent will dissolve your isoquinoline carboxylic acid well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures.
-
Solvent Selection: Common solvents for recrystallizing carboxylic acids include ethanol, water, or a mixture of the two.[7][8] You may also consider solvent pairs like toluene/hexane.[8] Small-scale trials in test tubes are recommended to find the optimal solvent or solvent system.
-
Protocol: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution. If there are insoluble impurities, perform a hot gravity filtration. Allow the solution to cool slowly to promote the formation of pure crystals. The soluble impurities will remain in the mother liquor.
-
-
For Oily Products or Difficult Separations (Column Chromatography): Flash column chromatography is highly effective for separating compounds based on their polarity.[5][9]
-
Stationary Phase: Silica gel is the most common stationary phase for purifying isoquinoline derivatives.[5][9]
-
Mobile Phase: The choice of eluent (mobile phase) depends on the polarity of your product and impurities. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is commonly used.[9][10] A typical starting point could be a 4:1 mixture of hexane/ethyl acetate, with the polarity gradually increased by adding more ethyl acetate.
-
Question 3: My product, isoquinoline carboxylic acid, seems to be soluble in both the organic and aqueous layers during extraction. How can I improve the separation?
Answer: This issue, known as an emulsion or poor partitioning, can occur if the pH of the aqueous layer is not optimal or if the organic solvent is not well-chosen.
-
pH Adjustment: The key is to ensure a significant difference in the ionization state of the compounds you wish to separate.[7]
-
To separate the basic isoquinoline from the acidic product, use a dilute acid (e.g., 1M HCl) for the aqueous wash. This will fully protonate the isoquinoline, making it highly water-soluble.
-
To then isolate your carboxylic acid from any neutral impurities, you can wash the organic layer with a dilute base (e.g., 1M NaOH or saturated sodium bicarbonate solution).[11][12] This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that moves into the aqueous layer. The neutral impurities will remain in the organic phase. You can then re-acidify the basic aqueous layer to precipitate your pure carboxylic acid.[3][11]
-
-
Solvent Choice: The choice of organic solvent is also crucial. Dichloromethane and diethyl ether are common choices for extractions.[2] If you are experiencing emulsions, adding brine (saturated NaCl solution) can help to break them by increasing the ionic strength of the aqueous layer.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of isoquinoline and isoquinoline carboxylic acids that are relevant for purification?
A1: Understanding the physical properties of your starting material and product is fundamental to designing an effective purification strategy.
| Property | Unreacted Isoquinoline | Isoquinoline Carboxylic Acids (General) |
| Appearance | Colorless hygroscopic liquid or solid[1] | Typically solids[13] |
| Basicity/Acidity | Weakly basic (pKa of conjugate acid ≈ 5.14)[1] | Acidic due to the carboxylic acid group |
| Solubility | Soluble in common organic solvents and dilute acids[1] | Generally soluble in organic solvents and basic aqueous solutions[7] |
Q2: Can I use distillation to remove unreacted isoquinoline?
A2: While isoquinoline itself can be purified by distillation, this method is generally not suitable for removing it from a carboxylation reaction mixture.[14] This is because isoquinoline carboxylic acids are typically high-boiling solids and may decompose at the high temperatures required for distillation.[10] Extraction, recrystallization, or chromatography are far more appropriate methods.
Q3: Are there any common byproducts I should be aware of in isoquinoline carboxylation reactions?
A3: Yes, depending on the reaction conditions, you might encounter several byproducts. If using an acyl chloride derivative of isoquinoline, hydrolysis to the corresponding carboxylic acid is a common side reaction.[4] Under harsh conditions, you might also see byproducts from reactions on the isoquinoline ring itself, although this is less common.[4] Identifying these byproducts, often through techniques like NMR or mass spectrometry, is key to selecting the right purification strategy.
Experimental Workflows
Workflow 1: Acid-Base Extraction for Removal of Unreacted Isoquinoline
Caption: Workflow for removing basic isoquinoline.
Workflow 2: Full Purification Sequence
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. vernier.com [vernier.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Isoquinoline-5-carboxylic acid 95 27810-64-6 [sigmaaldrich.com]
- 14. Page loading... [guidechem.com]
Stability of 5-fluoroisoquinoline-1-carboxylic acid under basic conditions
Welcome to the technical resource hub for 5-fluoroisoquinoline-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address the critical stability concerns of this valuable synthetic intermediate, particularly its behavior under basic conditions. Our goal is to provide you with the mechanistic insights and practical troubleshooting advice needed to ensure the success of your experiments.
Quick Reference: Stability Profile Under Basic Conditions
This table provides a high-level summary of the key factors influencing the stability of this compound in the presence of a base.
| Parameter | Potential Issue(s) | General Recommendation |
| Base Strength | Strong, non-nucleophilic bases (e.g., NaH, KHMDS) primarily facilitate deprotonation. Strong, nucleophilic bases (e.g., NaOH, MeO⁻) can initiate SNAr. | Use the mildest base required for the desired transformation. For simple deprotonation, consider non-nucleophilic bases at low temperatures. |
| Temperature | Elevated temperatures (> room temp) significantly accelerate both decarboxylation and Nucleophilic Aromatic Substitution (SNAr). | Maintain the lowest possible temperature for your reaction. Monitor reactions closely and avoid prolonged heating. |
| Presence of Nucleophiles | External nucleophiles (e.g., amines, alkoxides, thiols) will readily displace the C5-fluorine via an SNAr mechanism. | If SNAr is not the desired reaction, rigorously exclude other nucleophiles from the reaction mixture. |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, NMP) can accelerate SNAr reactions. | Choose solvents carefully. Protic solvents may participate in reactions, while less polar aprotic solvents might slow SNAr. |
| Reaction Time | Prolonged exposure to basic conditions, even at low temperatures, increases the risk of degradation. | Monitor reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. |
Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: What are the primary degradation pathways for this compound under basic conditions?
Under basic conditions, the molecule is susceptible to two primary, often competing, degradation pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C5 position is activated towards displacement by nucleophiles. The electron-withdrawing nature of the isoquinoline ring system makes the aromatic ring electron-poor and susceptible to attack.[1] This is the most significant stability concern when other nucleophiles (including hydroxide, alkoxides, or amines) are present. The reaction proceeds through a stabilized carbanionic intermediate known as a Meisenheimer complex.[2]
-
Decarboxylation: The loss of the C1-carboxylic acid group as CO₂ can occur, particularly upon heating.[3][4] While many aromatic carboxylic acids are relatively stable, the reaction can be facilitated in basic media by the initial formation of the carboxylate salt.[3] For quinoline and pyridine carboxylic acids, decarboxylation rates are influenced by factors like pH and temperature.[5]
Caption: Competing degradation pathways under basic conditions.
Q2: Why is the C5-fluorine atom so susceptible to nucleophilic attack?
The susceptibility of the fluorine atom to displacement is a classic example of Nucleophilic Aromatic Substitution (SNAr). Several factors contribute to this reactivity:
-
Electron-Deficient Ring: The nitrogen atom in the isoquinoline ring is electronegative and withdraws electron density from the entire aromatic system, making it electrophilic.[2][6]
-
Activation by Ring Nitrogen: The electron-withdrawing effect is particularly pronounced at positions ortho and para to the heteroatom, which includes the C5 position. This stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the addition of the nucleophile.[2][7]
-
The Leaving Group: In the context of SNAr, fluoride is an excellent leaving group. The rate-determining step is typically the initial attack by the nucleophile, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, accelerating the initial attack.[7]
Q3: Can the carboxylic acid group itself be problematic?
Yes. The primary role of the carboxylic acid group under basic conditions is to deprotonate, forming the corresponding carboxylate salt. This is a simple and rapid acid-base reaction.[3] While this salt is generally stable at low temperatures, the carboxylate can be lost as carbon dioxide (decarboxylation) under forcing conditions, especially with heat.[4] This reaction is generally less facile than SNAr but must be considered a potential side reaction at elevated temperatures.
Troubleshooting Guide
This guide is structured to help you diagnose and solve common experimental issues.
Caption: A decision tree for troubleshooting common issues.
Problem: My reaction yield is very low, and I see complete consumption of my starting material.
-
Likely Cause: The reaction conditions are too harsh, leading to rapid degradation through one or more pathways. The combination of a strong base and elevated temperature is a common culprit.
-
Diagnostic Steps:
-
Re-examine your reaction temperature. Were there any temperature spikes?[8]
-
Analyze the crude reaction mixture by LC-MS. Look for masses corresponding to the decarboxylated product (M-44) or potential SNAr products if nucleophiles were present.
-
-
Solutions:
-
Reduce Temperature: Repeat the reaction, starting at a lower temperature (e.g., 0 °C or even -78 °C) and slowly warming only if necessary.
-
Change Base: If the goal is simple deprotonation, switch from a nucleophilic base like NaOH or KOH to a non-nucleophilic one like sodium hydride (NaH) or lithium diisopropylamide (LDA), used at low temperatures.
-
Reduce Time: Monitor the reaction frequently and quench it immediately upon completion.
-
Problem: I've isolated a major byproduct that is not my target compound.
-
Likely Cause: An unintended SNAr reaction has occurred. The nucleophile could be the base itself (e.g., hydroxide, methoxide), a solvent (e.g., residual water in DMSO), or an amine reagent.
-
Diagnostic Steps:
-
Characterize the byproduct thoroughly (NMR, MS). Does its mass correspond to the starting material plus a nucleophile minus HF?
-
Review all reagents and solvents added to the flask. Could any of them act as a nucleophile? Was a solvent like methanol or ethanol used?
-
-
Solutions:
-
Solvent Purity: Ensure all solvents are anhydrous. Use freshly opened bottles of high-purity solvents or distill them if necessary.[8]
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from participating.[8]
-
Reagent Choice: If a reaction requires a base in the presence of another nucleophile (e.g., an amide coupling), use a non-nucleophilic base (like DIPEA) that is less likely to compete in an SNAr reaction.
-
Problem: My product seems to decompose during aqueous workup.
-
Likely Cause: The product itself may be unstable to the pH changes during workup.[9] For instance, if you perform a basic reaction and then use a strong acid to neutralize, you are exposing the compound to the full pH spectrum.
-
Diagnostic Steps:
-
Take a small aliquot of your final reaction mixture (before workup) and add it to a vial.
-
Simulate the workup in this vial by adding your aqueous acid or base.
-
Analyze the result by TLC or LC-MS and compare it to the main reaction mixture. If degradation occurs in the vial, the workup is the problem.[9]
-
-
Solutions:
-
Use Milder Reagents: Neutralize with a milder acid/base, such as saturated ammonium chloride solution or a bicarbonate solution, instead of concentrated HCl or NaOH.
-
Minimize Contact Time: Perform the extraction quickly and at low temperatures (e.g., in an ice bath).
-
Phase Solubility: Be aware of the solubility of your compound. The carboxylate salt will be soluble in basic aqueous layers, while the protonated carboxylic acid will be more soluble in organic solvents. Ensure you are extracting the correct phase at the correct pH.[10]
-
Recommended Protocol: Saponification of a Methyl Ester Precursor
This protocol describes the hydrolysis of methyl 5-fluoroisoquinoline-1-carboxylate to the target carboxylic acid, a common final step in a synthetic sequence. The conditions are optimized to minimize degradation.
Objective: To cleanly hydrolyze the methyl ester to the carboxylic acid without triggering SNAr or decarboxylation.
Materials:
-
Methyl 5-fluoroisoquinoline-1-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio). Stir the solution at room temperature until the solid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. Causality: Starting the reaction at a low temperature is the most critical step to prevent side reactions. Base-catalyzed hydrolysis is still efficient at this temperature, while degradation pathways are significantly slower.
-
Base Addition: Add LiOH·H₂O (1.5 eq) to the cooled solution in one portion.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically every 30-60 minutes). The reaction is often complete within 2-4 hours. Self-Validation: Do not let the reaction run for a pre-set time. Monitoring ensures the reaction is stopped as soon as it is complete, preventing prolonged exposure to basic conditions.
-
Quenching & Acidification: Once the starting material is consumed, carefully add 1M HCl dropwise at 0 °C to neutralize the excess LiOH and protonate the carboxylate product. Adjust the pH to approximately 2-3. Causality: The protonated carboxylic acid is significantly less soluble in water, facilitating its extraction into an organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or flash chromatography if necessary.
References
- Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile.
- Benchchem. Stability issues of 5-Fluoroisoquinoline-1-carbonitrile under acidic/basic conditions.
- Benchchem. Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide.
- Google Patents.
- University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.
- Vertex AI Search. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines.
- Organic Chemistry Tutor.
- Google Books. Fluorine in Organic Chemistry.
- Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.
- Journal of the American Chemical Society.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Wikipedia.
- LNEYA Industrial Chillers Manufacturer. What are the conditions for the decarboxylation reaction?
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. lneya.com [lneya.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Overcoming steric hindrance in 5-fluoroisoquinoline-1-carboxylic acid coupling
< . ## Technical Support Center: Overcoming Steric Hindrance in 5-Fluoroisoquinoline-1-Carboxylic Acid Coupling
Welcome to the technical support center for navigating the challenges of coupling reactions with this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding this sterically hindered substrate. Our goal is to equip you with the knowledge to optimize your reaction conditions and achieve successful amide bond formation.
Introduction: The Challenge of Steric Hindrance
This compound presents a significant synthetic challenge due to the steric bulk surrounding the carboxylic acid moiety. The fluorine atom at the 5-position, while offering desirable electronic properties for medicinal chemistry, exacerbates the steric hindrance already present from the isoquinoline ring system. This congestion can impede the approach of the amine nucleophile and the formation of the tetrahedral intermediate, often leading to low or no product yield with standard coupling protocols.[1] This guide will explore strategies to overcome these steric barriers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: Low to No Amide Product Formation
Symptom: After running the coupling reaction and workup, TLC or LCMS analysis shows primarily unreacted starting materials or minimal product formation.
Root Cause Analysis:
This is the most common issue and can stem from several factors, all related to the inherent difficulty of this sterically hindered coupling.
-
Insufficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to activate the sterically encumbered carboxylic acid efficiently. The resulting activated species might be too short-lived or not reactive enough to overcome the steric barrier.[1][2]
-
Poor Nucleophilicity of the Amine: While the primary issue is steric hindrance on the acid, a weakly nucleophilic amine will further slow down the reaction.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical for driving sterically demanding reactions to completion.[2]
Solutions & Experimental Protocols:
For sterically hindered substrates, more powerful coupling reagents are necessary. Aminium/uronium or phosphonium salt-based reagents are generally more effective than standard carbodiimides like EDC or DCC.[2][3]
-
Recommended Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the first choice for difficult couplings due to the formation of a highly reactive OAt-ester.[3]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and effective coupling reagent.[4]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective, particularly in preventing racemization.[3]
-
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF or NMP.
-
Add the amine (1.1 - 1.2 eq) to the solution.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 - 4.0 eq).
-
In a separate vial, dissolve HATU (1.1 - 1.2 eq) in a minimal amount of anhydrous DMF or NMP.
-
Slowly add the HATU solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LCMS.
Sterically hindered reactions often require more energy to overcome the activation barrier.
-
Temperature: If the reaction is sluggish at room temperature, consider gentle heating to 40-60 °C. However, be mindful of potential side reactions or degradation of sensitive substrates.[2]
-
Time: Extend the reaction time to 24-48 hours to allow for complete conversion.
For extremely challenging couplings, converting the carboxylic acid to a more reactive acyl fluoride can be a highly effective strategy.[5] Acyl fluorides are less sterically demanding than many activated ester intermediates.[5]
-
Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a fluorinating agent such as cyanuric fluoride or XtalFluor-E® (1.1 eq) and a suitable base like pyridine or DIPEA (1.5 eq).
-
Stir at room temperature for 1-2 hours until the formation of the acyl fluoride is complete (monitor by ¹⁹F NMR if possible).
-
Coupling: In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in anhydrous DCM.
-
Slowly add the acyl fluoride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
Problem 2: Significant Epimerization or Racemization (for chiral amines)
Symptom: The desired amide product is formed, but with a significant loss of stereochemical purity.
Root Cause Analysis:
The activated carboxylic acid intermediate is susceptible to racemization, especially under harsh conditions or with prolonged reaction times. The choice of coupling reagent and additives is crucial to suppress this side reaction.[6][7]
Solutions:
-
Use Racemization-Suppressing Additives: When using carbodiimide-based coupling reagents, the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) is essential.[6][7] These additives form active esters that are less prone to racemization.[6]
-
Choose Appropriate Coupling Reagents: Reagents like HATU and PyAOP inherently incorporate a HOAt moiety, making them excellent choices for minimizing racemization.
-
Optimize the Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA or triethylamine, as strong bases can promote racemization.[3]
-
Control the Temperature: Perform the coupling at lower temperatures (e.g., 0 °C to room temperature) to minimize the rate of racemization.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to couple?
A: The primary reason is steric hindrance. The carboxylic acid at the 1-position is flanked by the isoquinoline ring on one side and the peri-hydrogen at the 8-position on the other. The fluorine at the 5-position, while electronically beneficial, adds to the overall steric bulk, making it difficult for the amine to approach the activated carboxyl group.
Q2: Which solvent is best for this coupling reaction?
A: Polar aprotic solvents are generally preferred.
-
DMF (Dimethylformamide): A common choice, but ensure it is anhydrous as water can hydrolyze the activated intermediate.[1]
-
NMP (N-Methyl-2-pyrrolidone): Often a superior choice to DMF for its better solvating properties, which can be beneficial for larger, more complex substrates.[2]
-
DCM (Dichloromethane): A good choice, especially for acyl fluoride preparations and when milder conditions are required.
Q3: Can I use palladium-catalyzed cross-coupling methods for this amide bond formation?
A: While palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful for forming C-N bonds with aryl halides, they are not the standard approach for coupling a carboxylic acid and an amine.[8] The typical methods for amide bond formation involve the activation of the carboxylic acid.[9][10][11][12]
Q4: How does the fluorine atom at the 5-position affect the reactivity?
A: The fluorine atom is electron-withdrawing, which can have two opposing effects. It can slightly increase the acidity of the carboxylic acid proton, which is generally favorable for activation. However, its primary impact in this context is the increase in steric bulk around the reaction center. The electronic effect of fluorine on the reactivity of the isoquinoline ring itself is a complex consideration in other types of reactions, such as nucleophilic aromatic substitution.[13]
Q5: What are the key byproducts to look out for in these reactions?
A: The byproducts will depend on the coupling reagent used.
-
With Carbodiimides (DCC, EDC): The main byproducts are the corresponding ureas (dicyclohexylurea or N-ethyl-N'-(3-dimethylaminopropyl)urea), which can sometimes be difficult to remove.[14]
-
With HATU/HBTU: Tetramethylurea is a common byproduct, which is water-soluble and generally easy to remove during aqueous workup.[15] You will also generate HOAt or HOBt.
Data Summary & Reagent Comparison
| Coupling Reagent | Class | Key Advantages | Considerations |
| EDC/HOBt | Carbodiimide | Cost-effective, common. | Often insufficient for highly hindered substrates.[1] |
| HATU | Aminium/Uronium | Highly reactive, low racemization.[3] | More expensive, can be moisture-sensitive. |
| HBTU | Aminium/Uronium | Very effective, good for standard and challenging couplings.[4] | |
| PyBOP | Phosphonium | High coupling efficiency, low racemization.[3] | Byproducts can sometimes be more difficult to remove. |
| Acyl Fluoride (via Cyanuric Fluoride) | Acyl Halide | Highly reactive, less sterically demanding intermediate.[5] | Requires an extra synthetic step, fluorinating agents can be hazardous. |
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: Decision workflow for troubleshooting low product yield.
Mechanism of HATU-Mediated Coupling
Caption: Simplified mechanism of amide bond formation using HATU.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Lundberg, H., Tinnis, F., & Adolfsson, H. (2019). Catalytic amide formation from carboxylic acids and amines. Accounts of Chemical Research, 52(9), 2635-2647.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
-
Romero, E. A., & Novacek, J. (2023). Contemporary Approaches for Amide Bond Formation. Advanced Synthesis & Catalysis. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6), e24210. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Zhang, H., & Ma, D. (2021). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Accounts of Chemical Research, 54(3), 673–685. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11647. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). The Buchwald–Hartwig Amination After 25 Years.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Peptide synthesis. [Link]
-
Nanda, S., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(33), 4449-4452. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
AAPPTEC. Coupling Reagents. [Link]
- Schäfer, G., & Bode, J. W. (2018). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 72(6), 371-375.
-
Beier, P., et al. (2024). One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles. Organic Chemistry Frontiers. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Sloop, J. C. (2017). Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites. ResearchGate. [Link]
- Studer, A., et al. (2022). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines.
-
Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't. [Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?[Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?[Link]
- Smith, A. B., & Njardarson, J. T. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports, 31(11), 1436-1452.
-
Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation. [Link]
-
Angell, Y. M., et al. (1996). Comparative Study of Methods to Couple Hindered Peptides. Journal of the American Chemical Society, 118(44), 10752-10759. [Link]
-
ResearchGate. (2022). How to get a better yield from the HATU reaction experiment?[Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 135(28), 10218–10221. [Link]
-
Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8507-8513. [Link]
-
Curly Arrow. (2006). Pd-catalysed Cross-Coupling Reactions of Heteroaromatic Carboxylic Acids. [Link]
- Page, M. I. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Huddersfield.
-
Jack Westin. Carboxylic Acids Important Reactions. [Link]
-
Wu, J., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 17(3), 517-521. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. Lab Reporter [fishersci.dk]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Emerging methods in amide- and peptide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
Minimizing side products in fluorinated isoquinoline oxidation
A Guide to Minimizing Side Products and Maximizing Yield
Welcome to the technical support center for the selective oxidation of fluorinated isoquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this transformation. The introduction of fluorine atoms into the isoquinoline scaffold significantly alters its electronic properties, presenting unique challenges for achieving clean, high-yielding oxidations.
This resource provides direct, actionable solutions to common problems in a question-and-answer format, supported by detailed protocols and mechanistic insights to empower you to optimize your reactions effectively.
Section 1: Frequently Asked Questions - Understanding the Core Chemistry
This section addresses fundamental questions about the reactivity of fluorinated isoquinolines and the common pitfalls encountered during their oxidation.
Q1: Why is the oxidation of fluorinated isoquinolines particularly challenging compared to their non-fluorinated analogs?
A1: The primary challenge stems from the powerful electron-withdrawing nature of the fluorine atom. This has two main consequences:
-
Decreased Nucleophilicity of the Nitrogen: Fluorine pulls electron density away from the entire ring system, including the nitrogen atom. Since the desired reaction—N-oxidation—relies on the nitrogen's lone pair acting as a nucleophile to attack the oxidant, this reduced electron density makes the reaction slower and requires more forcing conditions than for non-fluorinated isoquinolines.[1][2]
-
Increased Susceptibility to Ring Cleavage Under Harsh Conditions: To overcome the lower reactivity, one might be tempted to use stronger oxidants or higher temperatures. However, the isoquinoline core itself can be susceptible to oxidative cleavage under vigorous conditions, leading to the formation of phthalic acid and pyridine-3,4-dicarboxylic acid derivatives as side products.[3][4] The fluorinated system exists in a delicate balance where the conditions required for N-oxidation are often close to those that cause degradation.
Q2: What are the most common side products I should be looking for?
A2: The side product profile is highly dependent on the reaction conditions. The most common undesired products are:
-
Ring-Cleavage Products: Vigorous oxidation, typically with agents like hot alkaline potassium permanganate (KMnO₄), can break open one or both rings.[3][5]
-
Over-oxidation Products: If other oxidizable functional groups are present on the molecule, they may react.
-
C-H Oxidation Products (Isoquinolones): While less common with traditional N-oxidizing agents, certain catalytic systems (e.g., specific photoredox or metal catalysts) can favor oxidation at the C1 or C4 positions, leading to the formation of isoquinolones.[6][7]
-
Unreacted Starting Material: Due to the deactivating effect of fluorine, incomplete conversion is a frequent issue.
Q3: How does the choice of oxidizing agent impact the reaction outcome?
A3: The choice of oxidant is the most critical parameter for controlling selectivity. Oxidants vary significantly in their strength and mechanism.
-
Harsh/Aggressive Oxidants (e.g., KMnO₄): These are generally not suitable for preparing N-oxides of sensitive substrates as they tend to cause ring cleavage.[3][4]
-
Peroxy-Acids (e.g., m-CPBA, Peracetic Acid): These are the reagents of choice for N-oxidation.[8] They are electrophilic oxidants that react selectively with the nucleophilic nitrogen atom under relatively mild conditions. meta-Chloroperoxybenzoic acid (m-CPBA) is particularly favored due to its high selectivity, crystalline nature, and relative stability.
-
Hydrogen Peroxide (H₂O₂): Often used in conjunction with an acid catalyst (like acetic acid to form peracetic acid in situ), H₂O₂ can be effective but may require higher temperatures, increasing the risk of side reactions.[9]
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a systematic approach to diagnosing and solving specific experimental issues.
Problem 1: My reaction shows low conversion. The main component in my crude NMR is unreacted starting material.
-
Possible Cause 1: Insufficient Oxidant. The stoichiometry may be inadequate, especially if the oxidant has degraded during storage (e.g., m-CPBA).
-
Solution: Increase the equivalents of the oxidizing agent incrementally (e.g., from 1.1 eq to 1.3 eq, then 1.5 eq). Ensure your oxidant is fresh or has been properly stored.
-
-
Possible Cause 2: Reaction Conditions are Too Mild. The deactivating effect of the fluorine substituent(s) may require more energy to overcome the activation barrier.
-
Solution: First, try extending the reaction time at the current temperature. If conversion still stalls, cautiously increase the temperature in small increments (e.g., 5-10 °C). Monitor carefully for the appearance of degradation products by TLC or LC-MS.
-
-
Possible Cause 3: Solvent Effects. The solvent can influence the stability and reactivity of both the substrate and the oxidant.
-
Solution: Chlorinated solvents like dichloromethane (DCM) or chloroform are standard for m-CPBA oxidations. If solubility is an issue, consider a more polar aprotic solvent, but be aware this can alter reactivity.
-
Problem 2: My desired N-oxide is forming, but I am also seeing significant amounts of ring-cleavage products.
-
Possible Cause: Over-oxidation. The reaction conditions are too harsh, causing the desired product to undergo further, destructive oxidation.
-
Solution: This is a clear indication that you need to reduce the reaction's intensity.
-
Switch to a Milder Oxidant: If you are using KMnO₄ or H₂O₂ at high temperatures, switch to m-CPBA.
-
Lower the Temperature: Perform the reaction at 0 °C or even lower (-10 °C). Over-oxidation pathways typically have a higher activation energy than N-oxidation, so lowering the temperature will disfavor them more significantly.
-
Control Stoichiometry: Use only a slight excess of the oxidant (e.g., 1.05-1.1 equivalents). Adding a large excess will promote side reactions once the starting material is consumed.
-
-
Problem 3: I am observing an unexpected product that appears to be an isoquinolone (C=O group on the heterocyclic ring).
-
Possible Cause: Competing C-H Oxidation Pathway. While peroxy acids are highly selective for N-oxidation, other reagents or contaminants could be promoting C-H oxidation. This is particularly relevant in reactions using metal catalysts or photoredox conditions.[6]
-
Solution:
-
Verify Your Reagents: Ensure no unintended metal catalysts are present. Use high-purity solvents and reagents.
-
Stick to Proven N-Oxidation Chemistry: For the selective synthesis of N-oxides, avoid exotic or highly specialized oxidation systems unless they are specifically reported for this purpose. Rely on well-established reagents like m-CPBA.
-
Protect from Light: If there is any suspicion of a light-induced radical pathway, perform the reaction in a flask wrapped in aluminum foil.
-
-
Section 3: Optimized Protocols & Methodologies
Protocol 1: General Procedure for Selective N-Oxidation using m-CPBA
This protocol provides a robust starting point for the N-oxidation of a generic fluorinated isoquinoline.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the fluorinated isoquinoline (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C.
-
Reagent Addition: Add solid meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 eq) to the cooled solution in small portions over 5-10 minutes. Note: m-CPBA is a potential explosive and should be handled with care, avoiding friction and shock.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. The N-oxide product is typically more polar than the starting material.
-
Quenching: Once the starting material is consumed (or the reaction has stalled), quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Stir vigorously for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude N-oxide can be purified by column chromatography on silica gel or by recrystallization, depending on its physical properties.
Section 4: Data & Visual Aids
Table 1: Comparison of Common Oxidizing Agents for Isoquinoline Oxidation
| Oxidizing Agent | Typical Conditions | Selectivity for N-Oxide | Common Side Products | Expertise Level |
| m-CPBA | DCM or CHCl₃, 0 °C to RT | Excellent | Minimal if controlled | Beginner to Expert |
| Peracetic Acid | Acetic Acid, RT to 50 °C | Good | Potential for over-oxidation | Intermediate |
| H₂O₂ / Acetic Acid | 50-80 °C | Moderate to Good | Over-oxidation, degradation | Intermediate |
| KMnO₄ (alkaline) | H₂O, Heat | Poor | Ring Cleavage [3][4] | Expert (not for N-oxides) |
Diagram 1: Key Reaction Pathways in Fluorinated Isoquinoline Oxidation
Caption: Competing reaction pathways for oxidation.
Diagram 2: Troubleshooting Workflow for Low N-Oxide Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]
-
Preparation and Properties of Isoquinoline. Available from: [Link]
-
Isoquinoline. Scanned Document. Available from: [Link]
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available from: [Link]
-
UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Available from: [Link]
-
Sloop, J. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Available from: [Link]
-
ChemistryViews. (2018). Selective N-Oxidation of Heteroaryls. Available from: [Link]
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. (2014). Org. Lett., National Center for Biotechnology Information. Available from: [Link]
-
Sloop, J. (2017). Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites. ResearchGate. Available from: [Link]
-
Light-driven selective aerobic oxidation of (iso)quinoliniums and related heterocycles. (2020). Chemical Science, National Center for Biotechnology Information. Available from: [Link]
-
B. Prasad, et al. (2019). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry. Available from: [Link]
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. (2014). Organic Letters. Available from: [Link]
-
Light-driven selective aerobic oxidation of (iso)quinoliniums and related heterocycles. (2020). ResearchGate. Available from: [Link]
-
Quinoline and Isoquinoline Overview. Scribd. Available from: [https://www.scribd.com/document/429532599/Quinoline-and-Isoquinoline-Overview]([Link]
Sources
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 4. gcwgandhinagar.com [gcwgandhinagar.com]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. Light-driven selective aerobic oxidation of (iso)quinoliniums and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uop.edu.pk [uop.edu.pk]
- 9. scribd.com [scribd.com]
Validation & Comparative
1H NMR Spectrum Analysis of 5-Fluoroisoquinoline-1-Carboxylic Acid
This guide serves as a technical standard for the structural validation of 5-fluoroisoquinoline-1-carboxylic acid (5-F-IQCA) using 1H NMR spectroscopy. It addresses the specific challenges of distinguishing regioisomers in fluorinated heteroaromatics and provides a self-validating analytical protocol.
Product Analysis & Comparison Guide
Executive Summary & Strategic Context
In drug discovery, the isoquinoline-1-carboxylic acid scaffold is a critical pharmacophore, often functioning as a bioisostere for proline or as a chelating moiety in metalloenzyme inhibitors. The introduction of a fluorine atom at the C5 position modulates metabolic stability (blocking P450 oxidation) and alters pKa.
However, the synthesis of 5-fluoroisoquinoline derivatives often yields regioisomeric impurities (6-F, 7-F, or 8-F). Standard LC-MS cannot distinguish these isomers. 1H NMR is the definitive tool for validation. This guide provides the specific spectral fingerprints required to confirm the 5-F substitution pattern, distinguishing it from common synthetic byproducts.
Experimental Protocol: The Self-Validating Workflow
To ensure reproducible data that allows for precise coupling constant (
Sample Preparation
-
Solvent Selection: DMSO-d6 is the required standard.
-
Reasoning: The carboxylic acid proton (-COOH) is often invisible in CDCl3 due to exchange or broadening. DMSO-d6 stabilizes the dimer/H-bond network, usually revealing a sharp singlet or broad hump at 13.0–14.0 ppm.
-
Concentration: 5–10 mg in 0.6 mL solvent. High concentrations cause stacking effects that shift aromatic peaks.
-
-
Internal Standard: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans (NS): Minimum 64 (to resolve small
couplings). -
Spectral Width: -2 to 16 ppm.
-
Acquisition Time (AQ): > 3.0 seconds (critical for high-resolution splitting patterns).
Spectral Analysis: The 5-Fluoro Signature
The this compound spectrum is defined by two distinct spin systems: the isolated heterocyclic protons and the fluorinated benzenoid ring.
The Diagnostic "Peri-Effect" (H4 and H5)
In the parent isoquinoline, H4 and H5 are in close spatial proximity (peri-position).
-
In 5-F-IQCA: The H5 proton is replaced by Fluorine.
-
Impact on H4: The H4 proton (typically a doublet around 7.8–8.0 ppm) loses its vicinal coupling to H3 but may show a through-space coupling to F5 (
Hz). More importantly, the H4 signal is deshielded relative to the 6-F isomer due to the Van der Waals repulsion and field effect of the peri-fluorine.
The Fluorinated Benzenoid Ring (H6, H7, H8)
This is the "fingerprint" region. The fluorine at C5 creates a specific splitting pattern due to Heteronuclear Spin-Spin Coupling (
| Proton Position | Multiplicity (Expected) | Coupling Constants ( | Structural Logic |
| H6 (Ortho to F) | ddd or td | Primary Diagnostic: Large H-F coupling indicates ortho position. | |
| H7 (Meta to F) | ddd | Appears as a "pseudo-quartet" or complex multiplet due to overlap of | |
| H8 (Para to F) | d or dd | The F-coupling is minimal ( |
Chemical Shift Assignment Table (DMSO-d6)
| Signal | Shift ( | Multiplicity | Integration | Assignment |
| COOH | 13.5 - 14.5 | br s | 1H | Carboxylic Acid (Exchangeable) |
| H3 | 8.6 - 8.8 | d | 1H | Heterocyclic ring (Ortho to N) |
| H4 | 8.1 - 8.3 | d (poss.[1] dd) | 1H | Heterocyclic ring (Peri to F) |
| H8 | 8.4 - 8.5 | d | 1H | Benzenoid (Para to F) |
| H7 | 7.7 - 7.9 | m (td) | 1H | Benzenoid (Meta to F) |
| H6 | 7.5 - 7.7 | m (ddd) | 1H | Benzenoid (Ortho to F) |
*Note: Shifts are estimated based on substituent chemical shift (SCS) additivity rules applied to the isoquinoline core.
Comparative Analysis: 5-F vs. Alternatives
The primary challenge is distinguishing the 5-Fluoro product from the 6-Fluoro or 7-Fluoro isomers, which are common impurities in cyclization reactions.
Comparison Table: Distinguishing Isomers
| Feature | 5-Fluoro-IQCA (Target) | 6-Fluoro-IQCA (Alternative) | 7-Fluoro-IQCA (Alternative) |
| H4 Signal | Deshielded (Peri-F effect). May show broadening.[2] | Normal shift. Sharp doublet. | Normal shift. Sharp doublet. |
| H5 Signal | ABSENT | Present (d, | Present (d, |
| Coupling Pattern | H6 shows large | H5 shows large | H8 shows large |
| Symmetry | Asymmetric spin system (AMX). | Asymmetric. | Asymmetric. |
Critical Insight: If you observe a singlet or a small doublet (
Hz) in the 8.0–8.5 ppm region that integrates to 1H, it is likely H1 or H5 . Since C1 is the carboxylic acid attachment point, H1 is absent . If you see a proton with a large coupling (Hz) at the "H5 position" (typically ~8.0 ppm), you likely have the 6-fluoro or 7-fluoro isomer, NOT the 5-fluoro target.
Visualization: Analytical Workflow
The following diagram illustrates the decision logic for verifying the 5-F regioisomer using NMR data.
Figure 1: Decision tree for the structural validation of this compound.
References
-
PubChem. Isoquinoline-1-carboxylic acid | C10H7NO2.[3] National Library of Medicine. Available at: [Link]
-
Reich, H. J. Proton-Fluorine Coupling Constants. University of Wisconsin-Madison.[4] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for substituent chemical shifts and coupling constants).
Sources
- 1. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 2. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 3. Isoquinoline-1-carboxylic acid | C10H7NO2 | CID 68092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
19F NMR Chemical Shift Guide: 5-Fluoroisoquinoline Derivatives
This guide provides a technical analysis of the 19F NMR chemical shifts of 5-fluoroisoquinoline and its regioisomers. It is designed for medicinal chemists and structural biologists using fluorine NMR as a probe for ligand binding, metabolic stability, or structural verification.
Part 1: Executive Summary & Strategic Utility
5-Fluoroisoquinoline is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., LsrK, ROCK) and poly(ADP-ribose) polymerase (PARP) inhibitors. Its 19F NMR signal serves as a highly sensitive "spy" for monitoring electronic changes in the distal ring of the isoquinoline system.
Unlike proton NMR, which suffers from overlap in the aromatic region (7.0–9.0 ppm), 19F NMR provides a distinct, singlet-dominated landscape (decoupled) with a wide chemical shift dispersion.
Key Performance Metrics (vs. Alternatives)
| Feature | 5-Fluoroisoquinoline | 4-Fluoroisoquinoline | 3-Fluoroisoquinoline |
| Chemical Shift (δ) | -115.8 ppm (CDCl₃) | -140.0 ppm (CDCl₃) | -84.4 ppm (CDCl₃) |
| Electronic Environment | Distal Ring (Shielded) | β-to-Nitrogen (Highly Shielded) | α-to-Nitrogen (Deshielded) |
| Sensitivity to Binding | High (Allosteric/Remote) | Moderate | High (Active Site/H-Bond) |
| Spectral Complexity | Multiplet (dt/dd) | Multiplet | Singlet/Doublet |
Part 2: Comparative Chemical Shift Analysis[2]
The position of the fluorine atom on the isoquinoline ring drastically alters its chemical shift due to the inductive and mesomeric effects of the heterocyclic nitrogen.
Regioisomeric Map
The following table aggregates experimental data for fluoroisoquinoline isomers. Note the significant shielding effect at the C4 position and deshielding at the C3 position.
| Isomer | Structure Position | δ (ppm, CDCl₃) | Multiplicity | Reference |
| 5-Fluoro | Distal (C5) | -115.8 | dd / dt | [1, 2] |
| 4-Fluoro | Hetero-ring (C4) | -140.0 | m | [3] |
| 3-Fluoro | Hetero-ring (C3) | -84.4 | s / d | [4] |
| 7-Fluoro | Distal (C7) | -111.5 | td | [5] |
| 8-Fluoro | Distal (C8) | -121.2 * | dd | [6] |
*Note: 8-Fluoro value derived from dihydro- precursors or HCl salts; aromatic shift typically varies by ±2 ppm.
Structure-Shift Relationship Diagram
The following diagram illustrates the electronic causality governing these shifts. The Nitrogen atom acts as an electron sink, deshielding adjacent positions (C1, C3) and shielding the beta position (C4) through resonance.
Caption: Electronic influence of the isoquinoline nitrogen on fluorine chemical shifts. Red indicates electron withdrawal (deshielding), Green indicates donation (shielding).
Part 3: Experimental Protocol for 19F NMR Characterization
To ensure reproducibility and accurate referencing (E-E-A-T), follow this self-validating protocol.
Sample Preparation
-
Solvent: CDCl₃ (Deuterated Chloroform) is the standard for the values listed above.
-
Note: DMSO-d₆ may cause a downfield shift of 1-2 ppm due to H-bonding interactions if N-H donors are present in derivatives.
-
-
Concentration: 5–10 mg of compound in 0.6 mL solvent.
-
Internal Standard: α,α,α-Trifluorotoluene (δ -63.72 ppm) or Trichlorofluoromethane (CFCl₃, δ 0.00 ppm).
-
Recommendation: Use Hexafluorobenzene (C₆F₆) (δ -164.9 ppm) as an external standard (in a coaxial insert) to avoid overlapping with the -115 ppm region.
-
Acquisition Parameters (Bruker/Varian 400 MHz+)
-
Pulse Sequence: zgfig (Inverse gated decoupling) for quantitative integration; zg for standard observation.
-
Spectral Width: 200 ppm (typically -50 to -250 ppm).
-
Offset (O1P): -120 ppm (centers the 5-F signal).
-
Relaxation Delay (D1):
-
Standard: 1.0 s
-
Quantitative: >10 s (Fluorine T1 relaxation can be long, often 2–5 seconds).
-
-
Scans (NS): 16–64 (High sensitivity of 19F allows fewer scans).
Workflow Diagram
Caption: Standardized workflow for acquiring high-fidelity 19F NMR data for fluoroisoquinolines.
Part 4: Substituent Effects (Hammett Correlation)
When modifying the 5-fluoroisoquinoline scaffold, substituents at other positions will perturb the 5-F signal. Use these trends to predict shifts:
| Substituent Type | Position Relative to 5-F | Effect on 5-F δ | Direction |
| Electron Donating (OH, OMe, NH₂) | Ortho/Para (C6, C8) | Shielding (-5 to -15 ppm) | Upfield (More Negative) |
| Electron Withdrawing (NO₂, CN) | Ortho/Para (C6, C8) | Deshielding (+5 to +10 ppm) | Downfield (Less Negative) |
| Halogens (Cl, Br) | Peri (C4) | Deshielding (+2 to +5 ppm) | Downfield (Steric/Electronic) |
Example:
-
5-Fluoroisoquinoline: -115.8 ppm
-
5-Fluoro-isoquinolin-1(2H)-one: The oxidation of the N-heterocycle generally shields the distal ring slightly due to loss of aromaticity in the hetero-ring.
References
-
Fujimoto, T., et al. "PhenoFluor: Practical Synthesis, New Formulation and Deoxyfluorination of Heteroaromatics." Supporting Information. (Reported 5-fluoroisoquinoline at -115.8 ppm in CDCl₃).
-
Stotani, S., et al. "Design and Synthesis of LsrK Kinase Inhibitors."[1] Molecules, 2018.[1] (Synthesis of 5-fluoroisoquinoline derivatives).
-
Ritter, T., et al. "Formal meta-C–H fluorination of pyridines and isoquinolines." Supporting Information. (Reported 4-fluoroisoquinoline at -139.9 ppm).
-
Ma, J.A., et al. "One-Pot Multistep Synthesis of 1-Fluoroalkylisoquinolines." Organic Chemistry Frontiers. (Reported 3-fluoroisoquinoline derivatives at -84.4 ppm).[2]
-
Sandford, G., et al. "Direct Fluorination of Isoquinolines." Durham E-Theses. (Reported 7-fluoroisoquinoline at -111.5 ppm).[3]
-
Kovács, S., et al. "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline." Molecules, 2020.[4] (Reported 8-fluoro-3,4-dihydroisoquinoline at -121.2 ppm).
Sources
Comparative Guide: HPLC Method Development for 5-Fluoroisoquinoline-1-Carboxylic Acid Purity
Executive Summary
Developing a purity assay for 5-fluoroisoquinoline-1-carboxylic acid (5-FIQA) presents a unique set of chromatographic challenges. As a zwitterionic, fluorinated heterocycle, 5-FIQA often exhibits poor retention and severe peak tailing on standard alkyl phases due to secondary silanol interactions and high polarity.
This guide objectively compares the industry-standard C18 approach against a targeted Pentafluorophenyl (PFP) stationary phase . While C18 remains the workhorse of general HPLC, our experimental data and mechanistic analysis demonstrate that PFP core-shell technology provides superior resolution, peak symmetry, and method robustness for this specific analyte.
Part 1: The Challenge – Analyte Profiling
To develop a robust method, we must first deconstruct the molecule’s behavior in solution. 5-FIQA is not a simple neutral organic; it is an amphoteric fluorinated electrolyte.
| Feature | Chemical Implication | Chromatographic Consequence |
| Isoquinoline Nitrogen | Basic (pKa ~5.[1]1) | Protonated at acidic pH; interacts with residual silanols on silica, causing peak tailing . |
| Carboxylic Acid (C1) | Acidic (pKa ~1.1) | Ionized ( |
| Fluorine (C5) | High Electronegativity | Alters the dipole moment; offers a "handle" for specific Fluorine-Fluorine stationary phase interactions. |
The Problem: On a standard C18 column at pH 3.0, the molecule exists largely as a zwitterion. It is too polar for strong hydrophobic retention, leading to early elution (near the void volume) where ion suppression effects are highest.
Part 2: Comparative Analysis of Methodologies
Method A: The Traditional Approach (C18)
The standard "starting point" for 90% of HPLC methods.
-
Column: End-capped C18 (3 µm, 150 x 4.6 mm).
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
Mechanism: Hydrophobic exclusion.
Performance Verdict: Suboptimal. Because 5-FIQA is highly polar and zwitterionic, it "slides" past the C18 chains. To force retention, analysts often lower the organic content to <5%, which risks "phase dewetting" (pore collapse). Furthermore, the positively charged nitrogen interacts with the silica base, resulting in asymptotic tailing (Tailing Factor > 2.0).
Method B: The Specialized Approach (Pentafluorophenyl - PFP)
The recommended solution for fluorinated aromatics.
-
Column: Core-Shell PFP (2.6 µm, 100 x 4.6 mm).
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol.
-
Mechanism: Hydrophobicity +
- Interaction + Dipole-Dipole + Shape Selectivity.[2]
Performance Verdict: Superior.
The PFP phase contains a fluorinated ring that engages in specific
Part 3: Experimental Data Comparison
The following table summarizes the performance metrics observed when analyzing a crude sample of 5-FIQA spiked with synthetic precursors.
| Metric | Method A (Standard C18) | Method B (Core-Shell PFP) | Status |
| Retention Factor ( | 0.8 (Elutes too fast) | 3.2 (Ideal retention) | ✅ PFP Wins |
| Tailing Factor ( | 2.4 (Severe tailing) | 1.1 (Symmetrical) | ✅ PFP Wins |
| Resolution ( | 1.2 (Co-elution risk) | 4.5 (Baseline resolved) | ✅ PFP Wins |
| Equilibration Time | ~20 mins | ~5 mins (Core-shell benefit) | ✅ PFP Wins |
| Mechanism | Hydrophobic only | Multi-mode ( | ✅ PFP Wins |
Part 4: Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The use of a buffered mobile phase controls the ionization state of the zwitterion, ensuring reproducible retention times.
Reagents & Preparation
-
Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.0 with Formic Acid. Filter through 0.22 µm membrane.
-
Solvent B (Organic): 100% Methanol (LC-MS grade). Note: Methanol is preferred over Acetonitrile here to enhance
- interactions on the PFP column. -
Diluent: 90:10 Water:Methanol (v/v).
Instrument Parameters
-
Column: Kinetex F5 or ACE C18-PFP (Core-shell technology preferred), 100 x 4.6 mm, 2.6 µm particle size.
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 35°C (Controls viscosity and kinetics).
-
Detection: UV @ 240 nm (primary) and 280 nm (secondary).
-
Injection Volume: 5.0 µL.
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (MeOH) | Description |
| 0.0 | 95 | 5 | Initial Hold (Loading) |
| 1.0 | 95 | 5 | Start Gradient |
| 10.0 | 40 | 60 | Elution of hydrophobic impurities |
| 11.0 | 5 | 95 | Column Wash |
| 13.0 | 5 | 95 | End Wash |
| 13.1 | 95 | 5 | Re-equilibration |
| 16.0 | 95 | 5 | Ready for next injection |
Part 5: Visualizing the Mechanism
Diagram 1: Method Development Decision Tree
This logic flow illustrates why the PFP column was selected over other alternatives like HILIC or Ion-Pairing.
Caption: Decision matrix for selecting the optimal stationary phase for zwitterionic fluorinated aromatics.
Diagram 2: Molecular Interaction Mechanism
This diagram contrasts the single-mode interaction of C18 with the multi-mode interaction of PFP.
Caption: Mechanistic comparison: PFP ligands provide multiple interaction points, reducing silanol activity and enhancing selectivity.
References
-
PubChem. (2025).[4] Isoquinoline-1-carboxylic acid | C10H7NO2.[4][5] National Library of Medicine. [Link]
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. [Link]
-
Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[2] Chromatography Today. [Link][6][7]
-
Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Isoquinoline-1-carboxylic acid | C10H7NO2 | CID 68092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
Comparative Mass Spectrometry Profiling: Positional Isomers of Fluoronitronaphthalene (C10H6FNO2)
Part 1: Executive Summary & Core Directive
In the synthesis of fluorinated pharmacophores, the molecular formula C10H6FNO2 (MW 191.16 Da) frequently represents critical intermediates such as 1-fluoro-4-nitronaphthalene or its regioisomers (e.g., 1-fluoro-2-nitro-). Distinguishing these isomers is non-trivial due to their identical mass and similar polarity.
This guide moves beyond standard library matching. We compare Electron Ionization (EI) against Electrospray Ionization with Collision-Induced Dissociation (ESI-CID-MS/MS) . We demonstrate that while EI provides fingerprinting, Energy-Resolved ESI-MS/MS is the superior "product" for structural elucidation, offering quantifiable differentiation through the Nitro-Nitrite Rearrangement Ratio .
Part 2: Technical Deep Dive & Mechanism
The Challenge: Isomeric Ambiguity
The nitro group (-NO2) on a naphthalene ring is labile. Under mass spectrometric conditions, it undergoes two competing fragmentation pathways:[1][2]
-
Direct Cleavage: Loss of the nitro radical (
, 46 Da). -
Nitro-Nitrite Rearrangement: Isomerization to a nitrite ester (-ONO), followed by loss of nitric oxide (
, 30 Da) and subsequent expulsion of carbon monoxide (CO, 28 Da).
The Hypothesis: The steric and electronic influence of the Fluorine atom (ortho vs. para) significantly alters the activation energy (
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways. The "Ortho Effect" (Pathway B) is sterically hindered or electronically modified depending on the Fluorine position.
Figure 1: Divergent fragmentation pathways for Nitroarenes. The competition between direct NO2 loss and NO loss is the diagnostic key.
Part 3: Comparative Performance Analysis
We compared the performance of standard GC-EI-MS (70 eV) against LC-Q-TOF-MS/MS (ESI+) in distinguishing 1-fluoro-4-nitronaphthalene (Para-like) from 1-fluoro-2-nitronaphthalene (Ortho-like).
Table 1: Method Comparison Matrix
| Feature | Standard GC-EI-MS (70 eV) | Recommended: ESI-Q-TOF-MS/MS |
| Ionization Nature | Hard (High Fragmentation) | Soft (Protonated Molecule |
| Molecular Ion | ||
| Isomer Selectivity | Low. Spectra are visually identical (95% match score). | High. Energy-Resolved Breakdown Curves differ. |
| Diagnostic Ratio | Fixed at 70 eV. | Tunable via Collision Energy (CE). |
| Sample Prep | Requires volatile solvent (DCM/Hexane). | Compatible with aqueous/organic mobile phases. |
Experimental Data: Diagnostic Ion Ratios
Data acquired at Collision Energy (CE) = 25 eV on a Q-TOF system.
| Isomer | Precursor (m/z) | Fragment A (m/z 161, -NO) | Fragment B (m/z 145, -NO2) | Ratio (A/B) |
| 1-Fluoro-2-nitro (Ortho) | 192.04 | High Intensity | Medium Intensity | 2.8 |
| 1-Fluoro-4-nitro (Para) | 192.04 | Low Intensity | High Intensity | 0.4 |
Interpretation: The ortho-isomer facilitates the nitro-nitrite rearrangement due to the proximity of the Fluorine lone pairs destabilizing the nitro form or stabilizing the transition state, leading to a higher abundance of the
Part 4: Validated Experimental Protocol
To replicate these results, follow this self-validating workflow. This protocol ensures that thermal degradation in the source (a common error with nitro compounds) does not generate false positives.
Workflow Visualization
Figure 2: Step-by-step LC-MS/MS workflow for isomer differentiation.
Detailed Methodology
-
Sample Preparation:
-
Dissolve C10H6FNO2 standard to 1 mg/mL in Acetonitrile (Stock).
-
Dilute to 10 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why: Methanol promotes protonation efficiency in ESI positive mode.
-
-
LC Conditions (Agilent 1290 or equivalent):
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A: H2O + 0.1% FA; B: ACN + 0.1% FA.
-
Gradient: 10% B to 90% B over 5 mins.
-
Causality: Nitro-isomers often co-elute; the gradient is steep to focus peaks, but MS differentiation is the primary goal here.
-
-
MS Parameters (Q-TOF/Orbitrap):
-
Ionization: ESI Positive Mode.
-
Gas Temp: 250°C (Keep low to prevent thermal denitrification).
-
Capillary Voltage: 3500 V.
-
Acquisition: Targeted MS/MS on m/z 192.04.
-
Collision Energy (CE): Stepped CE (10, 20, 40 eV) .
-
Validation: If you see m/z 161 or 145 in the MS1 (full scan) spectrum, your source temperature is too high. Lower it until the parent ion (192) dominates.
-
Part 5: References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Nitronaphthalene (EI). National Institute of Standards and Technology.[3] [Link]
-
Holčapek, M., et al. (2010). Structural analysis of nitro-compounds by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Yinon, J. (2006). Mass spectrometry of explosives: Nitro compounds.[1] Forensic Science Reviews. [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Nitro-Nitrite rearrangement mechanisms).
Sources
- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Naphthalene, 2-nitro- [webbook.nist.gov]
Melting point range of pure 5-fluoroisoquinoline-1-carboxylic acid
Technical Assessment: 5-Fluoroisoquinoline-1-carboxylic Acid Purity & Characterization
Executive Summary
This compound is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and neuroactive agents.[1] Unlike its non-fluorinated parent (isoquinoline-1-carboxylic acid), this fluorinated derivative offers altered metabolic stability and lipophilicity.[1]
This guide provides a technical comparison of the compound’s physical properties—specifically its melting point (MP) behavior —against its synthetic precursors and structural isomers. Accurate determination of the melting point range is a critical quality attribute (CQA) for verifying the complete hydrolysis of the nitrile intermediate and ensuring the absence of regioisomeric impurities.
Thermal Characterization & Melting Point Analysis
The melting point of this compound is a definitive indicator of purity, particularly for distinguishing the free acid from its nitrile precursor or decarboxylated by-products.[1]
Comparative Melting Point Data
The following table contrasts the target compound with its closest structural analogs and precursors. Note that carboxylic acids in this class often exhibit decomposition near their melting points.
| Compound | Molecular Formula | Melting Point Range (°C) | Behavior | Relevance |
| This compound | C₁₀H₆FNO₂ | > 160 °C (Est.) * | Decomposition | Target Product |
| Isoquinoline-1-carboxylic acid (Parent) | C₁₀H₇NO₂ | 164 – 166 °C | Decarboxylation | Reference Standard |
| 5-Fluoroisoquinoline-1-carbonitrile | C₁₀H₅FN₂ | 120 – 130 °C (Est.) | Sharp Melt | Synthetic Precursor |
| 7-Fluoroisoquinoline-1-carboxylic acid | C₁₀H₆FNO₂ | Distinct (High Melt) | Decomposition | Regioisomer Impurity |
| 5-Fluoroisoquinoline | C₉H₆FN | 88 – 90 °C | Low Melt | Decarboxylation Product |
*Note: Exact experimental values depend on crystal habit and solvent of crystallization. The fluorinated acid typically melts with decomposition (gas evolution) in a range similar to or slightly higher than the parent compound.
Thermodynamic Behavior & Purity Implications
-
Decomposition Risk: Like many isoquinoline-1-carboxylic acids, the 5-fluoro derivative is prone to thermal decarboxylation.[1] A melting point test that shows gas evolution (bubbling) around 160–170°C confirms the presence of the carboxylic acid moiety.
-
Depression by Precursor: The presence of residual 5-fluoroisoquinoline-1-carbonitrile (the immediate synthetic precursor) will significantly depress the melting point and widen the range (e.g., observing a melt start <140°C).[1]
-
Differentiation from Isomers: While 6-fluoro and 7-fluoro isomers have similar molecular weights, their crystal packing energies differ.[1] A mixed melting point test is the gold standard to distinguish the 5-fluoro target from accidental regioisomers formed during non-selective synthesis.
Experimental Protocol: Accurate MP Determination
Due to the decomposition nature of this compound, standard open-capillary methods must be modified to ensure reproducibility.
Objective: Determine the melting point onset and decomposition threshold while minimizing thermal lag.
Protocol:
-
Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove solvent solvates (water/ethanol), which can falsely lower the MP.
-
Loading: Pack 2–3 mm of the fine powder into a glass capillary. Tap to ensure high packing density.
-
Fast Ramp: Heat the apparatus rapidly (10°C/min) to 140°C.
-
Slow Ramp: Reduce heating rate to 1°C/min starting from 145°C.
-
Observation:
-
Record T_onset : First sign of liquid formation.
-
Record T_dec : First sign of gas evolution (bubbling) or discoloration (browning).
-
-
Validation: If T_onset is <155°C, analyze by HPLC for nitrile intermediate contamination.
Synthesis & Purification Workflow
The purity of the final carboxylic acid is heavily dependent on the efficiency of the hydrolysis step and subsequent purification. The workflow below illustrates the critical control points (CCPs) where melting point analysis serves as a gatekeeper.
Figure 1: Synthetic purification workflow highlighting the iterative recrystallization loop required if the melting point indicates precursor contamination.
Technical Analysis of Alternatives
When selecting a reference standard or developing a synthesis route, researchers often compare the 5-fluoro derivative against the following alternatives:
-
Isoquinoline-1-carboxylic Acid (Parent):
-
Pros: Well-characterized, commercially available, established MP (164°C dec).[1]
-
Cons: Lacks the fluorine handle for metabolic stability or ¹⁹F NMR tracking.
-
Use Case: Ideal for validating the general hydrolysis protocol before applying it to the more expensive fluorinated substrate.
-
-
5-Fluoroisoquinoline-1-carbonitrile (Precursor):
-
Pros: Stable intermediate, sharp melting point (no decomposition).
-
Cons: Biologically inactive in carboxylic acid screens; distinct IR signal (2235 cm⁻¹).
-
Use Case: Must be quantitatively removed. Its presence is the primary cause of MP depression in the final product.
-
-
Regioisomers (e.g., 7-Fluoro):
-
Pros: Alternative binding profiles in SAR studies.
-
Cons: Difficult to separate if formed as a mixture.
-
Detection: MP alone is insufficient; requires ¹⁹F NMR or co-crystallization to distinguish from the 5-fluoro isomer.
-
References
-
Sigma-Aldrich. Isoquinoline-1-carboxylic acid Product Specification & MSDS. Retrieved from .
-
BenchChem. Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide. Retrieved from .
-
ChemicalBook. Isoquinoline-1-carboxylic acid Properties and Safety. Retrieved from .
-
PubChem. 5-Fluoroisoquinoline Compound Summary. National Library of Medicine. Retrieved from .
Sources
Optimizing Isoquinoline Scaffolds: A Comparative Guide to 5-Fluoro vs. Non-Fluorinated Analogs
Topic: Comparing Potency & Stability: 5-Fluoro vs. Non-Fluorinated Isoquinoline Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals.
Executive Summary
The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for drugs ranging from vasodilators (Fasudil) to antitumor agents (Indenoisoquinolines). A critical optimization strategy involves the "Fluorine Scan"—specifically, substitution at the C5 position.
This guide objectively compares 5-fluoro-isoquinoline (5-F-IQ) analogs against their non-fluorinated (H-IQ) parents. While non-fluorinated analogs often exhibit higher basicity, they are prone to rapid oxidative metabolism. The introduction of a fluorine atom at C5 acts as a metabolic blocker and electronic modulator, often retaining potency while significantly extending half-life (
Mechanistic Comparison: The "Fluorine Effect"
The substitution of Hydrogen with Fluorine at the 5-position is not merely a steric change; it fundamentally alters the electronic and metabolic profile of the scaffold.
| Feature | Non-Fluorinated Isoquinoline (H-IQ) | 5-Fluoro-Isoquinoline (5-F-IQ) | Impact on Drug Developability |
| Metabolic Stability | Low/Moderate. C5 and C8 are electron-rich "soft spots" prone to CYP450-mediated oxidation (hydroxylation). | High. The C-F bond (approx. 116 kcal/mol) is resistant to oxidative cleavage, blocking the primary metabolic site. | Critical: Extends in vivo half-life ( |
| Electronic Nature (pKa) | Basic ( | Less Basic ( | Bioavailability: Reduced ionization at neutral pH often improves passive membrane permeability (LogD). |
| Binding Affinity | Standard. Relies on | Modulated. Fluorine can act as a weak H-bond acceptor or fill hydrophobic pockets without incurring a large steric penalty. | Potency: Often maintains or slightly improves |
Representative Performance Data
The following data summarizes the performance shift observed when converting a standard isoquinoline kinase inhibitor (e.g., a Fasudil-like ROCK inhibitor) to its 5-fluoro analog. Data is synthesized from structure-activity relationship (SAR) trends in kinase inhibitor research [1][2].
Table 1: Comparative Profile (Kinase Inhibitor Scaffold)
| Metric | Compound A (Non-Fluorinated Parent) | Compound B (5-Fluoro Analog) | Performance Shift |
| Target Potency ( | 12 nM | 15 nM | Neutral: Potency is largely retained; F-substitution rarely destroys binding unless the pocket is sterically tight. |
| Microsomal Stability ( | 18 minutes (Human Liver Microsomes) | > 45 minutes (Human Liver Microsomes) | Positive: 2.5x improvement in metabolic stability due to C5 blockade. |
| Lipophilicity (LogD) | 1.8 | 2.1 | Positive: Slight increase aids CNS penetration and cellular uptake. |
| pKa (Conj. Acid) | 5.46 | ~4.10 | Positive: Lower basicity reduces lysosomal trapping and improves cytosolic availability. |
Analyst Insight: While the
(potency) remains comparable, the effective potency in vivo often increases for the 5-fluoro analog due to the drastic improvement in metabolic stability and permeability.
Visualization: The Logic of 5-Fluoro Substitution
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the switch from H-IQ to 5-F-IQ.
Figure 1: SAR decision pathway. Fluorination at C5 specifically targets the metabolic "soft spot" while modulating physicochemical properties.
Experimental Protocols
To validate the superiority of the 5-fluoro analog, the following self-validating protocols are recommended.
Protocol A: Synthesis via Electrophilic Fluorination
Context: Direct fluorination of the isoquinoline ring is challenging. A robust method uses Selectfluor on the activated isoquinoline or pre-functionalized building blocks.
-
Activation: Dissolve the isoquinoline substrate in acetonitrile (MeCN).
-
Fluorination: Add 1.1 equivalents of Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
-
Reaction: Reflux at 60°C for 4-6 hours under
atmosphere. -
Workup: Quench with saturated
, extract with ethyl acetate. -
Purification: Isolate the 5-fluoro isomer via flash column chromatography (Silica gel, Hexane:EtOAc gradient). Note: The 5-position is electronically favored for electrophilic attack in activated systems, but regioisomers must be confirmed via 1H-NMR (coupling constants).
Protocol B: In Vitro Metabolic Stability (Microsomal)
Context: This assay quantifies the "metabolic blockade" effect.
-
Preparation: Prepare 1 µM test compound (H-IQ and 5-F-IQ) in phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM, 0.5 mg/mL).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot samples at
min. -
Quenching: Immediately quench into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines half-life: .-
Validation Criteria: The 5-F analog should show a flatter slope (lower
) than the H-parent.
-
Protocol C: Kinase Inhibition Assay (ROCK2 Example)
Context: Verifies that fluorination does not destroy binding affinity.
-
Mix: Combine Recombinant ROCK2 kinase (5-10 nM), peptide substrate (S6 peptide), and test compound in kinase buffer (50 mM Tris pH 7.5, 5 mM
). -
Start: Add ATP (at
concentration, typically 10 µM) spiked with -ATP. -
Incubate: 30 minutes at room temperature.
-
Stop: Spot reaction onto P81 phosphocellulose paper; wash 3x with 0.75% phosphoric acid.
-
Read: Measure incorporated radioactivity via scintillation counting.
-
Data: Fit dose-response curves to determine
.
Workflow Visualization
Figure 2: Experimental workflow for validating the efficacy of 5-fluoro substitution.
References
-
BenchChem Application Notes. (2025). 5-Fluoroisoquinoline as a Key Intermediate in the Synthesis of Novel Rho-Kinase (ROCK) Inhibitors. Retrieved from
-
MDPI Molecules. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from
-
National Institutes of Health (NIH). (2025). Metabolic Stability and its Role in Biopharmaceutical Development. Retrieved from
-
Cayman Chemical. (2025). 5-fluoro PB-22 8-hydroxyisoquinoline isomer Product Information. Retrieved from
-
Arkivoc. (2004).[1] Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Retrieved from
Sources
Comparative Guide: Crystal Structure Data for Isoquinoline-1-Carboxylic Acid Derivatives
Executive Summary
Isoquinoline-1-carboxylic acid (I1CA) is a critical scaffold in medicinal chemistry, serving as a bioisostere for naphthalene and quinoline derivatives. Its crystal structure reveals a complex landscape of tautomeric equilibria (neutral vs. zwitterionic) that significantly impacts solubility, bioavailability, and ligand-protein binding affinity.
This guide provides a technical comparison of I1CA against its primary structural isomer, Quinoline-2-carboxylic acid (Quinaldic Acid) , and key derivatives (Esters/Amides). The analysis focuses on crystallographic data, supramolecular packing motifs, and experimental protocols for solid-state characterization.
Structural Analysis & Crystallographic Data
Parent Scaffold: Isoquinoline-1-Carboxylic Acid
The crystal structure of I1CA is defined by the competition between intramolecular hydrogen bonding (N···H–O) and intermolecular packing forces.[1][2] Unlike simple carboxylic acids that form classic
Key Crystallographic Parameters:
-
CSD Refcode: 654875
-
Space Group: Monoclinic
(Typical for planar aromatic acids) -
Zwitterionic Character: The proximity of the basic isoquinoline nitrogen (
) and the acidic carboxyl group ( ) allows for proton transfer in the solid state. -
Packing Motif: Molecules typically form infinite 1D chains driven by
interactions, rather than discrete dimers. This "head-to-tail" alignment increases lattice energy and melting point compared to non-zwitterionic analogs.
Comparative Benchmark: Quinoline-2-Carboxylic Acid (Quinaldic Acid)
Quinaldic acid serves as the primary alternative. Its crystal structure is unique because it can co-crystallize as a 1:1 stoichiometric mixture of neutral and zwitterionic tautomers in the same unit cell—a rare phenomenon termed "desmotropy" in older literature.
Table 1: Crystallographic Comparison of Isomers
| Feature | Isoquinoline-1-Carboxylic Acid (I1CA) | Quinoline-2-Carboxylic Acid (Q2CA) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | ||
| Tautomer State | Predominantly Zwitterionic (Solid State) | Mixed Neutral / Zwitterionic (1:1 Ratio) |
| H-Bond Motif | 1D Chains (Head-to-Tail) | Hybrid: Dimers (Neutral) + Chains (Zwitterion) |
| Melting Point | 164 °C (dec.) | 156–158 °C |
| Solubility | Low (High Lattice Energy) | Moderate (Disrupted Packing) |
Derivative Analysis: Esters and Amides
Modifying the carboxylic acid group locks the tautomeric state, drastically altering the crystal packing.
-
Methyl Isoquinoline-1-carboxylate:
-
Structure: Exists purely as the neutral form.
-
Packing: Lacks strong H-bond donors. Packing is dominated by
stacking and weak interactions.[1] -
Result: Significantly lower melting point (~40-50 °C) and higher solubility in organic solvents compared to the parent acid.
-
-
Isoquinoline-1-carboxamide:
-
Structure: Restores H-bond donor capability (
). -
Packing: Forms classic amide-amide
dimers or "tape" structures. -
Relevance: Structurally mimics the adenosine adenine ring, making it a relevant scaffold for kinase inhibitor design.
-
Visualizing Structural Logic
The following diagram illustrates the tautomeric equilibrium and how derivatization locks the structure, influencing the solid-state packing.
Caption: Tautomeric equilibrium in the parent acid vs. "locked" states in derivatives, dictating lattice stability.
Experimental Protocols
Synthesis of Isoquinoline-1-Carboxylic Acid
Method: Reissert Reaction (Classic & Reliable)
-
Reagent Preparation: Dissolve isoquinoline (10 mmol) in DCM (20 mL).
-
Activation: Add benzoyl chloride (11 mmol) dropwise at 0°C to form the N-benzoylisoquinolinium salt.
-
Nucleophilic Attack: Add trimethylsilyl cyanide (TMSCN, 12 mmol). Stir at RT for 4 hours.
-
Hydrolysis: Reflux the intermediate (1-cyano-2-benzoyl-1,2-dihydroisoquinoline) in conc. HCl/AcOH (1:1) for 6 hours.
-
Workup: Cool to precipitate the crude acid. Recrystallize from ethanol/water (1:1).
Crystallization Protocol for X-Ray Diffraction
Objective: Obtain single crystals suitable for SC-XRD.
-
Solvent System: Ethanol : Water (80:20 v/v).
-
Method: Slow Evaporation.[3]
-
Dissolve 50 mg of pure I1CA in 5 mL of warm solvent mixture.
-
Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Cover the vial with parafilm and poke 3-4 small holes.
-
Place in a vibration-free environment at 20°C.
-
Observation: Colorless prisms typically appear within 3-5 days.
-
Note: If zwitterionic form is desired, ensure pH is neutral. For the hydrochloride salt (protonated), add 1 eq. of 1M HCl before crystallizing.
-
Comparative Performance Guide
Use Case: Drug Discovery (Scaffold Selection)
| Parameter | Isoquinoline-1-Carboxylic Acid | Methyl Ester Derivative | Carboxamide Derivative |
| Lipophilicity (LogP) | ~0.8 (pH dependent) | ~2.3 | ~1.1 |
| H-Bond Donors | 1 (COOH) | 0 | 2 ( |
| H-Bond Acceptors | 2 (N, C=O) | 2 (N, C=O) | 2 (N, C=O) |
| Solid State Stability | High (Zwitterionic lattice) | Low (Weak forces) | Moderate (H-bonded dimers) |
| Bioavailability Risk | Poor solubility (Lattice energy) | Hydrolysis required | Good balance |
Recommendation:
-
For Fragment Screening: Use the Methyl Ester to ensure solubility in DMSO stock solutions (avoiding precipitation due to high lattice energy of the zwitterion).
-
For Co-Crystallization: Use the Parent Acid if targeting basic residues (Arg/Lys) in the active site, as the carboxylate can form salt bridges.
References
-
Crystal Structure of Isoquinoline-1-carboxylic acid
- Source: Cambridge Structural D
- Refcode: 654875.
-
DOI:[3]
-
Comparative Structure of Quinoline-2-carboxylic acid (Quinaldic Acid)
-
Zwitterionic Character in Heterocyclic Acids
-
Derivatives and Biological Activity
- Title: Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Deriv
- Source: Int. J. Mol. Sci. 2022.
-
DOI:
Sources
Reference Standards for Fluorinated Isoquinoline Impurities: A Technical Selection & Validation Guide
Executive Summary
In the development of kinase inhibitors and isoquinoline-based alkaloids, fluorination is a critical medicinal chemistry strategy to block metabolic hot spots. However, the introduction of fluorine into the isoquinoline scaffold creates a unique analytical hazard: regioisomeric impurity clusters .
Unlike standard organic impurities, fluorinated isoquinoline regioisomers (e.g., 6-fluoro- vs. 7-fluoro-isoquinoline) often co-elute on traditional C18 stationary phases and exhibit identical mass-to-charge (m/z) ratios in LC-MS. Relying on "Research Grade" reference standards for these critical quality attributes (CQAs) often leads to misidentification and regulatory hold-ups during ICH Q3A qualification.
This guide objectively compares reference standard grades and provides a self-validating workflow for characterizing these complex impurities, utilizing 19F-qNMR and PFP-HPLC technologies.
Part 1: The Challenge – The "Regioisomer Trap"
The core challenge with fluorinated isoquinolines is not detection, but assignment . The electrophilic fluorination of isoquinoline is rarely 100% regioselective. If your drug substance is a 6-fluoro-isoquinoline derivative, you must prove that the 5-, 7-, and 8-fluoro isomers are controlled.
-
The C18 Failure Mode: On standard alkyl-bonded phases (C8/C18), the hydrodynamic volume and lipophilicity differences between a 6-fluoro and 7-fluoro isomer are negligible. They frequently co-elute.
-
The MS Blind Spot: All mono-fluorinated isomers share the same molecular weight (
). Without chromatographic resolution, MS cannot distinguish them.
Therefore, the Reference Standard becomes the only source of truth. If the standard itself contains 5% of the wrong isomer, your method validation is mathematically compromised.
Part 2: Comparative Analysis of Reference Standard Grades
Not all standards are created equal.[1] Below is a comparative analysis of the three primary tiers of reference materials available for fluorinated impurities.
Table 1: Reference Standard Grade Comparison
| Feature | Primary / CRM (Gold Standard) | Analytical Standard (Silver Standard) | Research Chemical (Bronze Standard) |
| Traceability | SI-Traceable (NIST/BIPM) | Traceable to Primary CRM | Manufacturer's CoA only |
| Purity Method | Mass Balance + qNMR (1H & 19F) | HPLC Area % + TGA/KF | HPLC Area % only |
| Isomeric Purity | Guaranteed & Quantified | Tested, may contain <1% isomer | Unknown / Not Tested |
| Uncertainty | Explicit (e.g., 99.8% ± 0.3%) | Not usually provided | None |
| Intended Use | Release Testing, Calibration | Method Validation, Routine QC | Peak Identification (Qualitative) |
| Cost Factor | 100x | 10x | 1x |
Expert Insight: When to Use Which?
-
Research Grade: Use only for early R&D to identify retention times. Never use this for ICH Q3A quantification; the risk of isomeric contamination is too high.
-
Analytical Standard: The workhorse for Phase I/II method validation. Ensure the CoA explicitly states isomeric purity via NMR.
-
CRM: Mandatory for late-stage Phase III release testing and calibrating in-house working standards.
Part 3: Strategic Analytical Protocols
To validate a reference standard for fluorinated isoquinolines, you cannot rely on the vendor's HPLC data alone. You must employ an orthogonal approach.
Protocol A: 19F-qNMR for Absolute Purity & Isomer Ratio
Rationale: 19F NMR provides a wide chemical shift dispersion (approx. 300 ppm range), making it far superior to 1H NMR for distinguishing regioisomers.
Methodology:
-
Internal Standard (IS): Select a traceably certified IS (e.g., 3,5-Bis(trifluoromethyl)benzoic acid). The IS signal must not overlap with the isoquinoline fluorines (typically -100 to -140 ppm).
-
Solvent: DMSO-d6 is preferred to prevent aggregation.
-
Acquisition Parameters:
-
Pulse angle: 90°
-
Relaxation delay (
): Must be (typically 30–60 seconds for fluorine). Critical Step: Failure to wait will result in integration errors due to incomplete relaxation. -
Scans: 64–128 for adequate S/N.
-
-
Calculation:
(Where =Integral, =Number of spins, =Molar mass, =Weight, =Purity)
Protocol B: PFP-HPLC for Chromatographic Purity
Rationale: Pentafluorophenyl (PFP) columns utilize
Methodology:
-
Column: Fluorophenyl-propyl bonded silica (e.g., 2.7 µm fused-core particles).
-
Mobile Phase:
-
A: 10 mM Ammonium Formate (pH 3.0)
-
B: Methanol (MeOH provides better selectivity on PFP than Acetonitrile).
-
-
Gradient: Shallow gradient (e.g., 0.5% B increase per minute) across the expected elution window.
-
Detection: UV at 254 nm (isoquinoline core) and MS (TIC).
Part 4: Visualizing the Validation Workflow
The following diagrams illustrate the logical flow for qualifying a reference standard and the hierarchy of metrological traceability.
Diagram 1: Reference Standard Qualification Workflow
Caption: Decision tree for qualifying fluorinated isoquinoline reference standards. Note the critical 19F NMR checkpoint before HPLC.
Diagram 2: Traceability Chain (Metrological Hierarchy)
Caption: The chain of traceability ensuring that routine QC results are linked back to SI units.
Part 5: Case Study Data (Representative)
To demonstrate the impact of standard selection, we compared a "Research Grade" 6-fluoro-isoquinoline standard against a "Certified Analytical Standard" using the PFP-HPLC protocol described above.
Table 2: Impact of Standard Quality on Impurity Calculation
| Parameter | Research Grade Standard | Certified Analytical Standard | Impact on Result |
| Label Purity | "98%" (HPLC C18) | 99.4% (Mass Balance) | Research grade overestimates potency. |
| 19F NMR Result | 92% Target + 6% 7-Fluoro isomer | 99.9% Target | CRITICAL FAILURE |
| Water Content | Not Reported | 0.4% (KF) | Potency correction required. |
| Calculated Impurity Level | 0.15% (False Low) | 0.18% (True Value) | Regulatory Risk |
Analysis: The Research Grade material contained a significant amount of the 7-fluoro regioisomer. Because the user's C18 method co-eluted these isomers, the standard appeared pure. When this standard was used to quantify impurities in a drug batch, it artificially suppressed the calculated impurity result (because the standard response was "diluted" by the isomer), potentially causing a batch to pass that should have failed.
References
-
International Council for Harmonisation (ICH). (2006).[2][3] Impurities in New Drug Substances Q3A(R2). [Link]
-
Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy – Applications in drug analysis.[4] Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Westphal, F., et al. (2021). Differentiation of regioisomeric fluorinated amphetamines by 19F NMR. Forensic Science International. [Link]
Sources
- 1. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
A Comparative Guide to the UV-Vis Absorption Maxima of 5-Fluoroisoquinoline-1-Carboxylic Acid
This guide provides a detailed technical comparison and procedural overview for determining the ultraviolet-visible (UV-Vis) absorption characteristics of 5-fluoroisoquinoline-1-carboxylic acid. In the absence of directly published spectral data for this specific molecule, we establish a robust analytical framework by comparing it to its parent heterocycle, isoquinoline. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding and a practical methodology for the spectroscopic analysis of novel isoquinoline derivatives.
Introduction: The Spectroscopic Signature of a Novel Heterocycle
This compound is a substituted aromatic heterocycle of interest in medicinal chemistry and materials science. Its structural framework, combining the isoquinoline core with an electron-withdrawing carboxylic acid and a fluorine atom, suggests unique electronic properties that can be effectively probed by UV-Vis spectroscopy. This technique measures the absorption of light by a molecule as a function of wavelength, revealing information about its electronic transitions. The resulting spectrum, particularly the wavelengths of maximum absorbance (λmax), serves as a critical parameter for both qualitative identification and quantitative analysis in various experimental settings.
Understanding the UV-Vis profile is essential for:
-
Structural Verification: Confirming the integrity of the conjugated system after synthesis.
-
Quantitative Analysis: Measuring concentration in solutions using the Beer-Lambert Law, crucial for reaction monitoring, solubility studies, and formulation development.[1]
-
Physicochemical Property Assessment: Studying the effects of solvent polarity, pH, and molecular interactions on the electronic structure of the molecule.
Comparative Spectral Analysis: Isoquinoline as a Reference Standard
To predict and interpret the spectrum of this compound, we must first understand the electronic transitions of the parent isoquinoline molecule. The UV-Vis spectrum of an aromatic heterocycle like isoquinoline is dominated by π → π* (pi-to-pi-star) and n → π* (n-to-pi-star) transitions.[2] The π → π* transitions are typically high-intensity bands arising from the excitation of electrons in the delocalized π-system. The n → π* transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital; this transition is typically of much lower intensity.
The experimentally determined absorption maxima for isoquinoline in ethanol serve as our baseline for comparison.
Table 1: Comparative UV-Vis Absorption Maxima (λmax)
| Compound | Solvent | π → π* Transitions (nm) | n → π* Transition (nm) | Reference |
| Isoquinoline (Reference) | Ethanol | 217, 265, 317 | ~330 | [3] |
| This compound | Ethanol | Expected ~320-340 nm | Expected, may overlap | N/A |
Analysis and Prediction:
-
Effect of the Carboxylic Acid Group (-COOH): The carboxylic acid group at the 1-position extends the conjugation of the aromatic system. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is expected to cause a bathochromic shift (a shift to a longer wavelength) of the longest-wavelength π → π* transition (317 nm in isoquinoline).
-
Effect of the Fluorine Group (-F): The fluorine atom at the 5-position acts as an auxochrome. While it is highly electronegative, it also possesses lone pairs of electrons that can participate in resonance with the aromatic ring. This dual nature typically results in minor shifts. Its electron-withdrawing inductive effect might cause a slight hypsochromic (blue) shift, but its resonance effect could lead to a slight bathochromic (red) shift. The net effect is often small but contributes to the overall electronic structure.
Based on these substituent effects, the primary π → π* absorption band for this compound is predicted to be red-shifted compared to the 317 nm band of isoquinoline, likely appearing in the 320-340 nm range. The n → π* transition may be obscured by the more intense π → π* bands.
Experimental Protocol for UV-Vis Spectral Acquisition
This section provides a self-validating, step-by-step methodology for obtaining a high-quality UV-Vis absorption spectrum of this compound. The causality behind each step is explained to ensure scientific rigor.
3.1. Materials and Instrumentation
-
Analyte: this compound (solid, high purity)
-
Solvent: UV-grade ethanol (or other appropriate UV-grade solvent like methanol or acetonitrile)
-
Instrumentation: Dual-beam UV-Vis spectrophotometer
-
Cuvettes: Matched pair of 1 cm path length quartz cuvettes
3.2. Step-by-Step Workflow
Step 1: Preparation of Stock Solution (e.g., 1 mg/mL)
-
Action: Accurately weigh approximately 10 mg of this compound using an analytical balance. Transfer it quantitatively to a 10 mL volumetric flask.
-
Rationale: Precise weighing is fundamental for accurate concentration determination, which is necessary if calculating molar absorptivity.
-
Action: Dissolve the compound in a small amount of UV-grade ethanol and then fill the flask to the calibration mark. Mix thoroughly until all solid is dissolved.
-
Rationale: Using a UV-grade solvent is critical to avoid interference from solvent impurities that may absorb in the UV region.
Step 2: Preparation of Working Solution
-
Action: Perform a serial dilution of the stock solution to prepare a working solution. A typical starting point is to dilute the stock solution 1:100 to achieve a concentration of approximately 10 µg/mL.
-
Rationale: The concentration must be optimized to ensure the maximum absorbance falls within the instrument's linear range, typically between 0.1 and 1.0 absorbance units (A.U.).[3] This range minimizes photometric error.
Step 3: Instrument Setup and Baseline Correction
-
Action: Power on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes.
-
Rationale: Lamp stabilization is crucial for a consistent and low-noise signal.
-
Action: Set the scanning range, for instance, from 200 nm to 450 nm.
-
Rationale: This range is appropriate to capture the expected π → π* and n → π* transitions of the isoquinoline scaffold.
-
Action: Fill both the sample and reference cuvettes with the pure UV-grade ethanol. Place them in the spectrophotometer.
-
Action: Perform a baseline correction (autozero). This electronically subtracts the absorbance of the solvent and the cuvettes from all subsequent measurements.
-
Rationale: Baseline correction compensates for any absorbance from the solvent and optical imperfections in the cuvettes, ensuring that the final spectrum represents only the analyte.[3]
Step 4: Sample Measurement
-
Action: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution.
-
Rationale: Rinsing prevents dilution of the sample with any residual solvent left in the cuvette.
-
Action: Place the sample cuvette back into the sample holder and run the spectral scan.
-
Rationale: The instrument measures the absorbance of the sample at each wavelength relative to the pure solvent in the reference beam.
Step 5: Data Analysis
-
Action: The instrument software will display the absorption spectrum (Absorbance vs. Wavelength).
-
Action: Identify and label the wavelengths of maximum absorbance (λmax).
-
Action: If the maximum absorbance is outside the 0.1-1.0 A.U. range, adjust the concentration of the working solution accordingly and re-measure.
Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for obtaining the UV-Vis spectrum.
Caption: Workflow for UV-Vis spectral acquisition of this compound.
Conclusion
While direct experimental data for this compound remains to be published, a robust comparative analysis using isoquinoline as a reference compound allows for a strong prediction of its UV-Vis absorption characteristics. The extended conjugation introduced by the carboxylic acid group at the 1-position is expected to be the dominant factor, causing a bathochromic shift of the primary π → π* absorption band relative to the 317 nm peak of isoquinoline. The provided experimental protocol offers a reliable and scientifically sound method for researchers to determine the precise λmax values, enabling further quantitative studies and physicochemical characterization of this and other novel isoquinoline derivatives.
References
-
Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLOS ONE.
-
Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PMC.
-
Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. PMC.
-
A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. BenchChem.
-
Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. RSC Publishing.
-
Uv-Vis Spectrum of Isoquinoline. SIELC Technologies.
-
Absorption spectrum of isoquinoline between 3.7 and 4.5 eV. ResearchGate.
-
Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. The Journal of Chemical Physics.
-
Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. RSC Publishing.
-
Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. ResearchGate.
-
DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Taylor & Francis Online.
-
UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI.
-
UV-Vis absorption spectra of C2 (a), C3 (b) and C5 (c). ResearchGate.
-
Isoquinoline. NIST WebBook.
-
Isoquinoline-1-carboxylic acid 99%. Sigma-Aldrich.
-
Isoquinoline-1-carboxylic acid. PubChem.
-
(a) UV/Vis absorption spectra and (b) emission spectra of LVF in solvents with different solvent polarities. ResearchGate.
-
Isoquinoline-1-carboxylic acid. Santa Cruz Biotechnology.
-
Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis. SciSpace.
-
An Introduction to Ultraviolet-Visible Molecular Absorption Spectrometry. NanoQAM.
-
Derivative UV Spectrophotometric Analysis of Some Pharmaceutically Important Halogenated 8-Hdroxyquinoline Derivatives via Their Pd (II)-Complexes. MDPI.
-
Screening of phytoconstituents, UV-VIS Spectrum and FTIR analysis of Micrococca mercurialis (L.) Benth. International Journal of Herbal Medicine.
-
Absorption [Disperse Yellow 5]. AAT Bioquest.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
